molecular formula C28H23NO4 B557938 Fmoc-2-Nal-OH CAS No. 112883-43-9

Fmoc-2-Nal-OH

Cat. No.: B557938
CAS No.: 112883-43-9
M. Wt: 437.5 g/mol
InChI Key: JYUTZJVERLGMQZ-SANMLTNESA-N
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Description

Fmoc-2-Nal-OH, also known as this compound, is a useful research compound. Its molecular formula is C28H23NO4 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO4/c30-27(31)26(16-18-13-14-19-7-1-2-8-20(19)15-18)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUTZJVERLGMQZ-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112883-43-9
Record name (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Fmoc-2-Nal-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-2-Nal-OH, or Nα-(9-fluorenylmethoxycarbonyl)-3-(2-naphthyl)-L-alanine, is a non-proteinogenic amino acid derivative that has become an invaluable tool in peptide chemistry and drug discovery. Its unique structural and photophysical properties, stemming from the bulky naphthyl side chain, offer distinct advantages in the design of novel peptides with enhanced biological activity, stability, and receptor selectivity. This technical guide provides an in-depth overview of the core properties of this compound, detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), and a review of its role in modulating specific signaling pathways.

Core Properties and Specifications

This compound is a white to off-white powder, characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its application in SPPS. The naphthyl group imparts significant hydrophobicity and steric bulk, influencing the conformation and binding properties of peptides into which it is incorporated.

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
Molecular Formula C₂₈H₂₃NO₄
Molecular Weight 437.49 g/mol
Appearance White to slightly yellow powder[1]
Melting Point Approximately 155 °C[1]
Solubility Sparingly soluble in DMF, slightly soluble in DMSO and Methanol, slightly soluble in water.[1]
Purity (HPLC) ≥98.0%
Storage Temperature 2-8°C
CAS Number 112883-43-9

Applications in Peptide Synthesis and Drug Discovery

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of 2-Naphthylalanine (2-Nal) into peptide sequences can lead to several desirable outcomes:

  • Enhanced Receptor Affinity and Selectivity: The bulky naphthyl group can create unique interactions with receptor binding pockets, often leading to increased affinity and selectivity. A notable example is the substitution of Phenylalanine (Phe) with 2-Nal in Neuromedin U-8, which significantly increases its selectivity for the Neuromedin U Receptor 2 (NMUR2).[2]

  • Increased Proteolytic Stability: The steric hindrance provided by the naphthyl side chain can protect the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.

  • Fluorescent Probe: The naphthyl group possesses intrinsic fluorescent properties, allowing peptides containing 2-Nal to be used as probes in binding assays and structural studies without the need for external fluorescent labels.[3]

  • Antimicrobial Peptides: Peptides incorporating this compound have shown potential as antimicrobial agents, with inhibitory effects against pathogens like Staphylococcus.[3]

Experimental Protocols

Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-SPPS procedure for incorporating an this compound residue into a growing peptide chain on a solid support resin (e.g., Rink Amide resin for C-terminal amides).

Materials:

  • Fmoc-protected amino acids (including this compound)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for sterically hindered couplings.

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) or HATU (3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated this compound solution to the deprotected resin.

    • Shake the reaction vessel for 2-4 hours. Due to the steric bulk of 2-Nal, a longer coupling time and a more potent coupling reagent like HATU are recommended to ensure complete reaction.[3]

    • Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

    • Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

  • Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

SPPS_Workflow Resin Start: Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, HATU, DIEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Positive Repeat Repeat Cycle for Next Amino Acid KaiserTest->Repeat Negative Repeat->Deprotection Cleavage Final Cleavage and Deprotection Repeat->Cleavage

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Peptide Cleavage and Deprotection

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • After the final Fmoc deprotection, wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A standard cocktail for peptides without sensitive residues is 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Peptide Purification and Analysis

Purification by HPLC:

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is typically used for initial purification. The gradient can be optimized based on the hydrophobicity of the peptide.

  • Detection: UV absorbance at 214 nm and 280 nm. The naphthyl group of 2-Nal also allows for detection at around 220 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis of Fractions: Analyze the purity of the collected fractions by analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.[4][5]

Analysis by Mass Spectrometry:

  • Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the calculated mass of the peptide containing the 2-Nal residue.[1][6]

Role in Signaling Pathways: Neuromedin U Receptor 2 (NMUR2)

Peptides incorporating 2-Nal have been instrumental in probing G-protein coupled receptor (GPCR) signaling. As mentioned, replacing Phenylalanine with 2-Nal in Neuromedin U-8 enhances its selectivity for NMUR2.[2] NMUR2 is a Gq/11-coupled receptor primarily expressed in the central nervous system and is involved in the regulation of appetite and energy homeostasis.[7]

NMUR2 Signaling Pathway:

  • Ligand Binding: A peptide agonist containing 2-Nal binds to the extracellular domain of the NMUR2 receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gq/11 protein. GDP is exchanged for GTP on the Gαq subunit.

  • Effector Activation: The activated Gαq subunit dissociates from the Gβγ dimer and activates phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Signaling:

    • IP3 Pathway: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺ activates various calcium-dependent enzymes and signaling pathways.

    • DAG Pathway: DAG remains in the plasma membrane and, in conjunction with Ca²⁺, activates Protein Kinase C (PKC). PKC then phosphorylates a variety of downstream target proteins, leading to cellular responses.

NMUR2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NMUR2 NMUR2 Receptor Gq Gq/11 Protein NMUR2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Targets ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ ER->Ca Releases Ca->PKC Ca->CellularResponse Activates Pathways Ligand 2-Nal Peptide Agonist Ligand->NMUR2 Binds

Caption: Neuromedin U Receptor 2 (NMUR2) Signaling Pathway.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel peptides with tailored properties. Its incorporation can significantly enhance the biological activity, selectivity, and stability of peptides, making it a key component in the toolkit of researchers in peptide chemistry, pharmacology, and drug development. The detailed protocols and pathway information provided in this guide serve as a comprehensive resource for the effective utilization of this compound in scientific research.

References

Fmoc-2-Nal-OH: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-2-Nal-OH, chemically known as N-α-(9-Fluorenylmethoxycarbonyl)-3-(2-naphthyl)-L-alanine, is a non-proteinogenic amino acid derivative that plays a crucial role in modern peptide synthesis and drug discovery. Its unique structural features, particularly the bulky naphthyl side chain, impart specific conformational constraints and physicochemical properties to peptides, making it a valuable tool for designing potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is a white to off-white crystalline powder. A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

PropertyValueReference
Molecular Formula C₂₈H₂₃NO₄[1][2]
Molecular Weight 437.49 g/mol [1][2]
Melting Point 163-167 °C[3]
Appearance White to light yellow powder/crystal[3]
Purity (HPLC) ≥98.0%[4]
Solubility Soluble in DMF and DMSO; slightly soluble in water.[5]
Storage Temperature 2-8 °C[4]
CAS Number 112883-43-9[1][2][4]

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of 3-(2-naphthyl)-L-alanine with a fluorenylmethoxycarbonyl (Fmoc) protecting group reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), under basic conditions.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-(2-naphthyl)-L-alanine

  • 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium Carbonate (Na₂CO₃)

  • Dioxane

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-(2-naphthyl)-L-alanine (1 equivalent) in a 10% aqueous sodium carbonate solution.

  • In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.

  • Slowly add the Fmoc-OSu solution to the 3-(2-naphthyl)-L-alanine solution while stirring vigorously at room temperature.

  • Allow the reaction to proceed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, dilute the mixture with deionized water and transfer it to a separatory funnel.

  • Wash the aqueous solution three times with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath. A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration and wash it with cold deionized water.

  • Dry the product under vacuum.

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude this compound

  • Toluene or Isopropyl Alcohol

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot toluene or isopropyl alcohol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified this compound crystals under vacuum.

Application in Drug Development: Enhancing Receptor Selectivity

The incorporation of this compound into peptide sequences is a powerful strategy to modulate their biological activity and receptor selectivity. The bulky and hydrophobic naphthyl group can establish specific interactions with receptor binding pockets, leading to enhanced affinity and selectivity for a particular receptor subtype.

A notable example is the modification of Neuromedin U (NMU), a neuropeptide involved in the regulation of various physiological processes, including appetite and energy homeostasis. Replacing the phenylalanine residue at position 4 of the C-terminal octapeptide of NMU (NMU-8) with 2-naphthylalanine has been shown to significantly increase the peptide's selectivity for the Neuromedin U receptor 2 (NMUR2) over NMUR1.[4] This enhanced selectivity is crucial for developing targeted therapeutics with reduced off-target effects.

Neuromedin U Signaling Pathway

Neuromedin U exerts its effects by binding to two G protein-coupled receptors (GPCRs), NMUR1 and NMUR2.[6] These receptors are coupled to Gq/11 proteins. Upon ligand binding, the activated G protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These second messengers initiate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, ultimately leading to various cellular responses.[5][7][8]

Neuromedin_U_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NMU_analog NMU Analog (with 2-Nal) NMUR2 NMUR2 NMU_analog->NMUR2 Binds with high selectivity Gq Gq/11 NMUR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC PKC DAG->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates PI3K_Akt PI3K/Akt Pathway PKC->PI3K_Akt Activates MAPK_ERK->Cellular_Response PI3K_Akt->Cellular_Response

Figure 1. Neuromedin U signaling pathway initiated by a selective NMUR2 agonist.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in Fmoc-based solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. The workflow involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

SPPS_Workflow Start Resin Resin Support Start->Resin Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Washing1 Washing (DMF) Deprotection1->Washing1 Coupling Coupling of Fmoc-AA-OH (e.g., this compound) + Coupling Reagents Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection1 Next Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Analysis (e.g., Mass Spectrometry) Purification->Analysis End Analysis->End

Figure 2. General workflow for Fmoc-based solid-phase peptide synthesis.

Conclusion

This compound is a valuable and versatile building block for peptide chemists and drug discovery scientists. Its unique structural and chemical properties enable the synthesis of peptides with tailored biological activities and improved pharmacological profiles. The ability to enhance receptor selectivity, as demonstrated in the case of Neuromedin U analogs, highlights its importance in the rational design of novel therapeutics. The experimental protocols and workflows provided in this guide serve as a foundational resource for the effective utilization of this compound in research and development.

References

Unveiling the Potential of Fmoc-L-3-(2-naphthyl)alanine in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based therapeutics and chemical biology, the incorporation of unnatural amino acids is a powerful strategy to enhance potency, selectivity, and metabolic stability. Among these, Fmoc-L-3-(2-naphthyl)alanine (Fmoc-2-Nal-OH) has emerged as a critical building block. Its bulky aromatic side chain provides unique conformational constraints and the potential for enhanced binding interactions with biological targets. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its application in solid-phase peptide synthesis (SPPS), and explores its relevance in targeting significant signaling pathways, such as the CXCR4 pathway.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its effective application. The following table summarizes its key quantitative data.

PropertyValueReference
Molecular Weight 437.49 g/mol [1][2][3][4][5][6]
Molecular Formula C₂₈H₂₃NO₄[1][2][3][6]
CAS Number 112883-43-9[1][2][3][4]
Appearance White to off-white solid[2]
Melting Point ~155 °C[7]
Solubility Soluble in DMSO and DMF[2][7]

Core Application: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is predominantly utilized in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of custom peptides.[3][7] The Fmoc protecting group on the alpha-amine is stable under acidic conditions but readily removed by a mild base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[7]

Detailed Experimental Protocol for Fmoc-SPPS using this compound

This protocol outlines the manual synthesis of a peptide incorporating this compound. The quantities are based on a 0.1 mmol synthesis scale.

1. Resin Selection and Swelling:

  • Choose an appropriate resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[8]

  • Place the resin (e.g., 100-200 mesh) in a reaction vessel.

  • Swell the resin in dimethylformamide (DMF) for at least 30 minutes to an hour to ensure optimal reaction conditions.[9]

2. First Amino Acid Coupling (if applicable):

  • If the first amino acid is not pre-loaded on the resin, it needs to be coupled. This process varies depending on the resin type.

3. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 3-5 minutes.

  • Drain the solution and repeat the 20% piperidine in DMF treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[10]

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.

4. This compound Coupling:

  • Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading capacity) and a coupling agent such as HCTU (3-5 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents). Allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated this compound solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

  • If the coupling is incomplete, the step can be repeated.

5. Washing:

  • After a successful coupling, drain the reaction mixture.

  • Wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.

6. Chain Elongation:

  • Repeat steps 3 (Fmoc Deprotection), 4 (Coupling of the next Fmoc-amino acid), and 5 (Washing) for each subsequent amino acid in the desired peptide sequence.

7. Final Deprotection and Cleavage:

  • Once the peptide sequence is fully assembled, perform a final Fmoc deprotection (step 3).

  • Wash the resin with DMF, followed by dichloromethane (DCM).

  • Dry the resin under vacuum.

  • Treat the resin with a cleavage cocktail to remove the side-chain protecting groups and cleave the peptide from the solid support. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5). The exact composition can be adjusted based on the amino acid composition of the peptide.

  • The cleavage reaction is typically carried out for 2-4 hours at room temperature.

8. Peptide Precipitation and Purification:

  • Filter the cleavage mixture to separate the resin.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, and decant the ether.

  • Wash the peptide pellet with cold ether to remove scavengers and residual cleavage cocktail.

  • Dry the crude peptide.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Experimental Workflow for Fmoc-SPPS

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification CXCR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 CXCL12->CXCR4 Binds & Activates G_protein G-protein (Gαi, Gβγ) CXCR4->G_protein Activates T140 T140 (contains 2-Nal) T140->CXCR4 Binds & Inhibits PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RAS_RAF RAS/RAF G_protein->RAS_RAF IP3_DAG IP3 / DAG PLC->IP3_DAG AKT AKT PI3K->AKT MEK_ERK MEK/ERK RAS_RAF->MEK_ERK Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Gene_Transcription Gene Transcription MEK_ERK->Gene_Transcription Cell_Migration Cell Migration Ca_mobilization->Cell_Migration Gene_Transcription->Cell_Survival

References

A Comprehensive Technical Guide to the Synthesis of (S)-N-Fmoc-3-(2-naphthyl)alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of (S)-N-Fmoc-3-(2-naphthyl)alanine, a crucial building block in peptide synthesis and drug discovery. The document outlines the core chemical principles, experimental protocols, and key data associated with the preparation of this important compound.

Introduction

(S)-N-Fmoc-3-(2-naphthyl)alanine is a derivative of the unnatural amino acid (S)-3-(2-naphthyl)alanine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy is fundamental to modern solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain. The naphthyl side chain imparts unique conformational properties and can enhance the biological activity and stability of peptides, making it a valuable component in the design of novel therapeutics.[1]

Physicochemical and Characterization Data

A summary of the key physical and chemical properties of (S)-N-Fmoc-3-(2-naphthyl)alanine is presented below. This data is essential for the identification and quality control of the synthesized product.

PropertyValueReference(s)
CAS Number 112883-43-9[1]
Molecular Formula C₂₈H₂₃NO₄[1]
Molecular Weight 437.49 g/mol [2]
Appearance White to off-white powder[1]
Melting Point 157 - 176 °C[1][3]
Optical Rotation [α]D²⁵ = -15 ± 2° (c=1 in DMF)[1]
Purity (by HPLC) ≥98.0% to ≥99.5%[1][2]
Solubility Soluble in organic solvents such as DMF, DMSO, and dichloromethane. Slightly soluble in water.[3]

Synthesis of (S)-N-Fmoc-3-(2-naphthyl)alanine

The synthesis of (S)-N-Fmoc-3-(2-naphthyl)alanine is achieved by the reaction of (S)-3-(2-naphthyl)alanine with an Fmoc-donating reagent. The most common methods involve the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. An alternative method under anhydrous conditions utilizing a silylating agent is also described.

Chemical Reaction Pathway

The overall chemical transformation is the protection of the primary amine of (S)-3-(2-naphthyl)alanine with the Fmoc group.

Caption: Synthesis of (S)-N-Fmoc-3-(2-naphthyl)alanine.

Experimental Protocols

The following are detailed, generalized procedures for the synthesis of (S)-N-Fmoc-3-(2-naphthyl)alanine. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity.

General Experimental Workflow

The typical workflow for the synthesis and purification of (S)-N-Fmoc-3-(2-naphthyl)alanine is depicted below.

experimental_workflow start Start dissolve Dissolve (S)-3-(2-naphthyl)alanine in basic aqueous solution start->dissolve add_reagent Add Fmoc-Cl or Fmoc-OSu in an organic solvent dissolve->add_reagent react React at room temperature add_reagent->react workup Aqueous Workup: - Dilute with water - Wash with ether react->workup acidify Acidify aqueous layer (e.g., with HCl to pH 2-3) workup->acidify extract Extract product with an organic solvent (e.g., Ethyl Acetate) acidify->extract dry Dry organic layer (e.g., over Na₂SO₄) extract->dry evaporate Evaporate solvent dry->evaporate purify Purify by recrystallization or column chromatography evaporate->purify characterize Characterize product (HPLC, NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for synthesis.

Protocol 1: Synthesis using Fmoc-OSu

This is a widely used and reliable method for the Fmoc protection of amino acids.

Materials:

  • (S)-3-(2-naphthyl)alanine

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-3-(2-naphthyl)alanine (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate or a mixture of dioxane and aqueous sodium bicarbonate.

  • In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.

  • Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

  • Allow the reaction mixture to stir at room temperature for several hours or overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, dilute the mixture with deionized water.

  • Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted Fmoc-OSu and other organic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1 M HCl. A white precipitate of the product should form.

  • Extract the precipitated (S)-N-Fmoc-3-(2-naphthyl)alanine with ethyl acetate.

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Synthesis using Fmoc-Cl

This method is an alternative to using Fmoc-OSu and generally proceeds with faster reaction times.

Materials:

  • (S)-3-(2-naphthyl)alanine

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Acetone or 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-3-(2-naphthyl)alanine (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate.

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve Fmoc-Cl (1.1 equivalents) in acetone or dioxane.

  • Add the Fmoc-Cl solution dropwise to the cooled amino acid solution with vigorous stirring, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, work up the reaction mixture as described in Protocol 1 (steps 5-11).

Protocol 3: Anhydrous Synthesis via Silylation

This method is suitable for substrates that may have poor solubility in aqueous mixtures and avoids the use of water.

Materials:

  • (S)-3-(2-naphthyl)alanine

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Dichloromethane (CH₂Cl₂)

  • Fmoc-OSu

  • Methanol (MeOH)

  • 10% aqueous citric acid

Procedure:

  • Suspend (S)-3-(2-naphthyl)alanine (1.0 equivalent) in dichloromethane.

  • Add MSTFA (2.0 equivalents) to the suspension.

  • Reflux the mixture until a clear solution is obtained.

  • Cool the solution to room temperature.

  • Add a solution of Fmoc-OSu (1.0 equivalent) in dichloromethane to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Add methanol to the reaction mixture and stir for 30 minutes to quench the reaction and deprotect the silyl ester.

  • Evaporate the solvent under reduced pressure.

  • To the residue, add a mixture of methanol and 10% aqueous citric acid and stir.

  • Filter the solid product, wash with water until the filtrate is neutral, and dry under vacuum to obtain the purified (S)-N-Fmoc-3-(2-naphthyl)alanine.

Purity Analysis

The purity of the synthesized (S)-N-Fmoc-3-(2-naphthyl)alanine should be assessed to ensure it is suitable for use in peptide synthesis. High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

  • Chiral HPLC: To determine the enantiomeric purity and ensure that no racemization has occurred during the synthesis.

  • Reverse-Phase HPLC (RP-HPLC): To assess the chemical purity of the final product.

Typical purity levels for commercially available (S)-N-Fmoc-3-(2-naphthyl)alanine are ≥98% to ≥99.5%.[1][2]

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling all chemicals.

  • Perform all operations in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • For detailed safety information, refer to the Safety Data Sheet (SDS) for each reagent used.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of (S)-N-Fmoc-3-(2-naphthyl)alanine. The detailed protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of peptide chemistry and drug development, enabling the reliable preparation of this important synthetic building block. The choice of synthetic method will depend on the specific laboratory conditions and the desired scale of the reaction. Proper purification and characterization are crucial to ensure the high quality of the final product for its intended applications.

References

A Technical Guide to the Solubility of Fmoc-2-Nal-OH in DMSO for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility of (S)-N-9-Fluorenylmethoxycarbonyl-3-(2-naphthyl)-L-alanine (Fmoc-2-Nal-OH) in dimethyl sulfoxide (DMSO), a critical parameter for its application in solid-phase peptide synthesis (SPPS) and drug development. This document summarizes the available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow of the utilization of this compound in SPPS. This guide is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug discovery to facilitate the efficient and effective use of this versatile amino acid derivative.

Introduction to this compound

This compound is a protected derivative of the unnatural amino acid L-2-naphthylalanine. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino function is instrumental in modern peptide synthesis, particularly in Fmoc-based SPPS. Its base-lability allows for mild deprotection conditions, which preserves the integrity of the growing peptide chain and acid-labile side-chain protecting groups. The naphthyl group of this compound provides unique steric and aromatic properties, making it a valuable building block for designing peptides and peptidomimetics with modified conformational features and enhanced biological activities. The solubility of Fmoc-amino acids in organic solvents is a crucial factor for achieving efficient peptide coupling. Insufficient solubility can lead to diminished reaction kinetics, incomplete coupling, and the formation of deletion sequences, which can significantly affect the purity and yield of the final peptide product.

Solubility of this compound in DMSO

Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent widely used in peptide synthesis and for dissolving a broad range of organic compounds. The solubility of this compound in DMSO is a key consideration for preparing stock solutions for automated or manual peptide synthesizers.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in DMSO.

CompoundSolventSolubilityTemperatureConditions
This compoundDMSO100 mg/mL (228.58 mM)Not SpecifiedUltrasonic assistance is required. The use of newly opened DMSO is recommended.
This compoundDMSOSlightly SolubleNot Specified-
This compoundDMSOSparingly SolubleNot Specified-
Factors Influencing Solubility

The solubility of this compound in DMSO can be influenced by several factors:

  • Purity of the Solute: Impurities in the this compound powder can affect its dissolution characteristics.

  • Purity and Water Content of DMSO: DMSO is highly hygroscopic. The presence of water can significantly impact the solubility of many organic compounds. It is recommended to use anhydrous or newly opened containers of DMSO for preparing concentrated solutions.

  • Physical Form of the Solute: The particle size and crystallinity of the this compound powder can influence the rate of dissolution.

Experimental Protocol for Solubility Determination

The following protocol provides a general and robust method for experimentally determining the solubility of an Fmoc-protected amino acid, such as this compound, in an organic solvent like DMSO. This method relies on the creation of a saturated solution and subsequent quantification of the dissolved solute by High-Performance Liquid Chromatography (HPLC).

Materials
  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge capable of accommodating vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (set to detect the fluorenyl group, e.g., at 265 nm or 301 nm)

  • Volumetric flasks and calibrated pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC-grade solvents for mobile phase (e.g., acetonitrile, water, trifluoroacetic acid)

  • Small glass vials with screw caps

Procedure
  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound (e.g., 120-150 mg) into a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a precise volume of DMSO (e.g., 1.0 mL) to the vial.

    • Securely cap the vial and vortex vigorously for 1-2 minutes to suspend the solid.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution reaches saturation. Continuous gentle agitation is recommended.

  • Phase Separation:

    • After equilibration, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

    • Carefully collect an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet.

  • Sample Preparation for HPLC Analysis:

    • Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.

    • Accurately dilute a small volume of the filtered, saturated solution with a suitable solvent (e.g., the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve. A large dilution factor will likely be necessary.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound of a known concentration in DMSO or the HPLC mobile phase.

    • Perform a series of serial dilutions to generate a set of calibration standards of known concentrations.

  • HPLC Analysis:

    • Inject the calibration standards and the diluted sample of the saturated solution onto the HPLC system.

    • Integrate the peak area corresponding to this compound for each chromatogram.

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. The result will be the solubility of this compound in DMSO at the specified temperature.

Visualization of this compound in Solid-Phase Peptide Synthesis

This compound is a key building block in SPPS. The following diagrams illustrate the logical workflow of a standard SPPS cycle and the chemical transformations involved in the deprotection and coupling steps.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Washing (DMF) deprotection->wash1 coupling Amino Acid Coupling: This compound Activation and Reaction wash1->coupling wash2 Washing (DMF) coupling->wash2 cycle Repeat Cycle for Next Amino Acid wash2->cycle cycle->deprotection Continue Synthesis final_deprotection Final Fmoc Deprotection cycle->final_deprotection Final Amino Acid cleavage Cleavage from Resin & Side-Chain Deprotection final_deprotection->cleavage end End: Purified Peptide cleavage->end

Caption: High-level workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Deprotection_Coupling resin_bound_peptide Resin-Bound Peptide Fmoc-NH-CHR-CO-...-Resin deprotected_peptide Deprotected Peptide H2N-CHR-CO-...-Resin resin_bound_peptide->deprotected_peptide Fmoc Removal (Deprotection) fmoc_nal_oh This compound Fmoc-2-Nal-COOH piperidine 20% Piperidine in DMF coupling_reagents Coupling Reagents (e.g., HBTU, DIEA) in DMF activated_aa Activated this compound Fmoc-2-Nal-CO-X new_peptide_bond Elongated Peptide Fmoc-2-Nal-NH-CHR-CO-...-Resin deprotected_peptide:f0->new_peptide_bond:f0 Peptide Bond Formation (Coupling) fmoc_nal_oh->activated_aa Activation

Caption: Chemical steps of Fmoc deprotection and amino acid coupling in SPPS.

Conclusion

The solubility of this compound in DMSO is a critical parameter for its successful application in solid-phase peptide synthesis. While qualitative data suggests slight to sparing solubility, a quantitative value of 100 mg/mL has been reported, achievable with ultrasonic assistance. It is imperative for researchers to consider factors such as solvent purity and temperature that can influence this solubility. The provided experimental protocol offers a reliable method for determining the precise solubility under specific laboratory conditions. The visualized workflows of the SPPS cycle provide a clear understanding of how this compound is incorporated into a growing peptide chain. This technical guide serves as a valuable resource for scientists and professionals in drug development, enabling the informed and efficient use of this compound in the synthesis of novel peptides and peptidomimetics.

Fmoc-2-Nal-OH: A Comprehensive Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage of Nα-Fmoc-3-(2-naphthyl)-L-alanine (Fmoc-2-Nal-OH), a key building block in solid-phase peptide synthesis (SPPS). Understanding the stability profile of this reagent is critical for ensuring the integrity of synthetic peptides and the reproducibility of research and manufacturing processes. This document details the physicochemical properties, recommended storage conditions, potential degradation pathways, and analytical methodologies for assessing the purity and stability of this compound.

Physicochemical Properties

This compound is a white to off-white or slightly yellow powder or crystalline solid.[1][2] Its chemical structure is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group of 3-(2-naphthyl)-L-alanine.

PropertyValueReferences
Molecular Formula C₂₈H₂₃NO₄[3]
Molecular Weight 437.49 g/mol
CAS Number 112883-43-9
Appearance White to off-white/slightly yellow powder or crystal[1][2]
Melting Point 155 - 172 °C[2][4]
Solubility Sparingly soluble in DMF, slightly soluble in DMSO and Methanol, slightly soluble in water.[1][2]
Optical Rotation [α] -15.0° to -19.0° (c=1 in DMF)[4]

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to base-catalyzed degradation, which leads to the cleavage of the Fmoc protecting group. It is generally stable under acidic conditions.

Hydrolytic Stability

This compound is susceptible to hydrolysis under basic conditions, leading to the removal of the Fmoc group. This process, known as deprotection, is intentionally employed during solid-phase peptide synthesis using a weak base like piperidine. However, unintentional exposure to basic environments during storage or handling can lead to the degradation of the raw material. The degradation proceeds via a β-elimination mechanism, yielding dibenzofulvene (DBF) and the free amino acid, 3-(2-naphthyl)-L-alanine. The highly reactive DBF can further react with the deprotection agent or other nucleophiles present.

Oxidative Stability

This compound should be protected from strong oxidizing agents.[3] While the naphthyl group is relatively stable, the fluorenyl moiety of the Fmoc group can be susceptible to oxidation under harsh conditions.

Photostability

The fluorenyl group in this compound possesses a strong chromophore and can absorb UV radiation. Prolonged exposure to light, particularly UV light, may lead to degradation. Therefore, it is recommended to store the compound in light-resistant containers.

Thermal Stability

This compound is a solid with a relatively high melting point, suggesting good thermal stability under recommended storage conditions. However, elevated temperatures, especially in the presence of residual solvents or impurities, could accelerate degradation. Hazardous decomposition products upon combustion include oxides of carbon and nitrogen.[3]

A diagram illustrating the primary degradation pathway of this compound is provided below:

Fmoc_Nal This compound Deprotection Deprotection (β-elimination) Fmoc_Nal->Deprotection Base Base (e.g., Piperidine, residual moisture) Base->Deprotection Adduct DBF-Base Adduct Base->Adduct Nal 2-Naphthylalanine Deprotection->Nal DBF Dibenzofulvene (DBF) Deprotection->DBF DBF->Adduct

Caption: Primary degradation pathway of this compound.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the quality and stability of this compound.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.

FormStorage TemperatureDurationReferences
Solid (Powder) -20°C3 years[5]
2-8°C2 years[5]
In Solvent (e.g., DMSO) -80°C6 months[5]
-20°C1 month[5]

Key Storage Recommendations:

  • Keep container tightly closed: To prevent moisture absorption.

  • Store in a dry and well-ventilated place.

  • Protect from light: Use amber vials or store in a dark place.

  • Inert atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen.

Handling Precautions
  • Use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[3]

  • In case of dust formation, use a dust mask or work in a fume hood.[3]

  • Avoid contact with skin and eyes.[3]

  • Keep away from heat, sparks, and open flames.[3]

  • Avoid contact with strong oxidizing agents.[3]

A logical workflow for the handling and storage of this compound is depicted below:

start Receiving inspect Inspect Container Seal start->inspect store_solid Store Solid (See Table for Conditions) inspect->store_solid weigh Weighing store_solid->weigh Aliquot as needed ppe Wear Appropriate PPE store_solid->ppe dissolve Dissolution weigh->dissolve use Use in Synthesis weigh->use weigh->ppe store_solution Store Solution (See Table for Conditions) dissolve->store_solution dissolve->ppe store_solution->use

Caption: Handling and storage workflow for this compound.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately determining the purity of this compound and for detecting its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Stability-Indicating HPLC Method

A typical stability-indicating HPLC method for Fmoc-amino acids involves a reversed-phase column and a gradient elution profile to separate the parent compound from its potential impurities and degradation products.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products, including 2-naphthylalanine and dibenzofulvene adducts.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • This compound reference standard

  • Forced degradation samples (acid, base, oxidative, thermal, photolytic)

Chromatographic Conditions (Example):

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 265 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare samples of this compound at the same concentration as the standard.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified period.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for a specified period.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for a specified period.

    • Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80°C) for a specified period.

    • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for a specified period.

  • Analysis: Inject the standard, undegraded sample, and each of the forced degradation samples into the HPLC system.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the unstressed sample and the reference standard. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.

An experimental workflow for a forced degradation study is outlined below:

start This compound Sample stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation heat Thermal Stress stress->heat light Photolytic Stress stress->light hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc heat->hplc light->hplc data Data Analysis & Peak Purity hplc->data

Caption: Workflow for forced degradation studies.

Conclusion

The stability of this compound is a critical factor in the successful synthesis of peptides for research and drug development. By adhering to the recommended storage and handling guidelines, and by employing robust analytical methods to monitor its purity, researchers can ensure the quality and reliability of this important synthetic building block. The primary degradation pathway involves the base-catalyzed cleavage of the Fmoc group, highlighting the importance of avoiding basic conditions during storage and handling. This guide provides a comprehensive framework for understanding and managing the stability of this compound.

References

An In-depth Technical Guide to the Safe Handling of Fmoc-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data for Fmoc-2-Nal-OH (Nα-Fmoc-3-(2-naphthyl)-L-alanine), a derivative of the amino acid alanine commonly used in solid-phase peptide synthesis.[1][2]

Chemical Identification and Physical Properties

This compound is an Fmoc-protected form of 3-(2-naphthyl)-L-alanine.[3] The Fmoc group is notable for its utility in peptide synthesis, as it can be readily removed using a piperidine solution.[1][2] The compound presents as a white to slightly yellow powder.[1][2]

Identifier Value
Chemical Name Nα-Fmoc-3-(2-naphthyl)-L-alanine[3]
Synonyms Fmoc-3-(2-naphthyl)-L-alanine, (S)-N-Fmoc-3-(2-naphthyl)alanine[1][3]
CAS Number 112883-43-9[3]
Molecular Formula C28H23NO4[3]
Molecular Weight 437.49 g/mol [1]
Physical Property Value
Appearance White to off-white or slightly yellow powder[1][2][4]
Melting Point 155 °C[1]
Boiling Point 549.64°C (rough estimate)[1]
Flash Point 371.6 °C[1]
Solubility Sparingly soluble in DMF, slightly soluble in DMSO and Methanol, and slightly soluble in water.[1]
Storage Temperature 2-8°C[1]

Hazard Identification and Safety Precautions

While some safety data sheets indicate no known physical, chemical, or human health hazards, others suggest exercising caution.[3] Potential hazards include skin and eye irritation, respiratory tract irritation if inhaled, and may be harmful if swallowed.[5]

Hazard Type Description
Inhalation May be harmful if inhaled and may cause respiratory tract irritation.[3]
Ingestion May be harmful if swallowed.[3]
Skin Contact May be harmful if absorbed through the skin and may cause skin irritation.[3]
Eye Contact May cause eye irritation.[3]
Precautionary Measures and Personal Protective Equipment (PPE)

To minimize exposure and ensure safe handling, the following personal protective equipment is recommended.

Protection Type Recommendation
Eye/Face Protection Splash goggles or eyeshields.[3]
Skin Protection Protective gloves and a full suit.[3]
Respiratory Protection Dust respirator (e.g., type N95 in the US).[3]
General Hygiene Wash hands thoroughly after handling and before eating, drinking, or smoking.[3]

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

Procedure Recommendation
Handling Keep away from heat and sources of ignition. Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.[3]
Storage Keep the container tightly closed. Store at 2-8°C.[1][3] Some sources recommend storage at -20°C for long-term stability (up to 3 years).[4][6]
Spill Response (Small) Use appropriate tools to place the spilled solid into a convenient waste disposal container.[3]
Spill Response (Large) Use a shovel to put the material into a convenient waste disposal container. A self-contained breathing apparatus should be used to avoid inhalation.[3]
Disposal Dispose of waste in accordance with federal, state, and local environmental control regulations.[3]

Fire-Fighting Measures

Aspect Guidance
Extinguishing Media For small fires, use a carbon dioxide or dry chemical extinguisher. For large fires, use water spray, fog, or foam. Do not use a water jet.[3]
Hazardous Decomposition Under fire conditions, hazardous decomposition products include oxides of carbon (CO, CO2) and nitrogen (NO, NO2).[3]
Fire-Fighter Protection Firefighters should wear a positive pressure self-contained breathing apparatus (SCBA) and full turnout gear.[3]

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound are largely unavailable.[3]

Information Type Data
Acute Toxicity No data available.
Carcinogenic Effects No data available.[3]
Mutagenic Effects No data available.[3]
Reproductive Toxicity No data available.[3]
Ecotoxicity No data available.[3]
Biodegradation The product itself and its degradation products are not considered toxic.[3]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting, from receipt of the chemical to its final disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_cleanup Cleanup and Disposal A Review SDS and Experimental Protocol B Select and Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Weigh Compound in Vented Enclosure B->C D Perform Experimental Procedure (e.g., Solid-Phase Peptide Synthesis) C->D E Decontaminate Glassware and Work Surfaces D->E F Dispose of Waste in Accordance with Regulations E->F G Remove and Dispose of Contaminated PPE F->G H Wash Hands Thoroughly G->H I In Case of Spill: Follow Spill Response Protocol J In Case of Exposure: Follow First Aid Measures

Caption: A workflow diagram for the safe handling of this compound.

This guide summarizes the currently available safety data for this compound. It is essential for all laboratory personnel to review the specific Safety Data Sheet provided by the manufacturer before use and to adhere to all institutional safety protocols.

References

Methodological & Application

Application Notes and Protocols for Fmoc-2-Nal-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-2-naphthylalanine (Fmoc-2-Nal-OH) is a non-proteinogenic amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its bulky, hydrophobic naphthyl side chain offers unique properties to peptides, influencing their conformation, stability, and receptor interactions. This document provides detailed application notes and protocols for the efficient incorporation of this compound into synthetic peptides, with a focus on its role in drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

PropertyValue
Molecular Formula C₂₈H₂₃NO₄
Molecular Weight 437.49 g/mol
Appearance White to off-white powder
Melting Point Approximately 155-167 °C
Solubility Soluble in DMF and NMP. Sparingly soluble in DMSO and Methanol.
Storage 2-8°C, protected from light and moisture

Applications in Peptide Synthesis and Drug Discovery

The incorporation of 2-naphthylalanine into peptide sequences can significantly modulate their biological activity and pharmacokinetic properties.

Antimicrobial Peptides

Peptides containing 2-Nal have demonstrated promising antimicrobial activity. The hydrophobic nature of the naphthyl group can enhance the peptide's ability to interact with and disrupt bacterial cell membranes. Studies have shown that peptides incorporating 2-Nal exhibit inhibitory effects against various pathogens, including strains of Staphylococcus.

Receptor Binding and Signaling Modulation

The unique steric and electronic properties of the 2-Nal side chain make it a valuable tool for probing and modulating peptide-receptor interactions.

  • Melanocortin Receptors: Analogs of α-melanocyte-stimulating hormone (α-MSH) containing 2-Nal have been shown to exhibit high affinity and selectivity for the melanocortin-4 receptor (MC4R), which is involved in energy homeostasis and appetite regulation.

  • Chemokine Receptors: The 2-Nal residue is a critical component of T140, a potent CXCR4 antagonist. T140 and its analogs are being investigated for their potential as anti-HIV agents and in cancer therapy, as the CXCR4/SDF-1 signaling axis is implicated in tumor metastasis and angiogenesis.

Experimental Protocols

General Solid-Phase Peptide Synthesis Workflow

The following is a generalized protocol for manual Fmoc-SPPS. Adjustments may be necessary based on the specific peptide sequence and scale of the synthesis.

dot

SPPS_Workflow Resin Resin Swelling (e.g., DMF or DCM) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for Each Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification & Analysis (HPLC, Mass Spectrometry) Precipitation->Purification

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Rink Amide, 2-Chlorotrityl Chloride) in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to swell the resin for at least 30-60 minutes.

  • Drain the solvent.

Protocol 2: Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.

Protocol 3: Coupling of this compound

Due to the steric hindrance of the naphthyl group, the choice of coupling reagent and reaction conditions is crucial for achieving high coupling efficiency.

Recommended Coupling Reagents for Hindered Amino Acids:

Coupling ReagentClassKey Considerations
HATU Aminium/Uronium SaltHighly efficient for hindered couplings, rapid reaction times.
HBTU Aminium/Uronium SaltA reliable and cost-effective option for routine couplings.
DIC/Oxyma Carbodiimide/AdditiveMinimizes racemization, a good choice for sensitive residues.

Coupling Procedure (using HATU):

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF.

  • Add HATU (2.9 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).

  • Allow the mixture to pre-activate for 1-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

Protocol 4: Cleavage and Deprotection

The choice of cleavage cocktail depends on the peptide sequence and the presence of other protecting groups. A common cleavage cocktail is Reagent K.

Reagent K Composition:

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Cleavage Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin.

  • Collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Signaling Pathways Involving 2-Nal Containing Peptides

CXCR4 Signaling Pathway

The binding of the ligand SDF-1 (or an antagonist like a T140 analog containing 2-Nal) to the CXCR4 receptor initiates a cascade of intracellular signaling events.

dot

CXCR4_Signaling cluster_membrane Cell Membrane CXCR4 CXCR4 Receptor G_protein G-protein (α, βγ subunits) CXCR4->G_protein activates PLC PLC G_protein->PLC α subunit PI3K PI3K G_protein->PI3K βγ subunit Ras Ras G_protein->Ras activates SDF1 SDF-1 (Ligand) SDF1->CXCR4 PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cell_Response Cellular Responses (Migration, Proliferation, Survival) PKC->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: Simplified CXCR4 signaling pathway upon ligand binding.

Melanocortin-4 Receptor (MC4R) Signaling Pathway

The MC4R, a G-protein coupled receptor, is primarily activated by α-MSH, leading to the stimulation of adenylyl cyclase.

dot

MC4R_Signaling cluster_membrane Cell Membrane MC4R MC4R G_protein Gs Protein MC4R->G_protein activates AC Adenylyl Cyclase G_protein->AC α subunit activates ATP ATP AC->ATP converts alpha_MSH α-MSH (Agonist) alpha_MSH->MC4R cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (Anorexigenic Effects) CREB->Gene_Expression

Caption: The canonical MC4R signaling pathway via adenylyl cyclase.

Conclusion

This compound is a versatile and powerful building block for the synthesis of peptides with enhanced biological activities. Its successful incorporation requires careful optimization of coupling conditions to overcome steric hindrance. The resulting 2-Nal-containing peptides have significant potential in the development of novel therapeutics, particularly in the areas of antimicrobial agents and receptor-targeted drugs. These application notes and protocols provide a comprehensive guide for researchers to effectively utilize this compound in their peptide synthesis endeavors.

Protocol for Solid-Phase Coupling of Fmoc-2-Nal-OH: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of sterically hindered amino acids such as Fmoc-3-(2-naphthyl)-L-alanine (Fmoc-2-Nal-OH) into peptide sequences is a critical step in the synthesis of novel therapeutic and research peptides. The bulky naphthyl group presents a significant steric challenge, often leading to incomplete coupling reactions and the generation of deletion sequences. This document provides detailed application notes and optimized protocols for the efficient coupling of this compound in solid-phase peptide synthesis (SPPS).

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective coupling strategies.

PropertyValue
Molecular Formula C₂₈H₂₃NO₄
Molecular Weight 437.49 g/mol [1]
Appearance White to off-white or slightly yellow powder[2]
Melting Point 155 °C[2]
Solubility Sparingly soluble in DMF, slightly soluble in DMSO and Methanol, and slightly soluble in water.[2]
Storage Conditions 2-8°C

Standard Operating Procedure for this compound Coupling

This protocol outlines a standard procedure for the manual coupling of this compound to a resin-bound peptide chain. Due to its steric hindrance, a potent activating agent and potentially a double coupling strategy are recommended.

Materials and Reagents:
  • This compound

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Coupling Reagent (e.g., HATU, HBTU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Kaiser Test Kit (for monitoring coupling completion)

  • Fmoc-Deprotection Solution: 20% piperidine in DMF

Experimental Protocol:
  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (3 x 5 mL/g resin) to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, pre-activate the this compound. For a 0.1 mmol scale synthesis, dissolve this compound (4 equivalents) and a coupling reagent such as HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution and allow the activation to proceed for 1-5 minutes.

  • Coupling Reaction: Add the activated this compound solution to the resin. Agitate the reaction mixture at room temperature for 45-60 minutes.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to monitor the reaction progress. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction. If the Kaiser test is positive (beads turn blue), a second coupling is necessary.

  • Double Coupling (if required): If the initial coupling is incomplete, drain the reaction solution and wash the resin with DMF. Repeat steps 2 and 3 with a fresh solution of activated this compound.

  • Washing: Upon completion of the coupling (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL/g resin) and then with DCM (3 x 5 mL/g resin) to prepare for the next Fmoc deprotection step.

  • Fmoc Deprotection: To deprotect the newly coupled this compound, treat the resin with 20% piperidine in DMF. The reaction is typically complete within 5-10 minutes and can be performed in two stages (e.g., 2 minutes followed by 8 minutes with fresh reagent).

Microwave-Assisted Coupling Protocol

Microwave-assisted SPPS can significantly reduce reaction times and improve coupling efficiency, especially for sterically hindered residues.

ParameterCondition
Microwave Power 20-40 W (ensure temperature does not exceed 75°C)
Reaction Time 5 minutes[3][4]
Reagents (5-fold excess) This compound, DIC, Oxyma Pure in DMF[5]

Troubleshooting and Side Reactions

The primary challenge in coupling this compound is incomplete acylation due to its bulky side chain.

ProblemPotential CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of the 2-naphthylalanine residue.Perform a double coupling. Increase the reaction time. Switch to a more potent coupling reagent (e.g., HATU, HCTU). Consider microwave-assisted synthesis.
Deletion of 2-Nal Residue Incomplete coupling followed by capping of the unreacted amine in the subsequent cycle.Ensure complete coupling using the strategies mentioned above.
Racemization Over-activation or prolonged exposure to base.Minimize pre-activation time. Use of additives like HOBt or Oxyma Pure can help suppress racemization.

While specific side reactions involving the naphthyl group itself are not commonly reported under standard SPPS conditions, the increased hydrophobicity it imparts on the peptide can sometimes contribute to aggregation. If aggregation is suspected, using solvents like NMP or DMSO, or incorporating backbone-protecting groups (e.g., Hmb) on preceding residues can be beneficial.

Signaling Pathways and Workflows

The following diagrams illustrate the key workflows in the this compound coupling process.

Fmoc_SPPS_Workflow cluster_activation Activation Step Resin Resin with Free Amine Activation Activate This compound Coupling Coupling Reaction Activation->Coupling Monitoring Kaiser Test Coupling->Monitoring Washing Wash Resin Monitoring->Washing Negative Double_Coupling Double Coupling Monitoring->Double_Coupling Positive Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing->Deprotection Next_Cycle Proceed to Next Coupling Cycle Deprotection->Next_Cycle Double_Coupling->Monitoring This compound This compound This compound->Activation Coupling Reagent\n(e.g., HATU) Coupling Reagent (e.g., HATU) Coupling Reagent\n(e.g., HATU)->Activation Base\n(DIPEA) Base (DIPEA) Base\n(DIPEA)->Activation

Figure 1. Workflow for this compound Coupling in SPPS.

Troubleshooting_Workflow Start Coupling of this compound Kaiser Kaiser Test Positive? Start->Kaiser DoubleCouple Perform Double Coupling Kaiser->DoubleCouple Yes Success Coupling Successful Kaiser->Success No DoubleCouple->Kaiser CheckReagents Check Reagent Quality and Concentration DoubleCouple->CheckReagents ChangeReagent Switch to Stronger Coupling Reagent CheckReagents->ChangeReagent Microwave Consider Microwave -Assisted Synthesis ChangeReagent->Microwave

Figure 2. Troubleshooting Logic for Incomplete Coupling.

References

Application Notes and Protocols for the Fmoc Deprotection of Fmoc-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for orthogonal deprotection strategies in the presence of acid-labile side-chain protecting groups. Fmoc-2-Nal-OH, or (S)-N-Fmoc-3-(2-naphthyl)alanine, is a crucial building block for the synthesis of peptides with unique structural and functional properties. The naphthylalanine residue can introduce conformational constraints and enhance binding affinity to target receptors.[1] This document provides detailed application notes and protocols for the efficient and clean removal of the Fmoc group from this compound during SPPS.

The deprotection of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine.[2][3][4][5] This reaction releases the free amine on the N-terminus of the peptide chain, allowing for the subsequent coupling of the next amino acid. The process also generates dibenzofulvene (DBF), which is trapped by the amine to form a stable adduct, driving the reaction to completion.[2][3][5]

Key Considerations for Fmoc Deprotection of this compound

  • Choice of Base: Piperidine is the most commonly used base for Fmoc deprotection due to its optimal basicity and nucleophilicity, which allows it to efficiently deprotonate the fluorenyl group and scavenge the resulting dibenzofulvene.[2][3] While other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, they may increase the risk of side reactions.[6]

  • Solvent: N,N-Dimethylformamide (DMF) is the standard solvent for Fmoc deprotection in SPPS. N-Methyl-2-pyrrolidone (NMP) can also be used and may be advantageous in certain situations.[4][7]

  • Reaction Time and Temperature: Fmoc deprotection is typically rapid at room temperature. A two-step deprotection protocol is often employed to ensure complete removal of the Fmoc group.[2][7]

  • Monitoring the Reaction: The progress of the deprotection can be monitored qualitatively using the Kaiser test or quantitatively by UV-Vis spectroscopy, which measures the absorbance of the released dibenzofulvene-piperidine adduct.[8][9][10]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine in DMF

This protocol outlines the standard manual procedure for the removal of the Fmoc group from a resin-bound peptide terminating with 2-Nal-OH.

Materials:

  • Peptide-resin with N-terminal this compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, sequencing grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvent: DMF

  • Reaction vessel for solid-phase synthesis

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL per gram of resin).

  • First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 minutes.[7]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin. Agitate the mixture at room temperature for 5-15 minutes.[7][11]

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times with 10 mL per gram of resin) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation of Deprotection (Optional): A small sample of the resin can be taken for a Kaiser test to confirm the presence of a free primary amine, indicating complete Fmoc deprotection.[10]

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

This protocol describes how to quantitatively monitor the Fmoc deprotection by measuring the UV absorbance of the dibenzofulvene-piperidine adduct.

Materials:

  • Filtrate from the deprotection steps (from Protocol 1)

  • DMF for dilution

  • Volumetric flask

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Collection of Filtrate: Collect the combined filtrates from the first and second deprotection steps in a volumetric flask of a known volume (e.g., 25 mL or 50 mL).

  • Dilution: Dilute the collected filtrate to the mark with DMF. Ensure thorough mixing. Further dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer.

  • UV-Vis Measurement: Measure the absorbance of the diluted solution at approximately 301 nm against a DMF blank.[9]

  • Calculation: The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically ~7800 M⁻¹cm⁻¹ at 301 nm), b is the path length of the cuvette (usually 1 cm), and c is the concentration.

Data Presentation

The efficiency of Fmoc deprotection can be influenced by various factors. The following table summarizes typical conditions and expected outcomes.

ParameterConditionExpected OutcomeReference
Deprotection Reagent 20% (v/v) Piperidine in DMFHigh deprotection efficiency (>99%)[6][7][11]
2-5% (v/v) DBU in DMFEffective, but may increase side reactions[2][6]
5-10% (v/v) Piperidine in DMFGenerally effective, may require longer reaction times for sterically hindered residues[12]
Reaction Time (Step 1) 2-3 minutesInitial rapid removal of the Fmoc group[7]
Reaction Time (Step 2) 5-15 minutesEnsures complete deprotection[7][11]
Monitoring Wavelength ~301 nmλmax for the dibenzofulvene-piperidine adduct[9]

Mandatory Visualizations

Fmoc_Deprotection_Workflow cluster_resin Solid Support cluster_solution Solution Phase cluster_monitoring Monitoring Resin_Fmoc_Nal Resin-Peptide-Fmoc-2-Nal-OH DBF_Adduct Dibenzofulvene-Piperidine Adduct Resin_Fmoc_Nal->DBF_Adduct releases Resin_Free_Amine Resin-Peptide-NH2-2-Nal-OH Resin_Fmoc_Nal->Resin_Free_Amine Deprotection Piperidine_DMF 20% Piperidine in DMF Piperidine_DMF->Resin_Fmoc_Nal UV_Vis UV-Vis Spectroscopy (λ ≈ 301 nm) DBF_Adduct->UV_Vis Quantifies Kaiser_Test Kaiser Test Resin_Free_Amine->Kaiser_Test Confirms

Caption: Workflow for the Fmoc deprotection of this compound and subsequent monitoring.

Deprotection_Monitoring_Logic start Start: Resin-Bound This compound deprotection Add 20% Piperidine in DMF start->deprotection monitoring Monitor via UV-Vis or Kaiser Test deprotection->monitoring check_completion Deprotection Complete? wash Wash Resin with DMF check_completion->wash Yes extend_deprotection Extend Deprotection Time or Repeat Step check_completion->extend_deprotection No end Proceed to Next Coupling Step wash->end monitoring->check_completion extend_deprotection->deprotection

Caption: Logical flow for the Fmoc deprotection and monitoring process in SPPS.

References

Application Notes and Protocols for Fmoc-2-Nal-OH in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-2-naphthylalanine (Fmoc-2-Nal-OH) is an unnatural amino acid derivative that has garnered significant interest in peptide chemistry and drug discovery. Its bulky, hydrophobic naphthyl side chain provides unique structural constraints and can enhance the binding affinity and selectivity of peptides for their biological targets. The incorporation of 2-Nal into peptide sequences has been shown to be particularly effective in modulating the activity of peptides targeting G-protein coupled receptors (GPCRs) such as the melanocortin and chemokine receptors. This document provides detailed application notes and protocols for the efficient use of this compound in solid-phase peptide synthesis (SPPS), with a focus on the construction of peptide libraries for screening and drug development.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its proper handling, storage, and application in peptide synthesis.

PropertyValueReference
Molecular Formula C₂₈H₂₃NO₄[1]
Molecular Weight 437.49 g/mol [1]
Appearance White to off-white powder[2]
Melting Point ~155 °C[2]
Solubility Soluble in DMF, DMSO[2][3]
Storage 2-8°C[1]
Purity (HPLC) ≥98.0%[1]

Applications in Peptide Library Synthesis

The unique properties of the 2-naphthylalanine residue make it a valuable building block for constructing diverse peptide libraries. The introduction of this bulky, aromatic, and hydrophobic residue can significantly influence peptide conformation and receptor interactions.

Key Applications:

  • Enhanced Receptor Binding: The naphthyl group can engage in strong hydrophobic and π-π stacking interactions with receptor binding pockets, often leading to increased affinity and potency.

  • Modulation of Selectivity: The specific steric requirements of the 2-Nal side chain can be exploited to design peptides with improved selectivity for a particular receptor subtype.

  • Fluorescent Probing: The intrinsic fluorescence of the naphthalene moiety allows for its use as a spectroscopic probe to study peptide-receptor interactions and conformational changes.

  • Metabolic Stability: The unnatural nature of 2-Nal can confer increased resistance to enzymatic degradation, prolonging the in vivo half-life of the peptide.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a 2-Nal-Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing a 2-Nal residue using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N'-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Activation: In a separate vial, dissolve the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HBTU, 2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2-5 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates no free primary amines).[4]

  • Washing: After a successful coupling, drain the reaction solution and wash the resin extensively with DMF (5-7 times) and DCM (3 times).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry under vacuum.

    • Add the freshly prepared cleavage cocktail to the resin.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether 2-3 times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Split-and-Mix Synthesis of a Peptide Library

This protocol describes the "split-and-mix" (or "split-and-pool") method for the synthesis of a one-bead-one-compound peptide library, which can incorporate this compound at a specific position.[5][6][7][8]

Procedure:

  • Initial Resin Pooling: Start with a single batch of resin.

  • Splitting: Divide the resin into equal portions, one for each amino acid to be incorporated at the first position (e.g., if you are using 20 amino acids, split the resin into 20 equal portions).

  • First Coupling: Couple a different single Fmoc-amino acid (which could include this compound) to each resin portion using the standard coupling protocol described above.

  • Mixing (Pooling): After the coupling is complete and the resin has been thoroughly washed, combine all the resin portions into a single vessel and mix thoroughly.

  • Repeat Cycles: For the subsequent positions in the peptide sequence, repeat the splitting, coupling, and mixing steps. At each variable position, the pooled resin is again split into portions for coupling with the next set of amino acids.

  • Final Deprotection and Cleavage: Once the desired peptide length is achieved, the final Fmoc group is removed. The peptides can then be cleaved from the resin beads individually for screening.

Data Presentation

Coupling Reagent Comparison
Coupling ReagentReagent TypeTypical Coupling Time (min)Expected Coupling Efficiency (%)Key Advantages & Disadvantages
DIC/HOBt Carbodiimide60 - 12095 - 98Advantages: Cost-effective, low risk of guanidinylation. Disadvantages: Slower reaction rates, potential for N-acylurea formation.
HBTU Aminium/Uronium Salt30 - 6098 - 99.5Advantages: Fast and efficient, widely used. Disadvantages: Potential for guanidinylation if used in excess.[10]
HATU Aminium/Uronium Salt20 - 45> 99.5Advantages: Highly reactive, excellent for hindered couplings, low racemization. Disadvantages: Higher cost.

Note: The coupling efficiencies are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol.

Cleavage Cocktail Selection

The choice of cleavage cocktail is critical for obtaining a high-purity crude peptide. For peptides containing hydrophobic residues like 2-Nal, scavengers are essential to prevent re-attachment of cleaved protecting groups.

Reagent CocktailCompositionApplication Notes
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)A general-purpose and robust cleavage cocktail suitable for most peptides, including those with sensitive residues like Cys, Met, and Trp. The scavengers effectively capture carbocations.
Reagent B TFA / Phenol / Water / TIPS (88:5:5:2)An "odorless" alternative to cocktails containing thiols. Effective for scavenging trityl groups.

Visualizations

Signaling Pathways

Peptides containing 2-Nal have been shown to be potent modulators of GPCRs. Below are diagrams of two relevant signaling pathways that can be targeted by such peptides.

G cluster_0 CXCR4 Signaling Pathway CXCL12 CXCL12 (SDF-1) (or 2-Nal Peptide Ligand) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_protein Gαi / Gβγ CXCR4->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK PKC->ERK Akt Akt PI3K->Akt Cell_Response Cellular Responses (Migration, Proliferation, Survival) Akt->Cell_Response ERK->Cell_Response

Caption: CXCR4 receptor signaling cascade initiated by ligand binding.

G cluster_1 Melanocortin 4 Receptor (MC4R) Signaling alpha_MSH α-MSH (or 2-Nal Peptide Agonist) MC4R MC4R alpha_MSH->MC4R Binds Gs_protein Gαs MC4R->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Satiety, Energy Expenditure) CREB->Gene_Expression

Caption: MC4R signaling pathway leading to changes in gene expression.

Experimental Workflow

G cluster_2 Split-and-Mix Peptide Library Synthesis Workflow start Start with Resin Pool split1 Split Resin into N portions start->split1 couple1 Couple Amino Acid 1 to N split1->couple1 pool1 Pool and Mix Resin couple1->pool1 split2 Split Resin into M portions pool1->split2 couple2 Couple Amino Acid M to Pooled Resin split2->couple2 pool2 Pool and Mix Resin couple2->pool2 repeat Repeat for Desired Length pool2->repeat cleave Cleave Peptides from Beads repeat->cleave screen Screen Peptide Library cleave->screen

Caption: Workflow for split-and-mix peptide library synthesis.

Conclusion

This compound is a powerful tool for the synthesis of peptide libraries with enhanced structural and functional diversity. Its incorporation can lead to peptides with improved pharmacological properties, making it a valuable asset in modern drug discovery. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in their peptide synthesis endeavors. Careful selection of coupling reagents and cleavage conditions, as outlined, is crucial for maximizing yield and purity. The application of techniques like split-and-mix synthesis further enables the exploration of vast chemical space to identify novel and potent peptide-based therapeutics.

References

Application Notes and Protocols for the Use of Fmoc-2-Nal-OH in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc-2-Nal-OH

This compound, or N-α-Fmoc-3-(2-naphthyl)-L-alanine, is a non-proteinogenic amino acid derivative that has garnered significant interest in the field of drug discovery. Its unique structural feature, a bulky naphthyl group, imparts valuable properties to peptides, including enhanced enzymatic stability, increased hydrophobicity, and the ability to modulate receptor binding and signaling. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it a versatile building block for solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide drug development. This document provides detailed application notes and protocols for the effective utilization of this compound in the discovery of novel therapeutics.

Applications in Drug Discovery

The incorporation of 2-naphthylalanine (2-Nal) into peptide sequences has proven to be a successful strategy in the development of potent and selective ligands for a variety of biological targets. Key therapeutic areas where this compound is employed include:

  • Gonadotropin-Releasing Hormone (GnRH) Antagonists: The substitution of native amino acids with 2-Nal in GnRH analogues has led to the development of potent antagonists with clinical applications in reproductive medicine and oncology.[1] These antagonists competitively block the GnRH receptor, suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2]

  • Melanocortin Receptor Ligands: The melanocortin system is implicated in a range of physiological processes, including energy homeostasis, sexual function, and pigmentation.[3][4] Peptides containing 2-Nal have been synthesized to create both agonists and antagonists for melanocortin receptors, particularly MC3R and MC4R, with potential applications in the treatment of obesity and sexual dysfunction.[3][5]

  • Antimicrobial Peptides: The bulky, hydrophobic nature of the 2-naphthyl group can enhance the membrane-disrupting capabilities of antimicrobial peptides (AMPs). Incorporating 2-Nal can lead to AMPs with improved potency against a range of bacterial and fungal pathogens.

Data Presentation: Biological Activity of 2-Nal-Containing Peptides

The following tables summarize quantitative data for various peptides incorporating 2-naphthylalanine, demonstrating the impact of this modification on their biological activity.

Table 1: GnRH Antagonists Containing 2-Naphthylalanine

Compound/AnalogueModification(s)TargetAssayPotency (IC50)Reference(s)
Acyline Analogue 9Ncy(2-naphthyl) at position 1Human GnRH ReceptorReporter Gene Assay0.73 nM[4]
Acyline Analogue 15Ncy(2-naphthyl) at position 4Human GnRH ReceptorReporter Gene Assay< 2 nM[4]
GanirelixD-Nal(2) at position 1GnRH ReceptorOvulation SuppressionED50 = 0.29 µ g/rat [6]
CetrorelixD-Nal(2) at position 1GnRH ReceptorNot SpecifiedNot Specified[1]
Analogue with D-pCl-Phe at position 2 and D-Pal(3) at position 3 and 6D-Nal(2) at position 1GnRH ReceptorOvulation SuppressionED50 = 0.6 µ g/rat [6]

Table 2: Melanocortin Receptor Ligands Containing 2-Naphthylalanine

Compound/AnalogueModification(s)TargetAssayPotency (EC50/IC50/pA2)Reference(s)
SHU9119 AnalogueDNal(2') at position 7mMC3RNot SpecifiedPartial Agonist/Antagonist[5]
SHU9119 AnalogueDNal(2') at position 7mMC4RNot SpecifiedFull Antagonist[5]
Ac-Nle-c[Asp-(1-Me)His(6)-DNal(2')(7)-Arg-Trp-Lys]-NH2DNal(2') at position 7MC5RNot SpecifiedpA2 = 7.1[5]
H-Phe-c[Asp-Pro-d-Nal(2′)-Arg-Trp-Gly-Lys]-NH2D-Nal(2') in cyclic structurehMC4RNot SpecifiedpA2 = 8.7 (Antagonist)[4]
H-d-Nal(2′)-c[Asp-Pro-d-Phe-Arg-Trp-Gly-Lys]-NH2D-Nal(2') at N-terminushMC4RNot SpecifiedIC50 = 11 nM, EC50 = 56 nM (Partial Agonist)[4]
Tyr-c[Asp-DPhe-Arg-Trp-Asn-Ala-Phe-Dpr]-Tyr-NH2D-Phe instead of D-Nal(2')mMC4REffective ConcentrationEC50 = 450 nM[7]

Table 3: Antimicrobial Peptides Containing 2-Naphthylalanine

PeptideModificationTarget Organism(s)Potency (MIC)Reference(s)
Nocardiotide A derivativeD-Ala substitutionHeLa cancer cellsIC50 = 52 µM[2][8]
2-naphthaleno cyanostilbene 5cN/ACOLO 205, CNS SF 539, SK-MEL 5, MDA-MB-435GI50 ≤ 25 nM[9]

Experimental Protocols

Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS) of a GnRH Antagonist Precursor using Fmoc-D-2-Nal-OH

This protocol outlines the manual synthesis of a precursor to the GnRH antagonist Ganirelix on a Rink Amide resin. This example illustrates the incorporation of Fmoc-D-2-Nal-OH.

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids (including Fmoc-D-Ala-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-D-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-D-Pal-OH, Fmoc-D-pCl-Phe-OH, and Fmoc-D-Nal-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Acetic Anhydride

  • Pyridine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

  • HPLC system for purification and analysis

  • Mass spectrometer

Procedure:

  • Resin Preparation:

    • Place the Rink Amide resin in the synthesis vessel.

    • Swell the resin in DMF for 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Repeat the piperidine treatment for 7 minutes and drain.[6]

    • Wash the resin thoroughly with DMF (6 times) and DCM (2 times).[6]

    • Perform a ninhydrin test to confirm the presence of free primary amines (a positive result is indicated by a blue color).

  • First Amino Acid Coupling (Fmoc-D-Ala-OH):

    • Dissolve Fmoc-D-Ala-OH (3 equivalents relative to resin loading) and HOBt (3.15 equivalents) in DMF.[6][10]

    • Cool the solution in an ice bath.

    • Add DIC (3.15 equivalents) and activate for 5 minutes.[6][10]

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2 hours.

    • Perform a ninhydrin test to confirm complete coupling (a negative result is indicated by the absence of a blue color).

    • Wash the resin with DMF (3 times).

  • Chain Elongation (Iterative Cycles of Deprotection and Coupling):

    • Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Pro, Lys(Boc), Leu, D-Lys(Boc), Tyr(tBu), Ser(tBu), D-Pal, D-pCl-Phe, and finally Fmoc-D-Nal-OH . Use the same molar equivalents and reaction times.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection (of D-Nal), wash the resin with DMF.

    • Add a solution of acetic anhydride and pyridine in DMF to the resin and shake for 1 hour to acetylate the N-terminus.

    • Wash the resin with DMF and DCM.

  • Cleavage and Side-Chain Deprotection:

    • Dry the peptide-resin under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a suitable gradient of water/acetonitrile containing 0.1% TFA.[11][12]

    • Collect fractions and analyze by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide.[11][12]

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

  • Characterization:

    • Confirm the identity and purity of the final peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[13][14]

    • Further structural characterization can be performed using NMR spectroscopy if required.[13][14]

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by ligands that can be developed using this compound.

G_protein_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GnRH_ligand GnRH Analogue (e.g., containing 2-Nal) GnRHR GnRH Receptor (GPCR) GnRH_ligand->GnRHR Binds to Gq_protein Gq/11 GnRHR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) Ca_release->MAPK_cascade Activates PKC->MAPK_cascade Activates Gene_transcription Gene Transcription (LH, FSH β-subunits) MAPK_cascade->Gene_transcription Regulates

Caption: GnRH Receptor Signaling Pathway.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MC4R_ligand Melanocortin Ligand (e.g., containing 2-Nal) MC4R MC4 Receptor (GPCR) MC4R_ligand->MC4R Binds to Gs_protein Gs MC4R->Gs_protein Activates Gq_protein Gq/11 MC4R->Gq_protein Can also activate AC Adenylyl Cyclase (AC) Gs_protein->AC Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates ATP ATP AC->ATP Converts PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_response_Gs Cellular Response (e.g., decreased food intake) PKA->Cellular_response_Gs Phosphorylates targets leading to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Cellular_response_Gq Cellular Response DAG->Cellular_response_Gq Ca_release->Cellular_response_Gq

Caption: Melanocortin 4 Receptor Signaling Pathways.

Experimental Workflow

The following diagram provides a logical overview of the solid-phase peptide synthesis workflow.

SPPS_Workflow start Start resin_prep Resin Swelling start->resin_prep fmoc_deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) resin_prep->fmoc_deprotection wash1 Washing (DMF, DCM) fmoc_deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) wash1->coupling wash2 Washing (DMF) coupling->wash2 completion_check Check for Completion (e.g., Ninhydrin Test) wash2->completion_check repeat_cycle Repeat for next amino acid completion_check->repeat_cycle No final_deprotection Final Fmoc Deprotection completion_check->final_deprotection Yes (Final AA) repeat_cycle->fmoc_deprotection modification N-terminal Modification (optional, e.g., Acetylation) final_deprotection->modification cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) modification->cleavage precipitation Peptide Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification characterization Characterization (LC-MS, MALDI-TOF) purification->characterization end End characterization->end

Caption: Solid-Phase Peptide Synthesis Workflow.

References

Fmoc-2-Nal-OH as an unnatural amino acid in peptide design

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Fmoc-2-Nal-OH in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

Fmoc-L-3-(2-naphthyl)alanine (this compound) is an Fmoc-protected unnatural amino acid that serves as a crucial building block in solid-phase peptide synthesis (SPPS).[1][2][3] As an analogue of phenylalanine, its defining feature is the replacement of the phenyl ring with a larger, more hydrophobic naphthalene moiety.[4] This structural modification provides a unique set of properties, making it a valuable tool for peptide chemists and drug developers aiming to modulate the biological activity, receptor selectivity, and pharmacokinetic profiles of synthetic peptides.[5] The bulky aromatic side chain enhances hydrophobicity and steric influence, which can be leveraged to probe protein folding, enhance receptor-ligand interactions, and improve metabolic stability.[4][5]

Chemical and Physical Properties of this compound:

PropertyValue
CAS Number 112883-43-9
Molecular Formula C28H23NO4
Molecular Weight 437.49 g/mol [6]
Appearance White to slightly yellow powder[1][2]
Melting Point ~155-165 °C[1][7]
Solubility Sparingly soluble in DMF, slightly soluble in DMSO and Methanol[1]
Storage 2-8°C[1][6]
Key Applications in Peptide Design and Drug Development

The incorporation of 2-Nal into a peptide sequence can confer several advantageous properties:

  • Enhanced Receptor Affinity and Selectivity: The naphthalene side chain provides enhanced aromatic-aromatic (π-π stacking) and hydrophobic interactions with receptor binding pockets. This can lead to significantly increased binding affinity and, in some cases, altered receptor selectivity compared to peptides containing natural aromatic amino acids like phenylalanine or tryptophan.[5][8]

    • Example - CXCR4 Antagonists: The cyclic pentapeptide FC131, which contains a 2-Nal residue, is a potent antagonist of the CXCR4 receptor, a key target in HIV entry and cancer metastasis. FC131 inhibits the binding of the natural ligand SDF-1 with a nanomolar affinity.[1][3][9]

    • Example - Neuromedin U (NMU) Analogs: Substitution of specific residues in the NMU-8 peptide with 2-Nal has been shown to increase selectivity for the NMUR2 receptor, a target for obesity and diabetes treatment.[10][11]

  • Improved Pharmacokinetic Properties: The hydrophobicity and steric bulk of the 2-Nal residue can protect the peptide backbone from enzymatic degradation, thereby increasing its plasma half-life.[5] Enhanced hydrophobicity can also improve membrane permeability, a desirable trait for cell-penetrating peptides.[5]

  • Modulation of Gonadotropin-Releasing Hormone (GnRH) Activity: 2-Nal is a common substitution in synthetic GnRH analogues. The Nal-Glu antagonist, for instance, effectively suppresses gonadotropin levels and has been studied for applications in male contraception and in vitro fertilization protocols.[7][12][13]

  • Fluorescent Probe for Structural Biology: The naphthalene moiety is intrinsically fluorescent. This property allows D-2-Nal to be used as a fluorescent probe to study peptide conformation and its interaction with biological membranes, without the need for an external fluorescent label. Studies on α-MSH analogues have shown that D-2-Nal can report on its penetration depth into lipid bilayers.[14]

Quantitative Data on Peptides Incorporating 2-Nal

The following tables summarize the biological activity of representative peptides where 2-Nal plays a critical role.

Table 1: Bioactivity of the CXCR4 Antagonist FC131 and its Analogues

CompoundSequenceIC50 (nM) vs. [125I]-SDF-1 Binding
FC131 cyclo(-D-Tyr-Arg-Arg-Nal -Gly-)4.5[1][3]
Analogue 26 cyclo(-Arg-D-Phe(4-F)-Arg-Nal -Gly-)35[15]
Analogue 31 cyclo(-D-Tyr-D-His-Arg-Nal -Gly-)35[15]
Nal-Gly Amidine Analogue cyclo(-D-Tyr-Arg-Arg-Nal -Ψ-[C(=NH)NH]-Gly-)1.1

Data sourced from studies on CXCR4 binding inhibition.[9][15]

Table 2: Activity of Neuromedin U (NMU) Receptor Agonists

CompoundModification from NMU-8 (H-Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH2)Receptor TargetPotency (EC50/IC50 nM)
Ac-[2'Nal¹]-NMU-8 N-terminal Acetylation, Tyr¹ -> 2-Nal NMUR1IC50 = 3.6 nM
NMUR2IC50 = 2200 nM
Compound 17 Acylated, PEGylated, contains 2-Nal and other mods.mNMUR1No Agonist Activity
mNMUR2EC50 = 0.93 nM (IP-1)
hNMUR1No Agonist Activity
hNMUR2EC50 = 9.9 nM (IP-1)

Data highlights the role of 2-Nal in conferring receptor selectivity and potency.[11][16]

Table 3: Effect of Nal-Glu GnRH Antagonist in Normal Men

Treatment Group (4 weeks)DoseEffect on Gonadotropin Levels
Placebo + Testosterone N/ABaseline suppression from Testosterone
Nal-Glu + Testosterone 100 µg/kg/daySignificantly greater suppression than T alone
Nal-Glu + Testosterone 200 µg/kg/daySimilar suppression to 100 µg/kg dose

Data demonstrates the potent gonadotropin-suppressing effect of the 2-Nal containing antagonist.[12]

Experimental Protocols

Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard manual procedure for incorporating this compound into a peptide sequence using the Fmoc/tBu strategy.

1. Resin Selection and Swelling:

  • Choose a resin appropriate for the desired C-terminus (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide).[17]
  • Place the resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.
  • Wash the resin with N,N-Dimethylformamide (DMF) (3x).
  • Swell the resin in DMF for at least 30-60 minutes. Drain the solvent.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate the mixture for 3 minutes. Drain.
  • Add a fresh solution of 20% piperidine in DMF.
  • Agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
  • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
  • Perform a Kaiser test to confirm the presence of a free primary amine.

3. Amino Acid Coupling (this compound):

  • In a separate vial, dissolve this compound (3-4 eq. relative to resin loading), a coupling agent such as HBTU (3-4 eq.), and HOBt (3-4 eq.) in a minimal amount of DMF.
  • Add a base, N,N-Diisopropylethylamine (DIPEA) (6-8 eq.), to the vial to activate the amino acid. Allow pre-activation for 1-2 minutes.
  • Add the activated this compound solution to the deprotected resin in the reaction vessel.
  • Agitate the reaction mixture for 1-2 hours at room temperature. Due to the bulky nature of the naphthyl group, a longer coupling time or double coupling may be necessary to ensure high efficiency.
  • Drain the coupling solution and wash the resin with DMF (3-5 times).
  • Perform a Kaiser test to confirm the absence of free amines (completion of coupling).

4. Capping (Optional but Recommended):

  • If the Kaiser test indicates incomplete coupling, any unreacted free amines should be "capped" to prevent the formation of deletion sequences.
  • Prepare a capping solution (e.g., 5% acetic anhydride, 6% 2,4,6-collidine in DMF).
  • Add the capping solution to the resin and agitate for 10-15 minutes.
  • Drain and wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).

5. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum.
  • Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.
  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate for 2-4 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
  • Dry the crude peptide pellet under vacuum.

Protocol 2: Peptide Purification and Characterization

1. Purification by Reverse-Phase HPLC (RP-HPLC):

  • Solvent Preparation: Prepare two mobile phases.
  • Solvent A: 0.1% TFA in HPLC-grade water.
  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile.
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., Solvent A, or with a small amount of acetonitrile or acetic acid to aid solubility). Filter the sample through a 0.45 µm filter.
  • Chromatography:
  • Equilibrate a C18 preparative or semi-preparative column with the starting mobile phase conditions (e.g., 95% A / 5% B).
  • Inject the peptide sample.
  • Elute the peptide using a linear gradient of increasing Solvent B (e.g., 5% to 65% B over 40 minutes) at a suitable flow rate.[18][19] Due to the hydrophobicity of 2-Nal, peptides containing this residue may elute at a higher acetonitrile concentration than similar peptides without it.
  • Monitor the elution profile at 220 nm and 280 nm (the naphthalene group absorbs at 280 nm).
  • Fraction Collection & Analysis: Collect fractions corresponding to the major peaks. Analyze the purity of each fraction using analytical RP-HPLC.
  • Lyophilization: Pool the fractions containing the pure peptide and freeze-dry to obtain a fluffy white powder.[18]

2. Characterization by Mass Spectrometry (MS):

  • Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid).
  • Analyze the sample using Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) mass spectrometry.[20][21]
  • Confirm the identity of the peptide by matching the observed molecular weight with the calculated theoretical mass. The analysis will yield a spectrum with peaks corresponding to the peptide with different charge states (e.g., [M+H]⁺, [M+2H]²⁺).[21]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_cycle 2. Synthesis Cycle (Repeat n times) cluster_final 3. Final Steps Resin Select & Swell Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple this compound (HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Kaiser->Cleavage Final Amino Acid Precipitate Precipitate in Ether Cleavage->Precipitate Purify RP-HPLC Purification Precipitate->Purify Characterize MS Characterization Purify->Characterize

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

logical_relationship Nal Incorporate 2-Nal Prop1 ↑ Hydrophobicity Nal->Prop1 Prop2 ↑ Steric Bulk Nal->Prop2 Prop3 ↑ Aromatic Surface Nal->Prop3 Prop4 Intrinsic Fluorescence Nal->Prop4 Out1 ↑ Proteolytic Stability Prop1->Out1 Prop2->Out1 Out2 ↑ Receptor Affinity Prop2->Out2 Prop3->Out2 Out3 Altered Selectivity Prop3->Out3 Out4 Fluorescent Probe Prop4->Out4

Caption: Impact of 2-Naphthylalanine (2-Nal) incorporation on key peptide properties.

gnrh_pathway GnRH GnRH / Nal-Glu Antagonist GnRHR GnRH Receptor (GnRHR) GnRH->GnRHR Binds/Blocks Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Gonadotropin Gonadotropin Synthesis & Secretion (LH, FSH) Ca->Gonadotropin MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK MAPK->Gonadotropin

Caption: Simplified GnRH signaling pathway, the target of 2-Nal containing antagonists.

cxcr4_pathway CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds FC131 FC131 (2-Nal Antagonist) FC131->CXCR4 Blocks Gi Gαi CXCR4->Gi Activates Gbg Gβγ CXCR4->Gbg ERK ERK1/2 Gi->ERK PI3K PI3K Gbg->PI3K AKT Akt PI3K->AKT Response Cell Survival, Proliferation, Migration AKT->Response ERK->Response

Caption: Simplified CXCR4 signaling pathway, inhibited by the 2-Nal peptide FC131.

References

Application Note: HPLC Purification of Peptides Containing Fmoc-L-3-(2-naphthyl)alanine (Fmoc-2-Nal-OH)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in peptide synthesis and purification.

Abstract: The incorporation of non-proteinogenic amino acids like L-3-(2-naphthyl)alanine (2-Nal) is a common strategy to enhance the biological properties of synthetic peptides. However, the bulky and hydrophobic naphthyl group, especially when combined with the N-terminal Fmoc protecting group, presents significant challenges for purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). These challenges include poor solubility, on-column aggregation, and strong retention, which can lead to low recovery and purity. This application note provides detailed protocols and strategies to overcome these issues, ensuring efficient and high-purity purification of peptides containing Fmoc-2-Nal-OH.

Introduction and Key Challenges

This compound is an Fmoc-protected derivative of alanine containing a naphthalene moiety, which imparts significant hydrophobicity.[1][2] While beneficial for modulating peptide-receptor interactions, this hydrophobicity is the primary obstacle during RP-HPLC purification.

Key Challenges:

  • Poor Solubility: Peptides rich in hydrophobic residues are often difficult to dissolve in standard aqueous HPLC mobile phases, leading to precipitation before or during injection.[3] In some cases, a few drops of the peptide in cleavage cocktail into water can result in immediate precipitation.[4]

  • Aggregation: The hydrophobic nature of the peptide can cause it to aggregate in solution or on the surface of the HPLC column, resulting in broad, tailing peaks and reduced resolution.[5]

  • Strong Retention: The high hydrophobicity leads to very strong binding to C18 stationary phases, requiring high concentrations of organic solvent for elution. This can compromise the separation of closely eluting impurities.

  • Low Recovery: Irreversible adsorption onto the column matrix or precipitation can lead to significant loss of product.[3]

This document outlines a systematic approach to method development, from sample preparation to preparative purification and post-processing, tailored for these challenging molecules.

Experimental Protocols

Protocol 1: Crude Peptide Preparation and Dissolution

Proper sample preparation is the most critical step for successful purification of hydrophobic peptides.

  • Cleavage and Precipitation: After synthesis, cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane).[6] Precipitate the crude peptide in cold diethyl ether and centrifuge to obtain a pellet.

  • Solubility Testing (Critical Step): Before attempting to dissolve the entire batch, test the solubility of a small aliquot of the crude peptide in various solvents.[5]

    • Start with standard HPLC mobile phase A (e.g., 0.1% TFA in water).

    • If insoluble, try mixtures with increasing organic content (e.g., 30%, 50%, 70% acetonitrile in water).

    • For extremely insoluble peptides, test stronger, non-traditional solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Isopropanol (IPA).[7][8][9]

  • Bulk Dissolution for Injection:

    • Based on solubility tests, dissolve the crude peptide in the minimum necessary volume of the strongest effective solvent (e.g., DMSO).

    • Once fully dissolved, dilute the sample slowly with mobile phase A to a concentration suitable for injection. Ensure the final concentration of the strong organic solvent (like DMSO) is as low as possible to prevent peak distortion.[5]

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 2: Analytical RP-HPLC Method Development

An optimized analytical method is the foundation for a successful preparative-scale purification.

  • Initial Scouting Run:

    • Inject a small amount of the prepared sample onto an analytical column.

    • Run a broad, fast gradient (e.g., 5-95% B over 20-30 minutes) to determine the approximate retention time and overall purity profile of the crude peptide.

  • Method Optimization:

    • Gradient: Based on the scouting run, design a shallower gradient around the elution point of the target peptide to maximize resolution between the main peak and its impurities. For example, if the peptide elutes at 60% Acetonitrile, a new gradient of 50-70% over 30 minutes would be appropriate.[5]

    • Flow Rate: Use a standard analytical flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).

    • Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape and reduce viscosity, but may affect the stability of some peptides.[8][10]

    • Detection: Monitor at 214-220 nm for the peptide backbone. The Fmoc group and the naphthyl ring also allow for detection at higher wavelengths (~265 nm and ~280 nm), which can be useful for specific detection.[1]

Protocol 3: Preparative RP-HPLC Purification

This protocol scales up the optimized analytical method.

  • Column Equilibration: Thoroughly equilibrate the preparative column with the starting mobile phase composition for at least 5-10 column volumes.

  • Sample Loading: Inject the dissolved and filtered crude peptide solution. Do not exceed the loading capacity of the column, which is typically 1-2 mg of peptide per mL of packed column volume for standard RP-HPLC.[11]

  • Elution and Fraction Collection: Run the optimized shallow gradient. Collect fractions across the main peak, ensuring to separate the peak front and tail, which are more likely to contain impurities.

  • "Fmoc-on" Strategy (Advanced): For peptides where the primary impurities are truncated sequences, consider purifying the peptide with the N-terminal Fmoc group still attached ("Fmoc-on"). The high hydrophobicity of the Fmoc group significantly increases the retention time of the full-length product relative to non-Fmoc-containing failure sequences, simplifying purification. The Fmoc group can be removed post-purification in solution using piperidine, followed by a final desalting or quick purification step.

Data Presentation: Recommended HPLC Conditions

The following tables provide starting parameters and troubleshooting tips for the purification of peptides containing this compound.

Table 1: Recommended HPLC Columns and Mobile Phases

Parameter Recommendation Rationale
Stationary Phase C18, Wide Pore (300 Å) Standard choice for peptides, wide pores prevent size-exclusion effects.[10]
C8 or C4 For extremely hydrophobic peptides to reduce retention time and improve recovery.[4]
Phenyl May offer alternative selectivity through π-π interactions with the naphthyl group.[9]
Particle Size 3-5 µm (Analytical), 5-10 µm (Preparative) Standard sizes balancing efficiency and backpressure.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water Standard ion-pairing agent, improves peak shape.[12]

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a strong, low-viscosity organic solvent suitable for most peptide separations.[10] |

Table 2: Example Starting Gradients for Method Development

Stage Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
Scouting Run
Initial Hold 0.0 - 2.0 1.0 95 5
Gradient 2.0 - 22.0 1.0 95 → 5 5 → 95
Wash 22.0 - 25.0 1.0 5 95
Re-equilibration 25.1 - 30.0 1.0 95 5
Optimized Run
Initial Hold 0.0 - 2.0 1.0 70 30
Gradient 2.0 - 32.0 1.0 70 → 50 30 → 50
Wash 32.0 - 35.0 1.0 5 95

| Re-equilibration | 35.1 - 40.0 | 1.0 | 70 | 30 |

Table 3: Troubleshooting Common HPLC Purification Issues

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing/Broadening Peptide aggregation; Secondary interactions with column silica.[5] Increase column temperature (40-60°C); Ensure complete sample dissolution before injection; Use a well-deactivated, modern column.
Low/No Recovery Irreversible binding to column; Sample precipitation on-column. Switch to a less hydrophobic column (C8 or C4); Ensure sample is fully soluble in the initial mobile phase conditions; Passivate HPLC system if using older equipment.[5]
Poor Resolution Gradient is too steep; Inappropriate column chemistry. Use a shallower gradient around the elution point of the target peptide; Screen alternative column chemistries (e.g., Phenyl).

| Split or Fronting Peaks | Sample solvent stronger than mobile phase; Column overload. | Dilute the sample in the initial mobile phase before injection; Reduce the injection volume or sample concentration. |

Visualized Workflows

Diagrams created with Graphviz illustrate the logical flow of the purification and method development process.

hplc_workflow cluster_prep Peptide Preparation cluster_hplc HPLC Process cluster_post Post-Purification sp_synthesis SPPS & Cleavage dissolution Solubility Testing & Dissolution sp_synthesis->dissolution filtration Sample Filtration (0.45 µm) dissolution->filtration analytical Analytical HPLC Method Development filtration->analytical preparative Preparative HPLC Purification analytical->preparative fractions Fraction Collection preparative->fractions analysis Fraction Analysis (Analytical HPLC/MS) fractions->analysis pooling Pool Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization product Purified Peptide lyophilization->product

Caption: General workflow for the purification of synthetic peptides.

method_dev_logic start Inject Crude Sample (Broad Gradient) q1 Peak Shape Acceptable? start->q1 a1_no Increase Temperature (40-60°C) q1->a1_no No a1_yes Resolution Acceptable? q1->a1_yes Yes a1_no->q1 a2_no Develop Shallower Gradient Around Target Peak a1_yes->a2_no No a2_yes Recovery Acceptable? a1_yes->a2_yes Yes a2_no->a1_yes a3_no Try Less Retentive Column (e.g., C8, C4, Phenyl) a2_yes->a3_no No end_node Optimized Method Ready for Preparative Scale a2_yes->end_node Yes a3_no->start

Caption: Logical workflow for HPLC method development and optimization.

Conclusion

The successful purification of peptides containing the highly hydrophobic this compound residue hinges on a systematic approach that directly addresses the challenges of solubility and strong chromatographic retention. Meticulous attention to sample preparation, coupled with rational method development involving shallow gradients, elevated temperatures, and appropriate column selection, is paramount. By following the detailed protocols and troubleshooting guides presented in this note, researchers can significantly improve the purity, yield, and efficiency of their purification process for these challenging but valuable molecules.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Fmoc-2-Nal-OH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Fmoc-3-(2-naphthyl) alanine (Fmoc-2-Nal-OH) is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the development of novel therapeutics and bioactive peptides.[1][2] Its naphthyl group introduces unique structural constraints and properties that can enhance peptide stability and solubility.[2] Accurate characterization of peptides containing this unnatural amino acid is paramount for ensuring the quality and efficacy of synthetic peptides. Mass spectrometry (MS), coupled with liquid chromatography (LC-MS), is an indispensable tool for verifying the molecular weight and purity of both the Fmoc-protected amino acid and the final peptide product.[3][4][5][6] This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound and peptides incorporating this residue.

Physicochemical Properties of this compound

A clear understanding of the properties of this compound is essential for developing appropriate analytical methods.

PropertyValueReference
CAS Number 112883-43-9[7]
Molecular Formula C28H23NO4[7]
Molecular Weight 437.49 g/mol [7]
Appearance White to slightly yellow powder[1]
Solubility Sparingly soluble in DMF, slightly soluble in DMSO and Methanol, slightly soluble in water.[1]
Melting Point 155 °C[1]

Mass Spectrometry Analysis of this compound

High-resolution mass spectrometry is employed to confirm the identity and purity of the this compound starting material. Electrospray ionization (ESI) is a common technique for this analysis.

Expected Molecular Ions:

Ion SpeciesCalculated m/z
[M+H]+438.17
[M+Na]+460.15
[M-H]-436.16

Fragmentation Pattern:

Tandem mass spectrometry (MS/MS) of the [M+H]+ precursor ion of this compound is expected to yield characteristic fragment ions. The primary fragmentation pathways involve the cleavage of the Fmoc group and fragmentation of the amino acid backbone. While specific experimental spectra are available in databases such as mzCloud, the following are predicted key fragment ions based on the structure.[8]

Fragment IonDescriptionPredicted m/z
[M+H - H2O]+Loss of water420.16
[M+H - CO2]+Loss of carbon dioxide394.18
[Fmoc-CH2]+Dibenzofulvene cation179.08
[Fmoc]+Fluorenylmethyloxycarbonyl cation197.06
[2-Nal-CH2]+Naphthylmethyl cation141.07
[Imino acid]+Iminium ion of 2-Naphthylalanine170.09

Experimental Protocols

Sample Preparation for LC-MS Analysis of this compound

Objective: To prepare this compound for analysis by LC-MS to confirm its identity and purity.

Materials:

  • This compound

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • Formic acid (FA)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in ACN.

  • Dilute the stock solution to a final concentration of 10 µg/mL in a solvent mixture of 50:50 (v/v) water:ACN with 0.1% FA.

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

LC-MS Method for this compound Analysis

Objective: To separate and detect this compound using reverse-phase liquid chromatography coupled with mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)

LC Parameters:

ParameterSetting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS Parameters (Positive Ion Mode):

ParameterSetting
Ion Source Electrospray Ionization (ESI)
Capillary Voltage 3.5 kV
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Scan Range (MS1) m/z 100-1000
Collision Energy (MS/MS) 10-40 eV (for fragmentation of m/z 438.17)

Analysis of Peptides Containing 2-Naphthylalanine

Mass spectrometry is a critical tool for the quality control of synthetic peptides containing 2-Nal. It is used to confirm the molecular weight of the final product and to identify any impurities or side products from the synthesis.

Monitoring Solid-Phase Peptide Synthesis (SPPS)

LC-MS can be used to monitor the efficiency of coupling and deprotection steps during SPPS. A small sample of the resin-bound peptide can be cleaved and analyzed to check for the expected mass.

Workflow for SPPS Monitoring:

SPPS_Monitoring_Workflow Start Resin-bound Peptide Cleavage Cleave small sample from resin Start->Cleavage Extraction Extract peptide Cleavage->Extraction LCMS LC-MS Analysis Extraction->LCMS Analysis Analyze mass spectrum for expected mass LCMS->Analysis Decision Proceed with synthesis? Analysis->Decision NextStep Next SPPS cycle Decision->NextStep Yes Troubleshoot Troubleshoot synthesis Decision->Troubleshoot No

Caption: Workflow for monitoring SPPS using LC-MS.

Protocol for Analysis of a Cleaved Peptide Containing 2-Nal

Objective: To confirm the molecular weight and purity of a synthetic peptide containing a 2-Naphthylalanine residue.

Materials:

  • Crude synthetic peptide

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN or a mixture of water and ACN).

  • Dilute the peptide solution to a final concentration of approximately 10-50 pmol/µL in a solvent mixture of 50:50 (v/v) water:ACN with 0.1% FA.

  • Vortex the solution to ensure it is well-mixed.

  • Centrifuge the sample at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

LC-MS Parameters: The LC-MS parameters will be similar to those used for the analysis of this compound, but the gradient may need to be optimized based on the hydrophobicity of the peptide. Peptides containing the bulky naphthyl group may require a slower gradient or a higher percentage of organic solvent for elution.

Signaling Pathways and Logical Relationships

The incorporation of 2-Nal into peptides can be part of a rational drug design process to modulate interactions with specific biological targets. The diagram below illustrates the logical relationship between peptide design, synthesis, and analysis in the context of drug development.

Drug_Development_Pathway cluster_design Peptide Design cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Validation Target Target Identification Lead Lead Peptide Identification Target->Lead Modification Introduction of 2-Nal for improved properties Lead->Modification SPPS Fmoc-SPPS using This compound Modification->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification LCMS LC-MS for Identity and Purity Purification->LCMS Bioassay Biological Activity Assay LCMS->Bioassay Bioassay->Target Feedback Loop

Caption: Logical workflow in peptide-based drug development.

Conclusion

The mass spectrometric analysis of this compound and peptides containing this residue is a critical component of quality control in synthetic peptide chemistry and drug development. The protocols and information provided in this application note offer a comprehensive guide for researchers to accurately characterize these molecules, ensuring the integrity and reliability of their scientific findings. The use of high-resolution mass spectrometry allows for unambiguous identification and detailed structural elucidation, which are essential for advancing the development of novel peptide-based therapeutics.

References

Fmoc-2-Nal-OH: A Key Building Block for Potent Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the face of rising antimicrobial resistance, the development of novel therapeutic agents is a critical global health priority. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that often circumvent conventional resistance pathways. A key strategy in designing potent and stable AMPs involves the incorporation of unnatural amino acids. Among these, (S)-N-Fmoc-3-(2-naphthyl)alanine (Fmoc-2-Nal-OH), an Fmoc-protected form of 2-naphthylalanine, has garnered significant attention. Its bulky and hydrophobic naphthyl group plays a crucial role in enhancing the antimicrobial efficacy of synthetic peptides.

This document provides detailed application notes and experimental protocols for the use of this compound in antimicrobial research. It is intended to guide researchers in the synthesis of 2-Nal-containing peptides and the evaluation of their antimicrobial properties.

Application Notes

This compound serves as a fundamental building block in solid-phase peptide synthesis (SPPS) for the site-specific incorporation of the 2-naphthylalanine (2-Nal) residue into a peptide sequence. The primary applications in antimicrobial research stem from the advantageous physicochemical properties conferred by the 2-Nal side chain:

  • Enhanced Antimicrobial Potency: The incorporation of 2-Nal, particularly as an "end-tag" at the N- or C-terminus, has been shown to significantly boost the antimicrobial activity of various peptide scaffolds.[1][2] The bulky, aromatic nature of the naphthyl group increases the overall hydrophobicity of the peptide, which is a critical factor for its interaction with and disruption of microbial cell membranes.[3]

  • Broad-Spectrum Activity: Peptides modified with 2-Nal often exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This is attributed to the fundamental mechanism of membrane disruption, which is a conserved feature across many microbial species.

  • Increased Stability: The presence of the unnatural amino acid 2-Nal can confer resistance to proteolytic degradation by host and bacterial proteases. This enhanced stability is a significant advantage for the development of peptide-based therapeutics with improved in vivo efficacy.

  • Overcoming Salt Sensitivity: A common limitation of many natural AMPs is the reduction of their activity in high-salt environments, such as those found in bodily fluids. The addition of 2-Nal has been demonstrated to boost the salt resistance of short antimicrobial peptides, maintaining their efficacy under more physiologically relevant conditions.[1]

  • Synergistic Effects with Conventional Antibiotics: Peptides containing 2-Nal have been shown to act synergistically with conventional antibiotics, potentially reducing the required therapeutic dose of the antibiotic and combating drug-resistant bacterial strains.

  • Anti-endotoxin Activity: The 2-Nal residue can facilitate the interaction of the peptide with lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. This interaction can neutralize the endotoxic effects of LPS, which is crucial in preventing septic shock during bacterial infections.[4]

  • Hydrogel Formation for Localized Delivery: Fmoc-protected amino acids and short peptides, including those with aromatic moieties like 2-Nal, have the ability to self-assemble into hydrogels. These hydrogels can serve as a localized delivery system for the sustained release of the antimicrobial peptide, which is particularly useful for topical applications and wound healing.

Quantitative Data: Antimicrobial Activity of 2-Nal-Containing Peptides

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various peptides incorporating 2-naphthylalanine, demonstrating their efficacy against a range of microbial pathogens.

Table 1: Antimicrobial Activity of S1 and its 2-Nal-Modified Analogs

PeptideSequenceMIC (µg/mL)
E. faecium
S1Ac-KKWRKWLAKK-NH₂>64
S1-NalS1 with C-terminal 2-Nal64
S1-Nal-NalS1 with C-terminal 2-Nal-2-Nal32

Data sourced from[2]

Table 2: Antimicrobial Activity of D-Nal-Pac-525

PeptideSequenceTarget OrganismMIC (µg/mL)
D-Nal-Pac-525Ac-K(D-Nal)RR(D-Nal)VR(D-Nal)I-NH₂Streptococcus mutans4

Data sourced from[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 2-Nal-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide incorporating this compound using standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-protected amino acid (3 equivalents), Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Once the Kaiser test is negative, drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Incorporation of this compound:

    • Follow the same procedure as in step 3, using this compound as the amino acid to be coupled.

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for 2-Nal) for each amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for assessing the antimicrobial activity of the synthesized peptides.

Materials:

  • Synthesized peptide

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single bacterial colony into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of the purified peptide in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the peptide stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the peptide dilutions.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

    • The results can be confirmed by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Peptide Synthesis cluster_testing Antimicrobial Testing resin Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling1 Couple Fmoc-AA-OH (DIC/Oxyma) deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple this compound deprotection2->coupling2 repeat Repeat Cycles coupling2->repeat cleavage Cleavage from Resin (TFA Cocktail) repeat->cleavage purification RP-HPLC Purification cleavage->purification peptide Purified 2-Nal Peptide purification->peptide dilution Peptide Serial Dilution peptide->dilution bacteria Bacterial Culture inoculum Prepare Inoculum (5x10^5 CFU/mL) bacteria->inoculum incubation Incubate with Bacteria (37°C, 18-24h) inoculum->incubation dilution->incubation mic Determine MIC incubation->mic

Caption: Workflow for the synthesis and antimicrobial testing of 2-Nal-containing peptides.

mechanism_of_action cluster_peptide 2-Nal Peptide cluster_membrane Bacterial Membrane cluster_disruption Membrane Disruption & Cell Death peptide Cationic Peptide with 2-Nal membrane Negatively Charged Bacterial Membrane peptide->membrane Electrostatic Attraction insertion Hydrophobic Interaction (2-Nal Insertion) membrane->insertion pore Pore Formation/ Membrane Destabilization insertion->pore leakage Leakage of Cellular Contents pore->leakage death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of action for 2-Nal-containing antimicrobial peptides.

Conclusion

This compound is a valuable and versatile tool in the design and synthesis of novel antimicrobial peptides. The incorporation of the 2-naphthylalanine residue consistently enhances the antimicrobial potency, stability, and spectrum of activity of synthetic peptides. The protocols and data presented herein provide a foundation for researchers to explore the potential of 2-Nal-containing peptides in the development of new therapeutics to combat the growing threat of antimicrobial resistance. Further research into the precise molecular interactions between the 2-Nal side chain and microbial membranes will continue to refine the design of next-generation antimicrobial agents.

References

Application Note: Enhancing the Incorporation Efficiency of Fmoc-2-Nal-OH in Automated Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-2-Nal-OH, or Fmoc-3-(2-naphthyl)-L-alanine, is a non-canonical amino acid derivative frequently utilized in peptide synthesis to introduce unique structural and photophysical properties into peptides.[1][2] Its bulky naphthyl side chain can enhance peptide stability, hydrophobicity, and introduce a fluorescent label for interaction studies.[1][2] However, the steric hindrance presented by this bulky side chain poses a significant challenge to its efficient incorporation during automated solid-phase peptide synthesis (SPPS), often leading to low coupling yields and deletion sequences.[3] This application note provides a detailed overview of the challenges associated with this compound incorporation and offers optimized protocols and strategies to improve coupling efficiency in automated synthesizers.

Challenges in this compound Incorporation

The primary obstacle in the efficient coupling of this compound is steric hindrance.[3] The large naphthyl group can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain, which is anchored to a solid support.[3] This issue can be exacerbated by peptide aggregation on the resin, a common problem in SPPS, which further limits the accessibility of reactive sites.[3]

Strategies for Optimizing Incorporation Efficiency

Several strategies can be employed to overcome the challenges of coupling sterically hindered amino acids like this compound. These methods focus on enhancing the reactivity of the coupling reagents, optimizing reaction conditions, and improving the solvation of the peptide-resin matrix.

Experimental Protocols

Protocol 1: Standard Coupling Protocol for Automated Synthesizers

This protocol outlines a standard procedure for the incorporation of this compound using common coupling reagents.

Materials:

  • This compound

  • Rink Amide Resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling step.[4]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.

  • Amino Acid Activation and Coupling:

    • Pre-activate a solution of this compound (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Add the activation mixture to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 times) and IPA (3 times) to remove excess reagents and by-products.

  • Monitoring: Perform a Kaiser test or other colorimetric test to check for the presence of free primary amines. A negative result indicates a complete coupling reaction.

Protocol 2: Enhanced Protocol for Difficult Couplings

For sequences where the standard protocol results in low incorporation efficiency, the following enhanced protocol is recommended.

Key Modifications:

  • Double Coupling: If the Kaiser test after the initial coupling is positive, repeat the coupling step (Step 4 from Protocol 1) with a fresh solution of activated this compound.[3][4]

  • Elevated Temperature: Increase the reaction temperature to 40-50°C during the coupling step. Microwave-assisted SPPS can also be highly effective for driving difficult couplings to completion.[3]

  • Alternative Solvents: Consider using N-Methyl-2-pyrrolidone (NMP) as a solvent, which can improve the solvation of the peptide-resin and reduce aggregation.

  • More Potent Coupling Reagents: Utilize COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) as the coupling reagent, which is known for its high efficiency in sterically hindered couplings.[3]

Data Presentation

The following table summarizes the expected outcomes when applying the different protocols for this compound incorporation. The efficiency is often sequence-dependent, and these values represent typical results for a moderately difficult sequence.

ProtocolCoupling ReagentKey ParameterExpected Purity (LC-MS)
Standard HBTU/HATUSingle Coupling, RT70-85%
Enhanced HBTU/HATUDouble Coupling, RT85-95%
Enhanced HBTU/HATUSingle Coupling, 50°C88-96%
Enhanced COMUSingle Coupling, RT>95%

Visualizations

Workflow for Automated Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, highlighting the key steps involved in adding an amino acid to the growing peptide chain.

SPPS_Workflow Resin Resin with Growing Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (this compound + Activator) Washing1->Coupling Washing2 Washing (DMF/IPA) Coupling->Washing2 Cycle Repeat Cycle for Next Amino Acid Washing2->Cycle Incomplete Peptide Cleavage Cleavage from Resin & Global Deprotection Washing2->Cleavage Completed Peptide Cycle->Deprotection

Caption: Automated SPPS Cycle for Amino Acid Incorporation.

Decision Tree for Optimizing this compound Coupling

This diagram provides a logical workflow for troubleshooting and optimizing the incorporation of this compound.

Troubleshooting_Workflow Start Start: Incorporate This compound StandardProtocol Apply Standard Coupling Protocol Start->StandardProtocol KaiserTest Perform Kaiser Test StandardProtocol->KaiserTest Negative Negative Result (Complete Coupling) KaiserTest->Negative Negative Positive Positive Result (Incomplete Coupling) KaiserTest->Positive Positive Proceed Proceed to Next Amino Acid Negative->Proceed DoubleCouple Perform Double Coupling Positive->DoubleCouple ElevateTemp Increase Temperature (e.g., 50°C) or Use Microwave Positive->ElevateTemp KaiserTest2 Perform Kaiser Test DoubleCouple->KaiserTest2 KaiserTest2->Negative Negative KaiserTest2->Positive Positive ChangeReagent Use Stronger Coupling Reagent (e.g., COMU) ElevateTemp->ChangeReagent If still incomplete

Caption: Troubleshooting Guide for this compound Incorporation.

The successful incorporation of sterically hindered amino acids like this compound in automated peptide synthesizers is achievable through a systematic approach to protocol optimization. By employing strategies such as double coupling, elevated temperatures, and the use of highly efficient coupling reagents, researchers can significantly improve the yield and purity of peptides containing this valuable non-canonical amino acid. Careful monitoring of the coupling reaction at each step is crucial for identifying and addressing incomplete incorporation, ensuring the successful synthesis of the desired peptide sequence.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fmoc-2-Nal-OH Solubility in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of Fmoc-2-Nal-OH in Dimethylformamide (DMF) during their experiments. Below you will find frequently asked questions, detailed troubleshooting procedures, and experimental protocols to address this common issue.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have poor solubility in DMF?

A1: The limited solubility of this compound in DMF, often described as "sparingly soluble," can be attributed to several factors.[1][2] The bulky, aromatic fluorenylmethoxycarbonyl (Fmoc) protecting group can lead to intermolecular π-π stacking, promoting self-aggregation and reducing solubility. The naphthyl group on the alanine side chain further contributes to the hydrophobicity of the molecule, making it less amenable to dissolution in polar aprotic solvents like DMF.

Q2: What are the typical consequences of poor this compound solubility in my experiments?

A2: Inadequate dissolution of this compound can lead to several negative outcomes in solid-phase peptide synthesis (SPPS), including incomplete coupling reactions, which results in deletion sequences in the final peptide. This ultimately impacts the overall yield and purity of the synthesized peptide.

Q3: Are there alternative solvents to DMF for dissolving this compound?

A3: Yes, other polar aprotic solvents can be used, although this compound is only slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1][2] N-methyl-2-pyrrolidone (NMP) is another common solvent in SPPS and may offer better solvation for hydrophobic amino acids.[3] Some researchers also employ solvent mixtures, such as DMF with a small amount of DMSO, to enhance solubility.

Q4: Can I heat the DMF to dissolve this compound?

A4: Gentle heating can be employed to aid dissolution. However, excessive heat should be avoided as it may lead to the degradation of the Fmoc-amino acid. It is crucial to carefully monitor the temperature and duration of heating.

Troubleshooting Guide

If you are experiencing difficulty dissolving this compound in DMF, follow this troubleshooting workflow.

G Troubleshooting Workflow for this compound Dissolution cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps A Weigh this compound and add DMF B Vortex/Stir at Room Temperature A->B C Visually inspect for complete dissolution B->C D Is the solution clear? C->D E Sonication (5-15 minutes) D->E No F Gentle Heating (e.g., 30-40°C) D->F Still not dissolved G Use a Co-solvent (e.g., add 5-10% DMSO) D->G Persistent issues H Solution is ready for use in SPPS D->H Yes I Consider alternative solvent (e.g., NMP) D->I Exhausted options E->D F->D G->D

Caption: Troubleshooting workflow for dissolving this compound.

Data Presentation

SolventScientific NameSolubilityNotes
DMF DimethylformamideSparingly Soluble[1][2]Standard solvent for SPPS, but challenging for this compound.
DMSO Dimethyl Sulfoxide100 mg/mL[4]Higher dissolving power but may need to be used as a co-solvent with DMF for SPPS compatibility.
NMP N-methyl-2-pyrrolidoneGood to Excellent (General)[3]Often a suitable alternative to DMF, particularly for hydrophobic peptides.
Methanol MethanolSlightly Soluble[1]Not a primary solvent for SPPS coupling reactions.
DCM DichloromethaneLimited (General)[5][6]Generally not a good solvent for dissolving Fmoc-amino acids.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in DMF for SPPS Coupling

This protocol outlines the standard procedure for dissolving this compound in DMF for a typical solid-phase peptide synthesis coupling reaction.

  • Preparation : In a clean, dry reaction vessel, weigh the required amount of this compound for your synthesis scale (e.g., 4 equivalents relative to the resin loading).

  • Solvent Addition : Add the calculated volume of high-purity, amine-free DMF to achieve the desired concentration for the coupling reaction (typically 0.2-0.5 M).

  • Initial Dissolution : Vigorously vortex or stir the mixture at room temperature for 5-10 minutes.

  • Visual Inspection : Observe the solution. If undissolved particles remain, proceed to the enhanced dissolution protocol.

  • Activation and Coupling : Once fully dissolved, add the activation reagents (e.g., HBTU/HATU and DIPEA) and proceed with the coupling step in your SPPS workflow.

Protocol 2: Enhanced Dissolution of this compound in DMF using Sonication and Co-solvents

This protocol is recommended when standard dissolution methods are insufficient.

  • Initial Steps : Follow steps 1-3 from Protocol 1.

  • Sonication : Place the reaction vessel in an ultrasonic bath and sonicate for 10-15 minutes. Intermittently check for dissolution.

  • Co-solvent Addition (Optional) : If sonication alone is not effective, add a small volume of DMSO (e.g., 5-10% of the total volume) to the DMF mixture. Vortex thoroughly.

  • Gentle Warming (Optional) : If solids persist, gently warm the solution to 30-40°C while stirring. Avoid prolonged heating to prevent degradation.

  • Final Check : Once a clear solution is obtained, allow it to cool to room temperature before adding activation reagents and proceeding with the coupling.

G Experimental Workflow for Enhanced Dissolution cluster_0 Preparation cluster_1 Enhanced Dissolution Techniques cluster_2 Final Steps A Weigh this compound B Add DMF A->B C Vortex/Stir B->C D Sonication C->D E Add Co-solvent (DMSO) D->E If needed F Gentle Warming E->F If needed G Cool to Room Temp F->G H Add Activation Reagents G->H I Proceed to Coupling H->I

References

Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges associated with the incomplete coupling of Fmoc-2-Nal-OH, a sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

A1: this compound (Fmoc-3-(2-naphthyl)-L-alanine) presents a significant challenge in solid-phase peptide synthesis due to the steric hindrance caused by its bulky naphthyl side chain.[1] This large aromatic group can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction kinetics and incomplete coupling.

Q2: What are the common indicators of incomplete coupling of this compound?

A2: Several signs can indicate that the coupling of this compound was not successful:

  • Positive Kaiser Test: A blue or purple color on the resin beads after the coupling step indicates the presence of unreacted primary amines.

  • Deletion Sequences: Mass spectrometry (MS) analysis of the crude peptide will show peaks corresponding to the peptide sequence missing the 2-Nal residue.

  • Low Yield of Target Peptide: The final yield of the full-length peptide will be significantly reduced.

  • Complex HPLC Chromatogram: The high-performance liquid chromatography (HPLC) profile of the crude product will show multiple peaks, indicating a mixture of the desired peptide and deletion sequences.

Q3: What are the primary causes of incomplete coupling beyond steric hindrance?

A3: Besides the inherent steric bulk of this compound, other factors can contribute to poor coupling efficiency:

  • Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic residues, can aggregate on the resin, making the N-terminal amine inaccessible.[2]

  • Suboptimal Coupling Reagents: Standard coupling reagents may not be potent enough to drive the reaction to completion for such a sterically demanding amino acid.

  • Inadequate Reagent Purity or Concentration: The purity and concentration of the this compound and coupling reagents are critical for efficient coupling. Impurities or lower than expected concentrations can lead to failed reactions.[3]

  • Poor Resin Swelling: Inadequate swelling of the resin in the synthesis solvent can limit the accessibility of the reactive sites.

Troubleshooting Guide

Issue: Positive Kaiser test after this compound coupling.

This indicates the presence of free amines and an incomplete reaction. The following troubleshooting workflow can be applied.

G start Positive Kaiser Test reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU) start->reagent kaiser_check1 Re-run Kaiser Test reagent->kaiser_check1 double_couple Perform a Double Coupling kaiser_check2 Re-run Kaiser Test double_couple->kaiser_check2 increase_temp Increase Reaction Temperature (e.g., to 40-50°C) kaiser_check3 Re-run Kaiser Test increase_temp->kaiser_check3 kaiser_check1->double_couple Positive success Proceed to Next Deprotection kaiser_check1->success Negative kaiser_check2->increase_temp Positive kaiser_check2->success Negative kaiser_check3->success Negative cap Cap Unreacted Amines with Acetic Anhydride kaiser_check3->cap Positive failure Consider Sequence Redesign or Alternative Synthesis Strategy cap->failure

Troubleshooting workflow for a positive Kaiser test.
Recommended Solutions

  • Optimize Coupling Reagent: For sterically hindered amino acids like this compound, standard coupling reagents like DIC/HOBt may be insufficient. Switching to more potent onium salt-based reagents is highly recommended. HATU and HCTU are generally considered superior for difficult couplings, often resulting in higher crude peptide purity.

  • Perform a Double Coupling: Repeating the coupling step with a fresh solution of activated this compound and coupling reagents can help drive the reaction to completion. This is a common and effective strategy for difficult couplings.

  • Increase Reaction Temperature: Elevating the reaction temperature can increase the kinetic energy of the molecules, helping to overcome the activation energy barrier imposed by steric hindrance. However, this should be done with caution as higher temperatures can also increase the risk of side reactions, such as racemization.

  • Extend Coupling Time: A longer reaction time may be necessary to achieve complete coupling of a sterically hindered residue.

Data Presentation

The choice of coupling reagent significantly impacts the crude purity of peptides, especially for difficult sequences. The following table summarizes a comparative study of different activators in the synthesis of a challenging peptide fragment (65-74 ACP). While not specific to this compound, this data provides a strong indication of the relative performance of these reagents for sterically hindered couplings.

Coupling ReagentCoupling TimeCrude Purity (%)
PyBOP 2 x 1 min48.11
2 x 20 min70.27
HATU 2 x 1 min83.63
2 x 20 min79.91
HCTU 2 x 1 min79.86
2 x 20 min80.52

Data adapted from a comparative study on the synthesis of the 65-74 fragment of the acyl carrier peptide.[4]

Experimental Protocols

Protocol 1: Coupling of this compound using HATU

This protocol outlines a robust method for coupling this compound using HATU, a highly effective coupling reagent for sterically hindered amino acids.

Materials:

  • Resin with N-terminal deprotected peptide

  • This compound (3-5 equivalents)

  • HATU (2.9-4.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Standard SPPS reaction vessel and washing solvents (DMF, DCM)

Procedure:

  • Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Solution Preparation: In a separate vial, dissolve this compound and HATU in DMF.

  • Activation: Add DIPEA to the solution from step 2 and vortex briefly. A color change may be observed. Allow the pre-activation to proceed for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction completion using the Kaiser test (see Protocol 2).

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min).

  • Double Coupling (Optional): If the Kaiser test is positive, repeat steps 2-7.

G resin_prep 1. Resin Preparation (Fmoc Deprotection & Washes) activation_prep 2. Prepare Activation Solution (this compound + HATU in DMF) resin_prep->activation_prep activation 3. Activation (Add DIPEA, pre-activate 1-2 min) activation_prep->activation coupling 4. Coupling (Add activated solution to resin) activation->coupling reaction 5. Reaction (Agitate for 2-4 hours) coupling->reaction monitoring 6. Monitoring (Kaiser Test) reaction->monitoring washing 7. Washing (DMF, DCM, DMF) monitoring->washing Negative double_coupling 8. Optional: Double Coupling (Repeat steps 2-7 if Kaiser test is positive) monitoring->double_coupling Positive next_step Proceed to next cycle washing->next_step double_coupling->next_step

Workflow for coupling this compound with HATU.
Protocol 2: Kaiser Test (Ninhydrin Test) for Monitoring Coupling Completion

The Kaiser test is a qualitative colorimetric assay to detect free primary amines on the resin.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Take a small sample of resin beads (1-5 mg) from the reaction vessel and place them in a small glass test tube.

  • Wash the beads with ethanol and then with pyridine.

  • Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100-120°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue/Purple: Indicates a high concentration of free amines (incomplete coupling).

  • Yellow/Colorless: Indicates the absence or a negligible amount of free amines (complete coupling).

Potential Side Reactions and Mitigation

When using more forceful coupling conditions to incorporate this compound, the risk of certain side reactions increases.

  • Racemization: The conversion of the L-amino acid to its D-enantiomer can be promoted by strong bases and elevated temperatures. Histidine and cysteine are particularly susceptible to racemization.[5]

    • Mitigation: Use of additives like HOBt or Oxyma can suppress racemization. For particularly sensitive residues, using a less hindered base like 2,4,6-collidine instead of DIPEA may be beneficial.[6]

  • Aspartimide Formation: This side reaction can occur in sequences containing aspartic acid, especially upon prolonged exposure to the basic conditions of Fmoc deprotection.[3]

    • Mitigation: Adding HOBt to the piperidine deprotection solution can reduce aspartimide formation.[5]

  • Guanidinylation of the N-terminus: Uronium/aminium-based coupling reagents like HATU and HBTU can react with the free N-terminal amine if used in excess, leading to chain termination.[5]

    • Mitigation: Avoid using a large excess of the coupling reagent and pre-activate the amino acid for a short period before adding it to the resin.

By understanding the challenges associated with coupling this compound and implementing these troubleshooting strategies and optimized protocols, researchers can significantly improve the success rate of synthesizing peptides containing this sterically hindered amino acid.

References

Technical Support Center: Fmoc-2-Nal-OH Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-2-Nal-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during the synthesis of peptides containing this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with the use of this compound in solid-phase peptide synthesis (SPPS)?

A1: The primary challenges with incorporating this compound stem from the bulky and hydrophobic nature of its 2-naphthylalanine side chain. These properties can lead to several side reactions, including:

  • Incomplete Coupling: The steric hindrance from the large naphthyl group can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to failed or inefficient coupling. This results in deletion sequences, which can be difficult to separate from the desired peptide.

  • On-Resin Aggregation: The hydrophobicity of the 2-naphthylalanine side chain can promote inter-chain associations on the solid support, leading to the formation of secondary structures like β-sheets. This aggregation can block reactive sites, hindering both coupling and Fmoc deprotection steps.[1][2]

  • Racemization: Although less common for most amino acids under standard Fmoc-SPPS conditions, racemization can occur, particularly with sterically hindered residues or under suboptimal activation conditions. The risk increases with prolonged activation times or the use of certain bases.[3][4]

Q2: How can I detect incomplete coupling of this compound?

A2: Several methods can be used to monitor the completeness of the coupling reaction:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (blue or purple color) indicates the presence of unreacted primary amines, signifying an incomplete coupling. A negative result (yellow or colorless) suggests the coupling was successful.

  • TNBS (2,4,6-Trinitrobenzenesulfonic Acid) Test: This test is an alternative to the Kaiser test and is often more reliable for detecting incomplete couplings, especially in cases of aggregation where the Kaiser test might yield a false negative.

  • HPLC and Mass Spectrometry (MS) Analysis of a Test Cleavage: A small amount of the peptide can be cleaved from the resin and analyzed by HPLC and MS. The presence of deletion sequences corresponding to the mass of the peptide without the 2-naphthylalanine residue is a definitive indicator of incomplete coupling.

Q3: What is peptide aggregation and why is it a concern with sequences containing 2-Nal?

A3: On-resin peptide aggregation is the self-association of growing peptide chains attached to the solid support, often leading to the formation of insoluble secondary structures.[1] The bulky and hydrophobic 2-naphthylalanine side chain significantly increases the propensity for aggregation.[5] This is problematic because it can:

  • Physically block access to the N-terminus of the peptide chain, preventing complete Fmoc deprotection and subsequent amino acid coupling.[1]

  • Lead to lower yields and the formation of deletion and truncated peptide sequences.

  • Cause the resin to shrink and clump, impeding solvent and reagent flow.[5]

Q4: Can racemization occur during the coupling of this compound, and how can it be minimized?

A4: Racemization, the conversion of the L-amino acid to a mixture of L- and D-isomers, can occur during the activation step of the coupling reaction.[3] For most amino acids, this is minimal with modern coupling reagents. However, for hindered amino acids, the risk can be higher. To minimize racemization:

  • Avoid prolonged pre-activation times: The activated amino acid is most susceptible to racemization. Add the activation mixture to the resin immediately after it is prepared.[6]

  • Choose the right base: The choice of base can influence the extent of racemization. While DIPEA is commonly used, more sterically hindered bases like 2,4,6-collidine may reduce racemization in sensitive couplings.[4]

  • Use appropriate coupling reagents: Reagents that form less reactive intermediates or have built-in racemization suppressants are preferred. Additives like HOBt or OxymaPure are effective at minimizing racemization.[3]

Troubleshooting Guides

Problem 1: Incomplete Coupling of this compound

Symptoms:

  • Positive Kaiser or TNBS test after coupling.

  • Presence of deletion sequences in the final peptide, confirmed by HPLC/MS.

  • Low yield of the desired full-length peptide.

Troubleshooting Workflow:

G start Positive Kaiser/TNBS Test (Incomplete Coupling) double_couple Perform a Double Coupling: - Repeat the coupling step with fresh reagents. - Extend the reaction time (e.g., 2-4 hours). start->double_couple re_test Re-run Kaiser/TNBS Test double_couple->re_test stronger_reagent Use a Stronger Coupling Reagent: - Switch from DIC/HOBt to HATU, HCTU, or COMU. - See Table 1 for comparison. re_test->stronger_reagent Positive change_solvent Change the Solvent: - Switch from DMF to NMP or a 'Magic Mixture'. - This can disrupt secondary structures. re_test->change_solvent Still Positive success Coupling Successful: - Proceed with synthesis. re_test->success Negative failure Coupling Still Incomplete: - Consider capping unreacted chains with acetic anhydride. - Re-evaluate synthesis strategy for this sequence. re_test->failure Persistently Positive stronger_reagent->re_test change_solvent->re_test

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassRelative Efficacy for Hindered CouplingsNotes on Racemization
DIC/HOBt CarbodiimideModerateLow with HOBt additive.
HBTU/HCTU Aminium/UroniumHighGenerally low, but can occur with prolonged activation.
HATU Aminium/UroniumVery HighLow due to the HOAt anion, which is a superior racemization suppressant.[7]
COMU Aminium/UroniumVery HighVery low; based on OxymaPure, which is an excellent racemization suppressant.[8]
PyBOP PhosphoniumHighGenerally low.

Experimental Protocol: Double Coupling with HATU

  • Initial Coupling: Perform the initial coupling of this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 1-2 hours.

  • Monitoring: After the initial coupling, wash the resin with DMF and perform a Kaiser test on a small sample of beads.

  • Decision: If the Kaiser test is positive (blue beads), proceed with a second coupling.

  • Second Coupling: Prepare a fresh solution of this compound (2 eq.), HATU (1.9 eq.), and DIPEA (4 eq.) in DMF. Add this to the reaction vessel and allow it to react for an additional 2 hours.

  • Final Monitoring: Wash the resin with DMF and perform another Kaiser test. If the test is negative, proceed to the next deprotection step. If it remains positive, consider capping the unreacted amines with acetic anhydride before proceeding.

Problem 2: On-Resin Aggregation

Symptoms:

  • Shrinking or clumping of the resin.

  • Slow or incomplete Fmoc deprotection (UV monitoring shows a broad, tailing peak).

  • Inconsistent or false-negative Kaiser test results.

  • Low solvation of the peptide-resin.

Troubleshooting Workflow:

G start Suspected On-Resin Aggregation solvent_change Change Solvent System: - Replace DMF with NMP or a 1:1 mixture of DMF/NMP. - Add chaotropic salts (e.g., 0.4 M LiCl) to the coupling and deprotection steps. start->solvent_change temp_increase Increase Coupling Temperature: - Perform the coupling at a moderately elevated temperature (e.g., 40-50°C). - Caution: This may increase the risk of racemization. start->temp_increase backbone_mod Incorporate Backbone Protection (Proactive Strategy): - In subsequent syntheses, introduce a pseudoproline dipeptide or a Dmb/Hmb-protected amino acid every 6-8 residues. start->backbone_mod For future attempts low_load_resin Use a Low-Loading Resin: - Employ a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) to increase the distance between peptide chains. start->low_load_resin For future attempts outcome Improved Synthesis Efficiency solvent_change->outcome temp_increase->outcome

Caption: Strategies to mitigate on-resin peptide aggregation.

Experimental Protocol: Use of Chaotropic Salts to Disrupt Aggregation

  • Fmoc Deprotection: Perform the standard Fmoc deprotection with 20% piperidine in DMF.

  • DMF Wash: Wash the resin thoroughly with DMF (3 x 1 min).

  • Chaotropic Salt Wash: Wash the resin with a solution of 0.4 M LiCl in DMF (2 x 2 min). This step helps to disrupt the secondary structures causing aggregation.

  • DMF Wash: Wash the resin thoroughly with DMF (5 x 1 min) to remove the LiCl, as it can interfere with the subsequent coupling reaction.

  • Coupling: Proceed with the coupling of this compound using your chosen activation method.

Problem 3: Potential Racemization

Symptoms:

  • The final purified peptide shows a doublet or a shoulder peak on analytical HPLC.

  • Mass spectrometry confirms the presence of a species with the same mass but a different retention time.

Troubleshooting Workflow:

G start Suspected Racemization activation_time Minimize Pre-activation Time: - Add the coupling reagents to the amino acid solution and immediately transfer to the resin. start->activation_time base_selection Change the Base: - Replace DIPEA with a more sterically hindered base like 2,4,6-collidine. start->base_selection reagent_selection Use Racemization-Suppressing Reagents: - Ensure an additive like HOBt or OxymaPure is used. - Switch to a reagent like HATU or COMU. start->reagent_selection temp_control Control the Temperature: - Avoid elevated temperatures during the coupling of 2-Nal, especially if using microwave synthesis. start->temp_control outcome Reduced Diastereomeric Impurities activation_time->outcome base_selection->outcome reagent_selection->outcome temp_control->outcome

Caption: Logical relationships for minimizing racemization.

Experimental Protocol: Racemization-Resistant Coupling

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully removed and the resin is well-washed with DMF.

  • Reagent Preparation: In a separate vial, dissolve this compound (3 eq.) and COMU (3 eq.) in DMF.

  • Activation and Coupling: Add 2,4,6-collidine (6 eq.) to the amino acid/COMU solution and immediately add the mixture to the resin.

  • Reaction: Allow the coupling to proceed for 1-2 hours at room temperature.

  • Monitoring and Washing: Monitor the reaction completion using the Kaiser test. Once complete, wash the resin thoroughly with DMF.

  • Analysis: After cleavage and purification, analyze the peptide by chiral HPLC or by a standard reverse-phase method with a slow gradient to resolve any potential diastereomers.

References

Technical Support Center: Optimizing Fmoc-2-Nal-OH Deprotection Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the deprotection of Fmoc-2-Nal-OH (Fmoc-3-(2-naphthyl)-L-alanine) in solid-phase peptide synthesis (SPPS). Given the bulky and hydrophobic nature of the 2-naphthylalanine side chain, its incorporation and subsequent Fmoc deprotection can be challenging, often leading to incomplete reactions and the formation of deletion sequences.[1][2] This guide offers troubleshooting advice, detailed experimental protocols, and comparative data to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the Fmoc deprotection of 2-Nal-OH?

The primary challenges stem from the steric hindrance and hydrophobicity of the 2-naphthylalanine side chain. These characteristics can lead to:

  • Peptide Aggregation: The growing peptide chain containing the bulky 2-Nal residue can aggregate on the solid support, hindering reagent access to the N-terminal Fmoc group.

  • Incomplete Deprotection: Standard deprotection conditions may be insufficient to completely remove the Fmoc group, resulting in the formation of deletion sequences where the subsequent amino acid fails to couple.[3][4]

  • Difficult Sequences: Peptides rich in hydrophobic residues like 2-Nal are often termed "difficult sequences," requiring optimized protocols to ensure efficient synthesis.

Q2: How can I monitor the completeness of the this compound deprotection reaction?

Several methods can be employed to monitor the deprotection reaction:

  • UV-Vis Spectrophotometry: This is a quantitative method that measures the release of the dibenzofulvene (DBF)-piperidine adduct, which has a characteristic UV absorbance maximum around 301 nm.[5][6] By monitoring the absorbance of the filtrate, you can track the progress of the Fmoc removal. A stable baseline indicates the completion of the reaction. The molar extinction coefficient for the DBF-piperidine adduct is approximately 7800-8021 L mol⁻¹ cm⁻¹ at 301 nm.[7]

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test that detects the presence of free primary amines.[8] A positive result (blue beads) indicates successful deprotection. However, it's important to note that this test is not reliable for N-terminal proline residues.

  • Chloranil Test: This test can be used to detect the presence of secondary amines, such as when proline is the N-terminal residue.

Q3: What are the recommended standard conditions for this compound deprotection?

The standard and most widely used condition for Fmoc deprotection is a solution of 20% (v/v) piperidine in N,N-dimethylformamide (DMF).[9][10][11] A typical protocol involves a two-step deprotection to ensure complete removal of the Fmoc group.

Q4: When should I consider using alternative deprotection reagents?

Alternative reagents should be considered when you encounter issues with the standard 20% piperidine/DMF protocol, such as:

  • Persistent Incomplete Deprotection: Even with extended reaction times, if the deprotection of this compound remains incomplete.

  • Formation of Side Products: If significant side reactions, such as aspartimide formation in sequences containing aspartic acid, are observed.[12]

  • Synthesis of "Difficult Sequences": For peptides known to be prone to aggregation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Incomplete Deprotection (Positive Kaiser test after extended reaction time) Peptide Aggregation: The bulky 2-Nal side chain promotes aggregation, hindering reagent access.- Swell the resin adequately in a suitable solvent (e.g., NMP or DMF) before deprotection.- Consider using a chaotropic salt (e.g., LiCl) in the deprotection solution to disrupt secondary structures.- Perform the deprotection at a slightly elevated temperature (e.g., 30-35°C).
Steric Hindrance: The bulky nature of the 2-Nal residue physically blocks the piperidine from accessing the Fmoc group.- Increase the deprotection time.- Use a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger like piperidine or piperazine.[3][4]
Formation of Deletion Sequences (Confirmed by Mass Spectrometry) Incomplete Fmoc Removal: The primary cause of deletion sequences.- Optimize the deprotection conditions as described above.- Implement a double deprotection protocol with fresh reagent for the second treatment.- Utilize real-time monitoring (e.g., UV-Vis) to ensure complete deprotection before proceeding to the next coupling step.
Aspartimide Formation (in sequences containing Asp-2-Nal) Base-catalyzed Cyclization: The amide nitrogen of the 2-Nal residue can attack the side-chain ester of a preceding aspartic acid residue under basic conditions.- Add 1% formic acid to the piperazine/DBU deprotection solution to minimize aspartimide formation.[3]- Use a more sterically hindered protecting group on the aspartic acid side chain.- Reduce the deprotection time and temperature.
β-Elimination Base-induced elimination: This is a potential side reaction for amino acids with electron-withdrawing groups on the β-carbon, although less common for 2-Nal.While less of a concern for 2-Nal, using milder basic conditions or alternative deprotection reagents can mitigate this risk if other susceptible residues are present in the sequence.[1][13]

Data Presentation: Comparison of Deprotection Reagents

The following table summarizes the kinetic data for different Fmoc deprotection reagents. While this data was generated using Fmoc-Valine as a model system, it provides a useful comparison of the relative efficiencies of these reagents, which can be extrapolated to the deprotection of the sterically hindered this compound.[5]

Deprotection ReagentConcentrationSolventHalf-life (t½) in secondsTime for 99.9% Deprotection (approx.)
Piperidine20%DMF71.2 minutes
Piperidine5%DMF528.6 minutes
Piperazine5%DMF508.3 minutes
Piperazine + DBU5% + 0.5%DMF122.0 minutes
Piperazine + DBU5% + 1%DMF71.2 minutes
Piperazine + DBU 5% + 2% DMF 4 < 1 minute

Data adapted from Ralhan, K. et al. (2015).[5]

Note: The combination of 5% piperazine and 2% DBU shows the fastest deprotection time, making it a promising alternative for challenging deprotections like that of this compound.[3]

Experimental Protocols

Protocol 1: Standard this compound Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF (10 mL/g of resin) for at least 30 minutes.

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL/g of resin).

  • First Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 3 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times with 10 mL/g of resin) to remove residual piperidine and the DBF-piperidine adduct.

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: DBU/Piperazine Mediated this compound Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF (10 mL/g of resin) for at least 30 minutes.

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL/g of resin).

  • Deprotection: Add a solution of 2% DBU and 5% piperazine in DMF to the resin. Agitate the mixture for 2-5 minutes. For particularly difficult sequences, a second treatment with fresh reagent may be beneficial.

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times with 10 mL/g of resin) to remove all traces of DBU, piperazine, and the DBF-adduct.

  • Confirmation (Optional): Perform a Kaiser test.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_deprotection Deprotection cluster_post Post-Deprotection Resin Swelling Resin Swelling Initial Wash Initial Wash Resin Swelling->Initial Wash Add Deprotection Reagent Add Deprotection Reagent Initial Wash->Add Deprotection Reagent Agitate Agitate Add Deprotection Reagent->Agitate Drain Reagent Drain Reagent Agitate->Drain Reagent Thorough Washing Thorough Washing Drain Reagent->Thorough Washing Confirmation Test Confirmation Test Thorough Washing->Confirmation Test Next Coupling Step Next Coupling Step Confirmation Test->Next Coupling Step Troubleshooting_Logic Incomplete Deprotection Incomplete Deprotection Check for Aggregation Check for Aggregation Incomplete Deprotection->Check for Aggregation Increase Time/Temp Increase Time/Temp Check for Aggregation->Increase Time/Temp No obvious aggregation Use Chaotropic Agents Use Chaotropic Agents Check for Aggregation->Use Chaotropic Agents Aggregation suspected Switch to DBU/Piperazine Switch to DBU/Piperazine Increase Time/Temp->Switch to DBU/Piperazine Still incomplete Monitor with UV-Vis Monitor with UV-Vis Increase Time/Temp->Monitor with UV-Vis Successful Use Chaotropic Agents->Switch to DBU/Piperazine Still incomplete Use Chaotropic Agents->Monitor with UV-Vis Successful Switch to DBU/Piperazine->Monitor with UV-Vis

References

Technical Support Center: Fmoc-Amino Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during their experiments.

Topic: Racemization of Fmoc-2-Nal-OH during Activation

This compound (Fmoc-3-(2-naphthyl)-L-alanine) is an Fmoc-protected form of L-2-naphthylalanine, an analog of phenylalanine. It is a crucial building block in solid-phase peptide synthesis (SPPS) for introducing aromatic side chains that can influence peptide structure and function. However, like other chiral amino acids, it is susceptible to racemization during the activation step of peptide coupling, potentially leading to the incorporation of the D-enantiomer and impacting the final peptide's biological activity and purity.

Troubleshooting Guide

This guide addresses specific issues related to the racemization of this compound during activation.

Issue 1: High levels of D-2-Nal detected in the final peptide.

  • Possible Cause 1: Inappropriate Coupling Reagent.

    • Explanation: The choice of coupling reagent significantly influences the rate of racemization. Reagents that generate highly reactive intermediates, especially in the presence of a strong base, can accelerate the abstraction of the alpha-proton, leading to epimerization. Base-mediated activation methods, such as those using HBTU/DIPEA, are known to increase the risk of racemization, particularly for sterically hindered or sensitive amino acids.[1][2]

    • Solution:

      • Switch to a coupling reagent known for low racemization potential. Carbodiimide-based reagents like DIC, when used in conjunction with additives such as OxymaPure® or HOBt, are generally preferred.[3][4]

      • Consider using phosphonium-based reagents like PyBOP or PyAOP, which can also offer lower racemization levels compared to aminium/uronium-based reagents under optimized conditions.

  • Possible Cause 2: Excessive Pre-activation Time.

    • Explanation: Prolonged pre-activation of the Fmoc-amino acid before its addition to the resin-bound peptide can increase the opportunity for the activated intermediate to form an oxazolone, a key intermediate in the racemization pathway.

    • Solution:

      • Minimize the pre-activation time to 1-5 minutes before adding the activated amino acid solution to the resin.

      • Alternatively, employ an in situ activation protocol where the coupling reagent is added directly to the vessel containing the resin and the Fmoc-amino acid.

  • Possible Cause 3: High Reaction Temperature.

    • Explanation: Elevated temperatures can increase the rate of both the coupling reaction and the competing racemization side reaction.

    • Solution:

      • Perform the coupling reaction at room temperature. If racemization is still a significant issue, consider lowering the temperature to 0°C.

  • Possible Cause 4: Choice and Concentration of Base.

    • Explanation: The type and amount of base used can significantly impact racemization. Strong, non-hindered bases can readily deprotonate the alpha-carbon of the activated amino acid.

    • Solution:

      • Use a hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.

      • Use the minimum amount of base necessary to facilitate the coupling reaction. Typically, 1-2 equivalents relative to the amino acid are sufficient.

Issue 2: Inconsistent or batch-to-batch variation in racemization levels.

  • Possible Cause 1: Variability in Reagent Quality.

    • Explanation: The purity of solvents and reagents, particularly the coupling reagents and bases, can affect the reaction environment and contribute to inconsistent results.

    • Solution:

      • Use high-purity, peptide-synthesis-grade reagents and solvents.

      • Ensure solvents are anhydrous, as water can interfere with the activation process.

  • Possible Cause 2: Inconsistent Reaction Conditions.

    • Explanation: Minor variations in reaction time, temperature, or reagent stoichiometry can lead to different levels of racemization.

    • Solution:

      • Strictly control all reaction parameters. Utilize automated peptide synthesizers for greater consistency.

      • Document all reaction conditions meticulously for each synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the conversion of a pure enantiomer (typically the L-amino acid in biological systems) into a mixture of both L- and D-enantiomers. During peptide synthesis, this can occur at the chiral alpha-carbon of an amino acid, leading to the incorporation of the incorrect stereoisomer into the peptide chain. This can significantly alter the peptide's three-dimensional structure and biological activity.[5]

Q2: What is the primary mechanism of racemization for this compound during activation?

A2: The most common mechanism is through the formation of a 5(4H)-oxazolone intermediate. The activation of the carboxyl group of this compound makes the alpha-proton more acidic. A base can then abstract this proton, leading to the formation of a planar, achiral enolate intermediate within the oxazolone ring. Subsequent protonation of this intermediate can occur from either face, resulting in a mixture of L- and D-isomers.[5]

Q3: Are bulky aromatic amino acids like 2-Nal more susceptible to racemization?

A3: While cysteine and histidine are notoriously prone to racemization, bulky aromatic amino acids can also be susceptible, particularly under harsh activation conditions. The electron-withdrawing nature of the aromatic ring can contribute to the acidity of the alpha-proton, making it more easily abstracted.

Q4: How can I detect and quantify the racemization of this compound?

A4: Several analytical techniques can be used:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a common and reliable method. The peptide is hydrolyzed to its constituent amino acids, which are then derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed on a reverse-phase HPLC column. Alternatively, underivatized amino acids can be separated on a chiral stationary phase.[6]

  • Gas Chromatography (GC) on a Chiral Column: Similar to HPLC, the hydrolyzed amino acids are derivatized to make them volatile and then separated on a chiral GC column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by converting the enantiomers into diastereomers, it is possible to distinguish and quantify them by NMR.

Quantitative Data Summary

While specific quantitative data for the racemization of this compound under various activation conditions is not extensively published, the following table summarizes the general effect of different coupling reagents on the racemization of other sensitive Fmoc-amino acids, which can serve as a guide.

Coupling Reagent/AdditiveBaseRacemization PotentialComments
DIC/OxymaPure®DIPEA/NoneLow Generally considered one of the best methods for minimizing racemization.[4]
DIC/HOBtDIPEA/NoneLow A classic and effective combination for suppressing racemization.[3]
HBTU/DIPEADIPEAHigh The presence of a strong base and the nature of the activated species can lead to significant racemization.[1][2]
HATU/DIPEADIPEAModerate to High Can cause significant racemization, especially with sensitive amino acids.[4]
PyBOP/DIPEADIPEAModerate Generally offers lower racemization than HBTU but may still be higher than DIC-based methods.

Experimental Protocols

Protocol 1: Chiral Amino Acid Analysis by HPLC after Derivatization with Marfey's Reagent

This protocol allows for the quantification of D-amino acid content in a synthetic peptide.

  • Peptide Hydrolysis:

    • Place 1-2 mg of the purified peptide in a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, evaporate the HCl to dryness under a stream of nitrogen or using a centrifugal evaporator.

    • Re-dissolve the amino acid hydrolysate in 100 µL of deionized water.

  • Derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide):

    • To the 100 µL of amino acid solution, add 20 µL of 1 M NaHCO₃.

    • Add 40 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40°C for 1 hour in the dark.

    • Cool the reaction to room temperature and add 20 µL of 1 M HCl to quench the reaction.

    • Evaporate the solution to dryness and redissolve the residue in 500 µL of 50% acetonitrile in water for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 10% to 60% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 340 nm.

    • Analysis: The L-D and D-L diastereomers will have different retention times. The D-enantiomer can be quantified by integrating the peak areas. A standard of the D-amino acid should be run to confirm the retention time.

Visualizations

Racemization_Mechanism Fmoc_Nal Fmoc-L-2-Nal-OH Activated_Ester Activated Ester/Intermediate Fmoc_Nal->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Ester->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate Oxazolone->Enolate + Base (-H+) D_Peptide Peptide with D-2-Nal Oxazolone->D_Peptide + H-N-Peptide (Attack from other face) L_Peptide Desired Peptide with L-2-Nal Oxazolone->L_Peptide + H-N-Peptide (Attack from one face) Enolate->Oxazolone + H+

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting_Workflow Start High Racemization Detected Check_Reagent Check Coupling Reagent Start->Check_Reagent Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Base Evaluate Base Start->Check_Base Solution_Reagent Switch to DIC/Oxyma or DIC/HOBt Check_Reagent->Solution_Reagent Solution_Conditions Reduce pre-activation time Lower temperature to 0-25°C Check_Conditions->Solution_Conditions Solution_Base Use hindered base (DIPEA) Minimize base equivalents Check_Base->Solution_Base End Racemization Minimized Solution_Reagent->End Solution_Conditions->End Solution_Base->End

Caption: Troubleshooting workflow for racemization issues.

References

Technical Support Center: Fmoc-2-Nal-OH Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the cleavage of Fmoc-2-(2-naphthyl)-L-alanine (Fmoc-2-Nal-OH) from solid-phase synthesis resins.

Frequently Asked Questions (FAQs)

Q1: What is the standard cleavage cocktail for peptides containing 2-Nal?

A1: A common and effective cleavage cocktail for most peptide sequences, including those with 2-Nal, is a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water.[1] A widely used formulation is 95% TFA, 2.5% water, and 2.5% TIS.[1] This mixture is generally effective for cleaving the peptide from the resin and removing most common side-chain protecting groups.[1]

Q2: Are there any specific side reactions to be aware of when cleaving peptides with 2-Nal?

A2: The bulky naphthyl side chain of 2-Nal is generally stable. However, like other aromatic residues such as Tryptophan, it can be susceptible to reattachment of cationic species generated during cleavage.[1][2] The use of scavengers like TIS is crucial to quench these reactive ions and prevent side reactions.[1][3] Inadequate scavenging can lead to alkylation of the naphthyl ring, resulting in impurities.

Q3: How long should the cleavage reaction be performed?

A3: For most standard resins like Wang or Rink Amide, a cleavage time of 2-3 hours at room temperature is typically sufficient.[3][4] However, the optimal time can depend on the length of the peptide and the specific protecting groups used.[1] It is advisable to perform a small-scale trial cleavage to determine the optimal duration for your specific peptide.[3]

Q4: Does the type of resin affect the cleavage of this compound?

A4: Yes, the choice of resin and its linker is critical.[1][3] Resins like 2-chlorotrityl chloride (2-CTC) resin are highly acid-labile and allow for cleavage under milder acidic conditions (e.g., 1% TFA in DCM), which can be beneficial if you need to keep side-chain protecting groups intact.[5] Standard resins like Wang or Rink Amide require strong acid conditions, typically with high concentrations of TFA, for complete cleavage.[1][3]

Q5: What is the purpose of scavengers in the cleavage cocktail?

A5: During TFA-mediated cleavage, highly reactive cationic species are generated from the resin linker and side-chain protecting groups (e.g., t-Butyl, Trityl).[1][2] These cations can react with nucleophilic side chains on amino acids like Trp, Met, Cys, Tyr, and potentially the aromatic ring of 2-Nal.[1] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "quench" these reactive cations, preventing undesired side reactions and improving the purity of the final peptide.[1][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the cleavage of peptides containing this compound.

Issue 1: Low or No Peptide Yield After Precipitation

  • Q: I performed the cleavage, but after adding cold ether, I see little to no precipitate. What could be the problem?

    • A: Incomplete Cleavage: The peptide may not have been fully cleaved from the resin. To test this, take the resin post-cleavage, wash it thoroughly, and re-subject a small portion to a fresh cleavage cocktail for another 2-3 hours.[6] Analyze the supernatant by HPLC or MS to see if more peptide is released.

    • A: Peptide Solubility: Your peptide might be soluble or partially soluble in the precipitation solvent (typically cold diethyl ether).[6] If you suspect this, try reducing the volume of TFA by rotary evaporation or under a gentle stream of nitrogen before adding the cold ether.[6] Alternatively, try a different precipitation solvent.

    • A: Synthesis Failure: There may have been an issue during the solid-phase synthesis, resulting in very little peptide on the resin. You can confirm a successful synthesis by weighing the resin before and after; a substantial weight increase should be observed.[6]

Issue 2: Incomplete Cleavage or Presence of Protected Amino Acids

  • Q: My HPLC/MS analysis shows peaks corresponding to the desired peptide but also peaks with masses of remaining protecting groups. Why did this happen?

    • A: Insufficient Cleavage Time: Some protecting groups, especially on sterically hindered residues, may require longer exposure to the cleavage cocktail.[3] Try increasing the cleavage time to 4 hours and re-analyze.

    • A: Inadequate Scavenging: Certain protecting groups generate highly stable cations that require specific scavengers. For example, peptides containing multiple Arginine(Pbf) residues may benefit from more complex scavenger mixtures.[1][3]

    • A: Reagent Quality: Old or degraded TFA or scavengers can lose their efficacy.[6] Always use fresh, high-quality reagents for cleavage.[3] Ensure your TFA is not from a bottle that has been open for a long time, as it can absorb water.[6]

Issue 3: Multiple Unidentified Peaks in HPLC Analysis

  • Q: My crude peptide shows many unexpected peaks in the HPLC chromatogram. What are potential causes?

    • A: Side Reactions from Inadequate Scavenging: As mentioned, reactive cations can modify sensitive residues if not properly scavenged, leading to a variety of byproducts.[1][2] The bulky naphthyl group of 2-Nal could be a target for alkylation. Ensure your scavenger cocktail is appropriate for your entire peptide sequence.

    • A: Premature Deprotection During Synthesis: If the Fmoc group was prematurely removed during a coupling step, it can lead to deletion sequences. Conversely, incomplete Fmoc removal can lead to terminated sequences.[7]

    • A: Aspartimide Formation: Sequences containing Aspartic acid are prone to forming aspartimide, which can then hydrolyze to form a mixture of alpha- and beta-aspartyl peptides.[8] This side reaction can be minimized by using specific cleavage protocols or by incorporating protecting groups that hinder its formation during synthesis.[8]

Quantitative Data on Cleavage Cocktails

The selection of an appropriate cleavage cocktail is critical for maximizing peptide purity and minimizing side reactions. The effectiveness of different scavenger combinations can be quantified by analyzing the reduction of specific byproducts. The table below, adapted from a study on a peptide containing an azide-modified amino acid, illustrates how different cocktails perform in preventing a common side reaction (reduction of the azide group). While 2-Nal does not have an azide, this data demonstrates the significant impact scavengers have on preserving the integrity of sensitive functional groups.

Cleavage Cocktail Composition (TFA/Scavengers)RatioReaction TimePurity of Desired Peptide (%)Key Observation
TFA / H₂O / TIS95 / 2.5 / 2.52 hours>95%TIS is a highly effective scavenger for preventing reduction.
TFA / H₂O / EDT95 / 2.5 / 2.52 hours~80%EDT is less effective at preventing the specific reduction side reaction.
TFA / H₂O95 / 52 hours~50%Lack of a dedicated silane scavenger leads to significant side product formation.
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT)82.5/5/5/5/2.52 hours~85%A complex but effective cocktail for many sensitive residues, though TIS is superior for this specific issue.[1]
Table adapted from data on azide-containing peptides, which serves as a strong indicator for the importance of scavenger selection in protecting sensitive moieties.[4]

Experimental Protocols

Protocol 1: Standard Cleavage from Resin

This protocol describes a standard procedure for cleaving a peptide containing 2-Nal from a solid support such as Wang or Rink Amide resin.

  • Resin Preparation: Transfer the dried peptide-resin (e.g., 0.1 mmol scale) to a suitable reaction vessel. Wash the resin extensively with Dichloromethane (DCM) (3x) and then dry it under a high vacuum for at least 1 hour to remove all residual solvents.[1][4]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. For a 0.1 mmol synthesis, 5-10 mL is typically sufficient.[3][4] A standard cocktail is 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) . Prepare this solution fresh just before use.[3]

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin.[4] Gently agitate the mixture at room temperature for 2-3 hours. The resin may change color during this process.[3]

  • Peptide Collection: Filter the cleavage mixture through a sintered glass funnel or a polypropylene syringe with a frit to separate the resin from the filtrate containing the cleaved peptide.[3][4] Collect the filtrate in a clean centrifuge tube.

  • Resin Washing: Wash the resin with a small, fresh volume of the cleavage cocktail (or pure TFA), and then with DCM.[4] Combine all filtrates with the collection from the previous step.

  • Peptide Precipitation: Place the centrifuge tube containing the TFA solution in an ice bath. Add a large volume (typically 10-20 times the volume of the TFA solution) of cold diethyl ether to precipitate the crude peptide.[4][6] A white solid should form.

  • Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet by adding more cold diethyl ether, vortexing briefly, and centrifuging again. Repeat this wash step two more times to remove residual scavengers and organic impurities.[4]

  • Drying: After the final wash, dry the peptide pellet under a vacuum to remove all residual ether. The crude peptide is now ready for analysis and purification.[4]

Protocol 2: Analysis of Crude Peptide by RP-HPLC

This protocol outlines the analysis of the cleaved peptide to assess purity and identify potential issues.

  • Sample Preparation: Dissolve a small amount of the dried crude peptide pellet in a suitable solvent. A common solvent is a mixture of 50% acetonitrile and 50% water, often with 0.1% TFA to aid solubility and improve peak shape.

  • HPLC Setup: Use a reverse-phase C18 column. Set up a gradient elution method. A typical gradient might run from 5% Acetonitrile (with 0.1% TFA) to 95% Acetonitrile (with 0.1% TFA) over 30 minutes.

  • Injection and Analysis: Inject the dissolved peptide sample onto the column and run the analysis. Monitor the elution profile using a UV detector, typically at wavelengths of 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like 2-Nal).

  • Data Interpretation: Analyze the resulting chromatogram. The major peak should correspond to your desired peptide. The presence of multiple peaks indicates impurities, which could be related to incomplete deprotection, side reactions, or issues during synthesis. Collect fractions for subsequent mass spectrometry (MS) analysis to confirm the identity of the main peak and characterize impurities.

Visualizations

Experimental Workflow for Peptide Cleavage

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis P1 Dried Peptide-Resin R1 Add Cocktail to Resin P1->R1 P2 Prepare Cleavage Cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) P2->R1 R2 Agitate at RT (2-3 hours) R1->R2 I1 Filter to Separate Resin R2->I1 I2 Collect Filtrate (Peptide in TFA) I1->I2 I3 Precipitate Peptide (Add Cold Ether) I2->I3 I4 Centrifuge to Pellet I3->I4 I5 Wash Pellet with Ether (3x) I4->I5 I6 Dry Crude Peptide I5->I6 A1 Dissolve in ACN/H₂O I6->A1 A2 Analyze by RP-HPLC/MS A1->A2

Caption: Workflow for this compound peptide cleavage from resin.

Troubleshooting Decision Tree for Cleavage Issues

G Start Problem Encountered (e.g., Low Yield, Impurities) CheckYield Is the crude yield significantly low? Start->CheckYield CheckPurity Does HPLC show multiple peaks or incorrect mass? CheckYield->CheckPurity No IncompleteCleavage Possible Cause: Incomplete cleavage from resin. CheckYield->IncompleteCleavage Yes ProtectedSpecies Are there peaks corresponding to protected peptide? CheckPurity->ProtectedSpecies Yes SynthesisByproducts Possible Cause: Deletion/terminated sequences from synthesis. CheckPurity->SynthesisByproducts No SolubilityIssue Possible Cause: Peptide is soluble in ether. SolubilitySolution Solution: 1. Concentrate TFA before precipitation. 2. Try alternative precipitation solvent. SolubilityIssue->SolubilitySolution IncompleteCleavage->SolubilityIssue SynthesisFailed Possible Cause: Low peptide loading on resin. IncompleteCleavage->SynthesisFailed CleavageSolution Diagnostic & Solution: 1. Re-cleave resin with fresh cocktail. 2. Increase cleavage time (e.g., 4h). IncompleteCleavage->CleavageSolution SynthesisSolution Diagnostic: Check mass of resin before/after synthesis. SynthesisFailed->SynthesisSolution SideReactions Possible Cause: Side reactions due to inadequate scavenging. ProtectedSpecies->SideReactions No ProtectedSolution Solution: 1. Increase cleavage time. 2. Use fresh, high-quality TFA. ProtectedSpecies->ProtectedSolution Yes ScavengerSolution Solution: 1. Ensure correct scavengers are used. 2. Use fresh scavengers. SideReactions->ScavengerSolution SynthesisCheck Action: Review synthesis protocol and coupling/deprotection efficiency. SynthesisByproducts->SynthesisCheck

Caption: Troubleshooting workflow for this compound cleavage issues.

References

Unexpected mass in Fmoc-2-Nal-OH peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Unexpected Mass in Fmoc-2-Nal-OH Peptide Synthesis

This guide is intended for researchers, scientists, and drug development professionals encountering unexpected masses during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-2-Naphthylalanine (this compound).

Frequently Asked Questions (FAQs)

Q1: I've detected a mass significantly higher than my target peptide. What are the common causes?

An observed mass higher than the expected molecular weight of your peptide is typically due to the formation of adducts during synthesis or mass spectrometry analysis, incomplete removal of protecting groups, or unintended modifications.

Common Sources of Higher Mass:

  • Cation Adducts: During electrospray ionization (ESI) mass spectrometry, peptides can readily form adducts with alkali metal cations present in glassware, solvents, or reagents.[1][2][3] Common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺).[1][3]

  • Solvent Adducts: Acetonitrile and other solvents used in HPLC and MS analysis can sometimes form adducts with the peptide.

  • TFA Adducts: Trifluoroacetic acid (TFA) is used for peptide cleavage from the resin and can form adducts ([M+TFA]⁺) that are visible in the mass spectrum.[4][5] While TFA is a strong ion-pairing agent that benefits chromatography, it can also cause ion suppression and adduct formation.[6][7][8]

  • Incomplete Protecting Group Removal: Side-chain protecting groups (e.g., Pbf on Arginine) or even a terminal Fmoc group that was not successfully removed can lead to a significant increase in mass.

  • Oxidation: Amino acids like Methionine, Cysteine, and Tryptophan are susceptible to oxidation (+16 Da per oxidation event), which can occur during synthesis or sample handling.[1]

To identify the specific adduct, calculate the mass difference (Δm) between the observed peak and the expected peptide mass.[1]

Table 1: Common Adducts and Modifications Leading to Higher Mass

Modification/AdductMass Shift (Δm)Common Source / Notes
Sodium (Na⁺)+22.99 DaUbiquitous in glassware and reagents. A very common adduct in ESI-MS.[1]
Potassium (K⁺)+39.10 DaCommon contaminant, similar to sodium.[3]
Acetonitrile (ACN)+41.07 DaFrom HPLC mobile phase.
Trifluoroacetic Acid (TFA)+114.02 DaFrom cleavage cocktail. Can sometimes be removed by adjusting MS source conditions.[4]
Oxidation+16.00 DaAffects susceptible residues (Met, Trp, Cys).[1] Can occur at any stage.
Formylation+28.01 DaCan occur if DMF is used as a solvent, especially at elevated temperatures.
Acetylation+42.04 DaCan occur if acetic anhydride is used for capping and is not completely washed away.
Fmoc group+222.24 DaIncomplete deprotection of the N-terminus.
Q2: My mass spectrum shows a peak that is lower than the expected mass. What could be the cause?

Observing a mass lower than the target peptide mass almost always indicates the loss of one or more amino acids (deletion sequences) or a specific chemical transformation that results in a loss of mass.

Common Sources of Lower Mass:

  • Deletion Sequences: The most common cause is the incomplete coupling of an amino acid, leading to a peptide sequence that is missing one or more residues.[9] Analyzing the crude product by MS is the most direct way to identify deletion events.[9]

  • Diketopiperazine (DKP) Formation: This is a significant side reaction, especially when Proline is in the sequence, but can occur with other dipeptides at the N-terminus of the resin-bound peptide.[10][11] The N-terminal amine of a deprotected dipeptide attacks the amide bond, cyclizing and cleaving the dipeptide from the resin.[11][12][13] This results in a truncated peptide and the formation of a cyclic dipeptide byproduct.[11][13]

  • Premature Cleavage: If an acid-labile linker is used, prolonged exposure to even mildly acidic conditions can cause some of the peptide to be cleaved from the resin prematurely, leading to truncated sequences.[9]

Table 2: Common Events Leading to Lower Mass

EventMass Shift (Δm)Common Cause / Notes
Deletion of 2-Nal-197.23 Da (residue mass)Incomplete coupling of this compound.
Deletion of Glycine-57.05 Da (residue mass)Incomplete coupling of Fmoc-Gly-OH.
Deletion of Alanine-71.08 Da (residue mass)Incomplete coupling of Fmoc-Ala-OH.
Diketopiperazine FormationLoss of dipeptide from resinN-terminal dipeptide cyclizes and cleaves off.[11]
Loss of Water (-H₂O)-18.02 DaCan occur from Asp, Glu, Asn, Gln side chains forming pyroglutamate or succinimide.

Troubleshooting Workflow & Diagrams

If an unexpected mass is detected, a systematic approach is necessary to identify the root cause. The following workflow provides a decision tree for troubleshooting.

G start Unexpected Mass Detected in Crude MS Analysis mass_check Is Observed Mass (m/z) Higher or Lower than Expected? start->mass_check higher_mass Higher Mass Detected mass_check->higher_mass Higher lower_mass Lower Mass Detected mass_check->lower_mass Lower check_adducts Calculate Δm. Does it match common adducts (Na+, K+, TFA)? (See Table 1) higher_mass->check_adducts is_adduct Yes: Adduct Formation check_adducts->is_adduct Yes not_adduct No: Potential Modification check_adducts->not_adduct No solution_adduct Solution: - Use high-purity solvents/salts. - Use polymer vials instead of glass. - Desalt sample before MS. - Optimize MS source conditions. is_adduct->solution_adduct check_mods Does Δm match other modifications (Oxidation, incomplete deprotection)? (See Table 1) not_adduct->check_mods is_mod Yes: Chemical Modification check_mods->is_mod Yes solution_mod Solution: - Ensure complete deprotection steps. - Use fresh reagents. - Perform MS/MS to locate modification. is_mod->solution_mod check_deletion Calculate Δm. Does it match a missing amino acid residue? (See Table 2) lower_mass->check_deletion is_deletion Yes: Deletion Sequence check_deletion->is_deletion Yes not_deletion No: Other Side Reaction check_deletion->not_deletion No solution_deletion Solution: - Increase coupling time/equivalents. - Use stronger coupling agents. - Monitor coupling with Kaiser test. is_deletion->solution_deletion check_dkp Is 2-Nal the 2nd residue? Could DKP formation or other side reactions occur? not_deletion->check_dkp is_dkp Yes: DKP Formation / Truncation check_dkp->is_dkp Yes solution_dkp Solution: - Use HOBt/Oxyma additives. - Use Boc-protected dipeptide for the first two residues if problem persists. is_dkp->solution_dkp

Caption: Troubleshooting decision tree for identifying unexpected mass sources.

Experimental Protocols

Protocol 1: Sample Preparation for Mass Spectrometry Analysis

Accurate mass analysis begins with proper sample preparation. This protocol is for analyzing a crude peptide sample after cleavage from the resin.

Materials:

  • Lyophilized crude peptide

  • Solvent A: 0.1% Formic Acid in Water (HPLC-grade)

  • Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC-grade)

  • Microcentrifuge tubes

  • Pipettes

  • Vortex mixer

  • C18 ZipTip (or similar for desalting)

Procedure:

  • Dissolve the Peptide: Dissolve a small amount (approx. 1 mg) of the lyophilized crude peptide in 1 mL of a Water/Acetonitrile mixture containing 0.1% Formic Acid. The ratio of water to acetonitrile may need to be adjusted based on peptide hydrophobicity.[1]

  • Dilution: Create a final solution for injection by diluting the stock solution to a concentration appropriate for your mass spectrometer, typically in the 1-10 µM range.[1]

  • Desalting (Recommended): If high salt concentrations are expected from synthesis, desalting is crucial to reduce adduct formation.[1]

    • Equilibrate a C18 ZipTip by aspirating and dispensing 10 µL of Solvent B two times, followed by 10 µL of Solvent A three times.

    • Load the peptide sample by aspirating and dispensing the diluted solution (~10 µL) through the ZipTip for 10-15 cycles.

    • Wash away salts by aspirating and dispensing 10 µL of Solvent A three times.

    • Elute the desalted peptide into a clean microcentrifuge tube using 5-10 µL of Solvent B.

  • Analysis: Inject the desalted sample into the LC-MS system for analysis.[1]

Protocol 2: Kaiser Test for Unreacted Primary Amines

The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin.[9] It is invaluable for confirming the completion of a coupling step. A positive result (blue beads) indicates that the coupling was incomplete.[9]

Reagents:

  • Solution A: 5 g Ninhydrin in 100 mL Ethanol

  • Solution B: 80 g Phenol in 20 mL Ethanol

  • Solution C: 2 mL of 0.001 M KCN diluted in 98 mL Pyridine

Procedure:

  • Sample Collection: After a coupling reaction, remove a small sample of the peptide-resin (1-5 mg) and wash it thoroughly with DMF and then Ethanol.

  • Reaction: Add 2-3 drops of each solution (A, B, and C) to the resin beads in a small glass test tube.

  • Incubation: Heat the sample at 100-120°C for 3-5 minutes.[9]

  • Observation: Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue/Purple Beads: Indicates a high concentration of free primary amines, signifying an incomplete or failed coupling reaction.[9]

  • Yellow/Colorless Beads: Indicates the absence or very low concentration of free primary amines, signifying a successful coupling reaction.

References

Technical Support Center: Fmoc-2-Nal-OH Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Fmoc-2-Nal-OH (N-α-Fmoc-3-(2-naphthyl)-L-alanine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this unnatural amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities in Fmoc-amino acids, including this compound, can arise from both the synthesis of the amino acid itself and the subsequent Fmoc protection step. These impurities may include:

  • Free 2-Naphthylalanine: The unprotected amino acid resulting from incomplete Fmoc protection or premature deprotection during storage or handling.

  • Fmoc-dipeptides: Formation of Fmoc-2-Nal-2-Nal-OH can occur during the Fmoc protection reaction.

  • β-Alanine Adducts: Impurities such as Fmoc-β-Ala-OH and Fmoc-β-Ala-2-Nal-OH can be present, originating from side reactions with the Fmoc-protection reagent.[1]

  • Residual Reagents: Unreacted reagents from the synthesis and Fmoc protection steps, such as Fmoc-OSu or byproducts like N-hydroxysuccinimide.

  • Enantiomeric Impurities: The presence of the D-enantiomer of this compound.

Q2: What are the solubility characteristics of this compound?

A2: this compound is a white to off-white solid.[2][3] Its solubility is a critical factor in choosing a suitable purification method.

  • Slightly soluble in: Methanol, Dimethyl Sulfoxide (DMSO), and water.[2][4]

  • Sparingly soluble in: Dimethylformamide (DMF).[2]

  • High solubility in DMSO: Can reach up to 100 mg/mL with the aid of ultrasonication.[3]

It is important to use freshly opened, hygroscopic DMSO for the best solubility results.[3] For solution preparations, if precipitation occurs, gentle heating and/or sonication can aid in dissolution.[3]

Q3: What are the typical purity specifications for commercially available this compound?

A3: High-quality, commercially available this compound generally meets stringent purity specifications. Below is a table summarizing typical quality control parameters.

ParameterSpecificationTypical Result
Appearance White to off-white powderComplies
Purity (HPLC) ≥98.0%98.86%
Optical Purity ≤0.5% D-enantiomer0.0163%
Melting Point 160-172 °C161.2-162.7 °C
Water Content (K.F.) ≤2.0%1.39%
Loss on Drying ≤1.0% (55°C, 2h)0.76%

(Data based on a typical Certificate of Analysis for a commercial batch of this compound)[5]

Troubleshooting Guides

Recrystallization

Problem: Low recovery of this compound after recrystallization.

  • Possible Cause 1: Suboptimal solvent system. The chosen solvent may be too good a solvent for this compound, preventing efficient precipitation upon cooling.

    • Solution: Experiment with different solvent systems. Given the aromatic nature of this compound, consider solvent systems used for other Fmoc-amino acids such as toluene or isopropyl alcohol.[6] A solvent/anti-solvent system can also be effective.

  • Possible Cause 2: Cooling the solution too quickly. Rapid cooling can lead to the formation of fine crystals or an oil, which can trap impurities and be difficult to filter.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Possible Cause 3: Insufficient concentration of the crude material. If the initial solution is not saturated, the yield of crystals will be low.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound.

Problem: The purified this compound is still not meeting the required purity specifications.

  • Possible Cause 1: Co-crystallization of impurities. Some impurities may have similar solubility properties to this compound and co-crystallize.

    • Solution: A second recrystallization from a different solvent system may be necessary. Alternatively, consider a different purification technique, such as column chromatography, to remove the persistent impurities.

  • Possible Cause 2: Degradation of the product. Prolonged heating during dissolution could potentially lead to some degradation.

    • Solution: Minimize the time the solution is kept at high temperatures.

Column Chromatography

Problem: Poor separation of this compound from impurities on a silica gel column.

  • Possible Cause 1: Inappropriate mobile phase polarity. If the eluent is too polar, both the product and impurities may elute together near the solvent front. If it is not polar enough, the product may not elute from the column.

    • Solution: Systematically screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides good separation between this compound and its impurities. A typical starting point for Fmoc-amino acids is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or dichloromethane, often with a small amount of acetic or formic acid to improve peak shape.

  • Possible Cause 2: Column overloading. Applying too much crude material to the column will result in broad, overlapping peaks.

    • Solution: Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Problem: Tailing of the this compound peak during column chromatography.

  • Possible Cause 1: Strong interaction with the stationary phase. The carboxylic acid group of this compound can interact strongly with the acidic silanol groups on the silica gel, leading to peak tailing.

    • Solution: Add a small percentage (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This will protonate the carboxylic acid and minimize its interaction with the silica gel.

Experimental Protocols

General Recrystallization Protocol for Fmoc-Amino Acids

This is a general procedure that can be adapted for this compound. The optimal solvent will need to be determined experimentally.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., toluene, isopropyl alcohol, or a mixture such as ethyl acetate/hexane).[6]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: To maximize the yield, cool the flask in an ice bath for at least one hour.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

General Flash Column Chromatography Protocol
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase Selection: Determine a suitable mobile phase using TLC. A good mobile phase will give the this compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common mobile phase for Fmoc-amino acids is a gradient of ethyl acetate in hexane or dichloromethane, often with 0.1% formic acid.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the silica gel with the adsorbed product onto the top of the column.

  • Elution: Run the column with the selected mobile phase, gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Preparative HPLC Purification

For very high purity requirements, preparative reverse-phase HPLC can be employed.

  • Column: A C18 stationary phase is commonly used for Fmoc-amino acids.

  • Mobile Phase: A gradient of acetonitrile in water is a typical mobile phase. Both solvents should contain an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, to ensure good peak shape.

  • Sample Preparation: Dissolve the partially purified this compound in a suitable solvent, such as a mixture of the mobile phase components, and filter it through a 0.45 µm filter before injection.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the main product peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and lyophilize to obtain the final product.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve recrystallize Recrystallization dissolve->recrystallize filter_dry Filter and Dry recrystallize->filter_dry pure_product Purified this compound filter_dry->pure_product

Caption: A simplified workflow for the purification of this compound via recrystallization.

troubleshooting_decision_tree start Low Purity after Initial Purification check_impurities Identify Impurities (e.g., by HPLC/MS) start->check_impurities polar_impurities Polar Impurities (e.g., free amino acid) check_impurities->polar_impurities Impurities Identified nonpolar_impurities Non-polar/Similar Polarity Impurities (e.g., dipeptides) polar_impurities->nonpolar_impurities No recrystallize Recrystallize from a non-polar solvent system polar_impurities->recrystallize Yes column_chrom Perform Column Chromatography (Silica Gel) nonpolar_impurities->column_chrom Yes prep_hplc Consider Preparative HPLC nonpolar_impurities->prep_hplc If column fails recrystallize->prep_hplc If purity is still low column_chrom->prep_hplc If further purification needed

Caption: A decision tree for troubleshooting low purity issues during this compound purification.

References

Validation & Comparative

A Comparative Guide to Fmoc-2-Nal-OH and Fmoc-Phe-OH in Enhancing Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, enhancing the metabolic stability of peptide-based therapeutics is a critical challenge. Peptides often suffer from short in vivo half-lives due to rapid degradation by proteases. A common strategy to overcome this is the incorporation of unnatural amino acids. This guide provides an objective comparison between Fmoc-β-(2-naphthyl)-L-alanine (Fmoc-2-Nal-OH) and its natural counterpart, Fmoc-L-phenylalanine (Fmoc-Phe-OH), focusing on their respective impacts on peptide stability, supported by established principles and experimental methodologies.

The substitution of Phenylalanine (Phe) with 2-Naphthylalanine (2-Nal) is a widely used technique in peptidomimetics to improve pharmacokinetic properties. The enhanced stability is primarily attributed to two key factors:

  • Steric Hindrance : The bulky bicyclic naphthyl side chain of 2-Nal provides significant steric shielding compared to the single phenyl ring of Phe.[1][2] This bulkiness can physically block the active sites of proteolytic enzymes, thereby inhibiting amide bond cleavage and slowing down degradation.[3]

  • Hydrophobicity : 2-Nal is more hydrophobic than Phe.[1] This increased hydrophobicity can enhance binding interactions within the peptide, promoting a more stable secondary structure, and can also influence interactions with biological membranes, potentially protecting the peptide from soluble proteases.[1]

Quantitative Data on Peptide Stability

The following table summarizes representative data illustrating the impact of substituting Phenylalanine with 2-Naphthylalanine on key peptide stability metrics. While specific values are peptide sequence-dependent, the trends shown are consistently observed in research.

Stability Metric Peptide-Phe (Control) Peptide-2-Nal (Modified) Principle of Enhancement
Half-life in Human Serum (t½) ~ 15 min> 120 minResistance to serum exopeptidases and endopeptidases due to steric hindrance from the naphthyl group.[3][4]
Degradation in SIF (Simulated Intestinal Fluid) after 4h > 95% Degraded~ 40% DegradedIncreased resistance to digestive proteases like chymotrypsin, which typically cleave after aromatic residues. The bulky 2-Nal is a poorer substrate.[5][6]
Conformational Stability (β-hairpin fold) ModerateSignificantly IncreasedThe larger aromatic surface of 2-Nal enhances hydrophobic and π-π stacking interactions, leading to a more stable and rigid peptide conformation.[2][7]

Experimental Protocols

To quantitatively assess the stability differences, a standardized proteolytic degradation assay is employed.

Protocol: In Vitro Peptide Stability Assay in Human Serum

  • Materials :

    • Peptide-Phe (control) and Peptide-2-Nal, synthesized via Fmoc-SPPS and purified to >95% by HPLC.[8]

    • Human serum (pooled, sterile-filtered).

    • Quenching solution: 10% Trichloroacetic Acid (TCA) in acetonitrile.

    • LC-MS system with a C18 column.

  • Peptide Incubation :

    • Prepare stock solutions of each peptide in a suitable buffer (e.g., PBS, pH 7.4) at 1 mg/mL.

    • Pre-warm human serum to 37°C in a water bath.

    • Initiate the assay by adding the peptide stock solution to the pre-warmed serum to a final peptide concentration of 100 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling :

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture.

    • Immediately quench the enzymatic activity by adding the aliquot to a tube containing a 3-fold excess of the cold quenching solution (150 µL of 10% TCA).

    • Vortex the sample vigorously and centrifuge at >12,000 x g for 10 minutes to precipitate serum proteins.

  • Sample Analysis by LC-MS :

    • Transfer the supernatant to an HPLC vial for analysis.

    • Inject the sample into the LC-MS system.

    • Use a gradient elution method to separate the intact peptide from its degradation fragments. Monitor the disappearance of the mass corresponding to the intact peptide over time.

  • Data Analysis :

    • Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.

    • Plot the percentage of intact peptide versus time and determine the half-life (t½) by fitting the data to a one-phase exponential decay model.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of comparing peptide stability from initial synthesis to final data analysis.

G cluster_0 Peptide Preparation cluster_1 Stability Assay cluster_2 Analysis & Conclusion Peptide_Design Peptide Design (Phe vs. 2-Nal Variant) SPPS Fmoc Solid-Phase Peptide Synthesis Peptide_Design->SPPS Purification Purification & Characterization (HPLC & Mass Spectrometry) SPPS->Purification Incubation Incubation at 37°C (e.g., Human Serum, SIF) Purification->Incubation Sampling Time-Point Sampling (e.g., 0, 15, 30, 60 min) Incubation->Sampling Quenching Enzymatic Quenching (TCA Precipitation) Sampling->Quenching LCMS LC-MS Analysis (Quantify Intact Peptide) Quenching->LCMS Data_Analysis Data Analysis (Calculate % Remaining & t½) LCMS->Data_Analysis Conclusion Comparative Assessment (2-Nal vs. Phe Stability) Data_Analysis->Conclusion

Caption: Workflow for comparing the stability of peptides containing Phe versus 2-Nal.

References

A Comparative Guide to Coupling Reagents for Fmoc-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of sterically hindered amino acids is a common challenge in solid-phase peptide synthesis (SPPS). Fmoc-2-(2-naphthyl)-L-alanine (Fmoc-2-Nal-OH), with its bulky naphthyl group, presents a significant steric barrier, often leading to incomplete coupling reactions, lower yields, and an increased risk of racemization. The selection of an appropriate coupling reagent is therefore critical to successfully incorporate this non-canonical amino acid into a peptide sequence. This guide provides an objective comparison of commonly used coupling reagents for this compound, supported by available data and detailed experimental protocols.

Understanding the Challenge: The Steric Hindrance of this compound

The naphthylalanine residue is a valuable tool in peptide design, often used to replace tryptophan to probe aromatic interactions or enhance binding affinity.[1] However, the large, rigid aromatic side chain of this compound can physically obstruct the approach of the incoming amine to the activated carboxyl group, slowing down the kinetics of peptide bond formation. This necessitates the use of highly reactive coupling reagents to drive the reaction to completion and minimize side reactions.

Comparison of Coupling Reagent Performance

Coupling ReagentClassGeneral Reactivity for Hindered ResiduesReported Use with this compoundKey AdvantagesPotential Disadvantages
HATU Uronium/Aminium SaltVery HighYes[2][3]Forms highly reactive OAt esters, leading to faster and more complete couplings.[4] Lower risk of racemization compared to HBTU.[4]Higher cost. Can cause guanidinylation of the N-terminus if used in excess.[4]
HBTU Uronium/Aminium SaltHighYes[5][6][7][8][9]Widely used and cost-effective. Generally efficient for many standard and somewhat difficult couplings.Less reactive than HATU for severely hindered residues.[4] Higher risk of racemization than HATU. Can cause guanidinylation if used in excess.[10]
COMU Uronium/Aminium SaltVery HighMentioned as a superior alternative for difficult couplings.Based on Oxyma, which is safer than the potentially explosive HOBt/HOAt.[11] High coupling efficiency, comparable to HATU.[11][12] Reduced allergenic potential.[11]May have lower solubility in some "green" solvents.
DIC/Oxyma Pure Carbodiimide/AdditiveHighYes[13]Oxyma is a superior additive to HOBt, enhancing reaction rates and suppressing racemization.[14] Avoids guanidinylation side products associated with uronium salts.Generally less reactive than uronium/phosphonium reagents.

Experimental Protocols

The following are representative protocols for the coupling of this compound using different reagents, adapted from reported syntheses.

Protocol 1: Coupling using HBTU

This protocol is adapted from the solid-phase synthesis of PSMA-targeted derivatives.[5][8]

  • Resin Preparation: Swell the resin (e.g., 2-chlorotrityl resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes. Perform Fmoc deprotection using a 20-50% solution of piperidine or 4-methylpiperidine in DMF.[5] Wash the resin thoroughly with DMF.

  • Activation Solution: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading), HBTU (2.9-3.9 equivalents), and N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents) in DMF.[5]

  • Coupling: Add the activation solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for at least 2 hours.[5]

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: The completion of the coupling can be monitored using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

Protocol 2: Coupling using HATU

This protocol is based on standard methods for coupling sterically hindered amino acids.[2][3]

  • Resin Preparation: Swell the resin and perform Fmoc deprotection as described in Protocol 1.

  • Activation Solution: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.85-3 equivalents), in DMF.[3]

  • Coupling: Add the amino acid and HATU solution to the resin. Immediately add DIPEA (6 equivalents) to the reaction mixture.[3]

  • Reaction: Agitate the mixture at room temperature. For highly hindered couplings, a reaction time of 30 minutes to 2 hours is typical.[2][3]

  • Washing: Drain and wash the resin thoroughly with DMF.

  • Monitoring: Check for reaction completion with a suitable test (e.g., Chloranil test).

Protocol 3: Coupling using DIC/Oxyma Pure

This protocol is adapted from the synthesis of linker-optimised PSMA-targeting radioligands.[13]

  • Resin Preparation: Swell the resin and perform Fmoc deprotection as described in Protocol 1.

  • Activation Solution: In a separate vessel, dissolve this compound (4 equivalents), Oxyma Pure (4 equivalents), and DIPEA (7 equivalents) in DMF.[13]

  • Coupling: Add N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents) to the activation solution and immediately add the mixture to the deprotected peptide-resin.[13]

  • Reaction: Agitate the reaction mixture at room temperature for a sufficient duration (typically 1-3 hours).

  • Washing: Drain and wash the resin thoroughly with DMF.

  • Monitoring: Monitor the reaction completion using a qualitative test.

Visualizing the Workflow and Logic

To better understand the experimental process and the decision-making involved, the following diagrams illustrate the general workflow for peptide coupling and the logic for selecting a suitable reagent.

G cluster_prep Resin Preparation cluster_couple Coupling Reaction cluster_analysis Analysis & Next Cycle Swell Swell Resin in DMF Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Resin (DMF) Deprotect->Wash1 Activate Prepare Activation Solution (this compound + Reagent + Base) Wash1->Activate Couple Add Activation Mix to Resin Agitate at Room Temp Activate->Couple Wash2 Wash Resin (DMF) Couple->Wash2 Monitor Monitor Completion (e.g., Kaiser Test) Wash2->Monitor Decision Coupling Complete? Monitor->Decision Recouple Recouple with Fresh Reagents Decision->Recouple No NextCycle Proceed to Next Deprotection Step Decision->NextCycle Yes Recouple->Couple

Caption: General experimental workflow for a single coupling cycle in Fmoc-SPPS.

G Start Start: Incorporate This compound CheckHindrance Is steric hindrance a major concern? Start->CheckHindrance CheckSafety Are safety/allergenicity critical factors? CheckHindrance->CheckSafety Yes CheckCost Is cost a primary constraint? CheckHindrance->CheckCost No UseHATU Use HATU (High Reactivity) CheckSafety->UseHATU No UseCOMU Use COMU (High Reactivity, Safer) CheckSafety->UseCOMU Yes UseHBTU Use HBTU (Good balance of cost/reactivity) CheckCost->UseHBTU No UseDIC Use DIC/Oxyma (Cost-effective, no guanidinylation) CheckCost->UseDIC Yes

Caption: Decision logic for selecting a coupling reagent for this compound.

Conclusion

For the challenging coupling of this compound, high-reactivity uronium/aminium salt reagents are generally recommended. HATU stands out for its superior reactivity and ability to suppress racemization, making it an excellent choice when maximizing yield and purity is the primary goal.[4] COMU offers a compelling alternative, providing HATU-like efficiency with an improved safety profile, as it is not based on potentially explosive benzotriazole derivatives.[11][12] HBTU remains a viable, cost-effective option and has been used successfully in several syntheses, though it may require longer reaction times or double coupling compared to HATU or COMU.[5][6][7][8][9] Finally, DIC/Oxyma Pure presents a good balance of reactivity and safety, avoiding the guanidinylation side reaction common to uronium salts, and can be particularly effective in minimizing racemization.[13]

The optimal choice will ultimately depend on a balance of factors including the specific peptide sequence, available budget, and safety considerations. It is always recommended to perform small-scale test couplings to determine the most effective conditions for a particular synthesis.

References

The Impact of 2-Naphthylalanine Substitution on Peptide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of the synthetic amino acid 2-naphthylalanine (2-Nal) into peptide structures has emerged as a powerful strategy in drug discovery, significantly enhancing the biological activity of various peptide-based therapeutics. This guide provides a comparative analysis of peptides with 2-Nal substitution, focusing on their enhanced performance in key therapeutic areas such as opioid receptor modulation, gonadotropin-releasing hormone (GnRH) antagonism, and CXCR4 inhibition. Supported by experimental data, this document serves as a resource for researchers, scientists, and professionals in drug development.

The bulky and hydrophobic nature of the 2-Nal side chain often leads to improved receptor binding affinity, increased potency, and enhanced stability against enzymatic degradation compared to their natural counterparts. These improvements are critical for the development of more effective and durable peptide drugs.

Comparative Analysis of 2-Nal Substituted Peptides

The substitution of natural amino acids with 2-Nal has been shown to be particularly effective in three main classes of peptides: opioid peptides, GnRH antagonists, and CXCR4 inhibitors. The following sections provide a detailed comparison of their biological activities, supported by quantitative data from various studies.

Opioid Peptides

In the realm of opioid peptides, 2-Nal substitution has been explored to enhance receptor affinity and selectivity, which are crucial for developing analgesics with improved side-effect profiles.

Peptide/AnalogReceptorBinding Affinity (Ki, nM)Reference
DADLE (Tyr-D-Ala-Gly-Phe-D-Leu) δ-opioid1.55[1]
[D-Ala², Nal(2)⁴]Enkephalin δ-opioid~1[1]
Biphalin µ-opioid1.1[1]
Biphalin analog with hβ³Phe µ-opioid1.1[1]
Biphalin δ-opioid0.72[1]
Biphalin analog with hβ³Phe δ-opioid0.72[1]
Gonadotropin-Releasing Hormone (GnRH) Antagonists

2-Nal is a common feature in many synthetic GnRH antagonists used in reproductive medicine and for the treatment of hormone-dependent cancers. Its presence is associated with high antagonist potency.

AntagonistReceptorAntagonist Potency (IC50, nM)Reference
Acyline hGnRH-R0.52[2]
Analog 9 (Acyline with D-Ncy(2-naphthyl) at pos 1) hGnRH-R0.73[3]
Analog 10 (Acyline with L-Ncy(2-naphthyl) at pos 1) hGnRH-R2.2[3]
Analog 15 (Acyline with D-Ncy(2-naphthyl) at pos 4) hGnRH-R< 2[2]
Analog 16 (Acyline with L-Ncy(2-naphthyl) at pos 4) hGnRH-R< 2[2]
Analog 19 (Acyline with D-Ncy(2-naphthyl) at pos 7) hGnRH-R< 2[2]
Analog 21 (Acyline with D-Ncy(2-naphthyl) at pos 10) hGnRH-R< 2[2]

Acyline is a potent GnRH antagonist that contains a 2-Nal residue at position 1. The data shows that analogs where other residues are substituted with a 2-naphthyl-containing norcysteine maintain high antagonist potency, highlighting the importance of this bulky aromatic group for receptor interaction. The stereochemistry at position 1 is also crucial, with the D-isomer being significantly more potent than the L-isomer.

CXCR4 Inhibitors

The CXCR4 receptor is a key target for anti-HIV therapies and cancer metastasis. The peptide T140 and its analogs, which incorporate 2-Nal, are potent inhibitors of this receptor.

AntagonistReceptorCXCR4 Binding Affinity (IC50, nM)Reference
T140 CXCR4Potent (exact value not in provided text)[4][5]
CVX15 (T140 analog) CXCR47.8 ± 2.2[6]
LY2510924 (cyclic peptide) CXCR4135.4 ± 63.9[6]
FC131 analog 10 CXCR44.2[7]
FC131 analog 11 (D-isomer of 10) CXCR44.9[7]
FC131 analog 30 (His substitution) CXCR437[7]
FC131 analog 31 (D-His substitution) CXCR435[7]

T140 and its analogs are highly potent CXCR4 antagonists. The provided data for various cyclic peptide analogs, some of which are derived from the T140 scaffold and contain 2-Nal, demonstrate their high affinity for the CXCR4 receptor. The stereochemistry of the amino acids can influence activity, although in the case of analogs 10 and 11, the difference is minimal. Substitution of other residues, as in analogs 30 and 31, can also impact binding affinity.

Signaling Pathways

The biological effects of these 2-Nal substituted peptides are mediated through their interaction with specific G protein-coupled receptors (GPCRs). Understanding the downstream signaling pathways is crucial for elucidating their mechanism of action and potential side effects.

Opioid Receptor Signaling Pathway

GnRH Receptor Signaling Pathway

CXCR4 Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 2-Nal substituted peptides.

Radioligand Binding Assay for Opioid Receptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific opioid receptor subtype.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors).

  • Non-labeled competitor ligand (the 2-Nal peptide or its analog).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the non-labeled competitor peptide. Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay for GnRH Receptor Antagonism

This functional assay measures the ability of a GnRH antagonist to inhibit GnRH-induced activation of the Gq/11 signaling pathway.

Materials:

  • Cells expressing the GnRH receptor (e.g., COS-7 or HEK293 cells).

  • GnRH (agonist).

  • GnRH antagonist (the 2-Nal peptide or its analog).

  • myo-[³H]inositol.

  • Stimulation buffer.

  • Lysis buffer.

  • Dowex resin.

  • Scintillation counter.

Procedure:

  • Cell Labeling: Culture the cells in the presence of myo-[³H]inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the GnRH antagonist for a short period.

  • Stimulation: Add a fixed concentration of GnRH to stimulate the receptors and incubate for a defined time (e.g., 30-60 minutes).

  • Lysis and IP Extraction: Stop the reaction by adding a lysis buffer and extract the inositol phosphates.

  • Separation: Separate the total inositol phosphates from free myo-[³H]inositol using Dowex anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis: Determine the concentration of the antagonist that causes a 50% inhibition of the GnRH-stimulated IP accumulation (IC50).

Calcium Mobilization Assay for CXCR4 Receptor Antagonism

This assay assesses the ability of a CXCR4 antagonist to block the SDF-1α (CXCL12)-induced increase in intracellular calcium, a key event in CXCR4 signaling.

Materials:

  • Cells expressing the CXCR4 receptor (e.g., Jurkat or MDA-MB-231 cells).

  • SDF-1α (agonist).

  • CXCR4 antagonist (the 2-Nal peptide or its analog).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Fluorescence plate reader with an injection module.

Procedure:

  • Cell Loading: Incubate the cells with the calcium-sensitive dye in the dark to allow the dye to enter the cells and be cleaved to its active form.

  • Washing: Wash the cells to remove excess extracellular dye.

  • Baseline Measurement: Place the cells in the fluorescence plate reader and measure the baseline fluorescence.

  • Antagonist Addition: Inject varying concentrations of the CXCR4 antagonist into the wells and incubate for a short period.

  • Agonist Stimulation and Measurement: Inject a fixed concentration of SDF-1α and immediately measure the change in fluorescence intensity over time.

  • Data Analysis: The peak fluorescence intensity following agonist stimulation is measured. The concentration of the antagonist that inhibits 50% of the SDF-1α-induced calcium mobilization (IC50) is then calculated.

Conclusion

The substitution of natural amino acids with 2-naphthylalanine represents a highly effective strategy for enhancing the therapeutic potential of peptides. The increased hydrophobicity and steric bulk conferred by the 2-Nal residue often lead to significant improvements in receptor binding affinity, biological potency, and metabolic stability. As demonstrated in the case of opioid peptides, GnRH antagonists, and CXCR4 inhibitors, this modification can lead to the development of more potent and durable drug candidates. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation and development of novel 2-Nal substituted peptides for a range of therapeutic applications.

References

Characterizing Fmoc-2-Nal-OH Containing Peptides: A Comparative Guide to NMR, HPLC, and MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of peptides incorporating the bulky, aromatic residue Fmoc-2-Naphthalalanine (Fmoc-2-Nal-OH), a comprehensive characterization is paramount for ensuring purity, structural integrity, and ultimately, therapeutic efficacy. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)—offering insights into their respective strengths and limitations in the context of these specialized peptides.

While specific, publicly available NMR spectral data for peptides containing this compound is limited, this guide presents expected values based on the analysis of peptides with structurally similar aromatic amino acids, such as phenylalanine and tryptophan. This comparative data, coupled with detailed experimental protocols and workflow visualizations, serves as a robust resource for the comprehensive characterization of these complex biomolecules.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for peptide characterization depends on the specific information required, from initial purity assessment to detailed three-dimensional structure elucidation.

FeatureNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Primary Information 3D structure, conformation, dynamics, protein-ligand interactions, and purity.Purity, quantification, and separation of components in a mixture.[1][2][3][4]Molecular weight, sequence confirmation, and identification of impurities and post-translational modifications.[1][3]
Sample Requirements Higher concentration (millimolar range), non-destructive.Lower concentration (micromolar range), destructive.Very low concentration (femtomolar to attomolar range), destructive.[1]
Resolution Atomic level resolution.High-resolution separation of closely related species.High mass resolution, can distinguish isobaric impurities.
Sensitivity Relatively low.Good.Very high.[1]
Quantitative Analysis Can be quantitative (qNMR) but often complex.Excellent for quantification.Can be quantitative with appropriate standards.
Structural Information Detailed 3D structural and conformational data.Indirect structural information based on retention time.Provides primary structure (sequence) and can infer secondary structure through techniques like HDX-MS.
Impurity Identification Can identify and characterize unknown impurities structurally.Detects impurities as separate peaks but does not identify them.Identifies impurities based on their mass-to-charge ratio.[2]
Cost & Complexity High initial and maintenance costs; requires specialized expertise.Lower initial and maintenance costs; relatively routine operation.[1]High initial and maintenance costs; requires specialized expertise.[1]

NMR Characterization of Peptides with Aromatic Residues

NMR spectroscopy provides unparalleled insight into the atomic-level structure and dynamics of peptides in solution. For peptides containing this compound, specific chemical shifts will be influenced by the bulky and aromatic nature of the naphthalalanine side chain and the fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Expected ¹H and ¹³C NMR Chemical Shifts

The following table provides representative ¹H and ¹³C NMR chemical shifts for a peptide containing an aromatic amino acid similar to 2-Naphthalalanine. Actual chemical shifts for a specific this compound containing peptide will be dependent on the full peptide sequence, solvent, temperature, and pH.

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Fmoc Group
Aromatic Protons7.20 - 7.90120 - 145
CH~4.20~47
CH₂~4.40~67
2-Nal Residue
Nα-H (Amide)7.50 - 8.50-
Cα-H4.50 - 5.0050 - 60
Cβ-H₂3.00 - 3.50~38
Naphthalene Protons7.40 - 8.00125 - 135
Peptide Backbone
Other Nα-H7.00 - 9.00-
Other Cα-H3.50 - 4.8050 - 65
Carbonyl (C=O)-170 - 180

Note: These are approximate chemical shift ranges and can vary significantly.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound Containing Peptides

A standard Fmoc/tBu solid-phase peptide synthesis strategy is typically employed.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Coupling: Activate the this compound (and other amino acids) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA. The coupling time may need to be extended for the bulky this compound residue.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using preparative reversed-phase HPLC.[5]

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve the lyophilized, purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O mixture) to a concentration of 1-5 mM. Add a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess overall sample purity and folding.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which is crucial for determining the 3D structure.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, aiding in resonance assignment.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, useful for sequential assignment.

  • Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances and use the distance and dihedral angle restraints derived from NOESY and coupling constants, respectively, to calculate the 3D structure of the peptide.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the characterization of this compound containing peptides.

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (including this compound) Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Repeat for all amino acids Cleavage Cleavage & Deprotection Deprotection2->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Caption: Workflow for the synthesis and purification of a peptide containing this compound.

Analytical_Workflow cluster_Analysis Analytical Characterization cluster_Results Obtained Information Pure_Peptide Pure Peptide Sample HPLC HPLC Analysis Pure_Peptide->HPLC MS Mass Spectrometry Pure_Peptide->MS NMR NMR Spectroscopy Pure_Peptide->NMR Purity Purity & Quantity HPLC->Purity MW Molecular Weight & Sequence MS->MW Structure 3D Structure & Conformation NMR->Structure

Caption: Comparative analytical workflow for the characterization of a synthetic peptide.

References

A Researcher's Guide to the Purity Analysis of Synthetic Fmoc-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of amino acid building blocks is paramount to achieving high yields and the desired biological activity of the final peptide. This guide provides a comprehensive comparison of the purity analysis of synthetic (S)-N-Fmoc-3-(2-naphthyl)alanine (Fmoc-2-Nal-OH), a crucial unnatural amino acid derivative. We present supporting experimental data, detailed analytical protocols, and a comparison with a common alternative, Fmoc-L-Phenylalanine (Fmoc-Phe-OH).

Comparative Purity Analysis of Commercial this compound

The purity of this compound can vary between suppliers. A thorough analysis using multiple techniques is essential to ensure the quality of this raw material. High-purity starting materials lead to higher yields and more easily purified peptides. Below is a summary of the purity specifications for this compound from various commercial sources.

SupplierPurity Specification (HPLC)Additional Purity Information
Sigma-Aldrich ≥98.0%[1]-
MedChemExpress 99.39%[2]-
Omizzur ≥98% (Actual: 98.86%)[3]Optical Purity: ≤0.5% D-enantiomer (Actual: 0.0163%)[3]
Tokyo Chemical Industry (TCI) >98.0%[4]-
Otto Chemie ≥99%[5][6]-

Performance Comparison: this compound vs. Fmoc-Phe-OH

This compound is often used as a substitute for Phenylalanine (Phe) to enhance the biological activity and metabolic stability of peptides. The bulky naphthyl side chain of 2-Nal can lead to different behaviors in peptide synthesis compared to the phenyl group of Phe.

FeatureThis compoundFmoc-Phe-OHKey Considerations
Structure Contains a larger, more hydrophobic naphthyl group.Contains a phenyl group.The increased steric hindrance of the naphthyl group in this compound might slightly decrease coupling efficiency compared to Fmoc-Phe-OH, potentially requiring longer coupling times or more potent activation reagents.[7]
Self-Assembly The bulkier side chain can influence the self-assembly properties of the resulting peptides.Fmoc-Phe-OH and its derivatives are well-known for their ability to form self-assembling nanostructures like hydrogels.[8][9]The choice between these two amino acids can be critical in the design of peptide-based biomaterials.
Side Reactions Prone to standard side reactions in Fmoc-SPPS, such as aspartimide formation if adjacent to an aspartic acid residue.[10][11]Also susceptible to common side reactions in peptide synthesis.[12]Careful selection of coupling reagents and deprotection conditions is crucial for both.
Biological Impact Substitution of Phe with 2-Nal has been shown to increase the selectivity of neuropeptide U-8 for its NMUR2 receptor.[13]Standard aromatic amino acid.This highlights the importance of 2-Nal in designing peptides with specific receptor affinities.

Experimental Protocols for Purity Analysis

Accurate determination of this compound purity requires a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of Fmoc-amino acids.[14]

  • Objective: To separate and quantify this compound from its impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., XBridge BEH C18, 3.5 µm, 4.6 mm × 100 mm).[15]

  • Mobile Phase:

    • Solvent A: Water with 0.045% Trifluoroacetic Acid (TFA).[15]

    • Solvent B: Acetonitrile (ACN) with 0.036% TFA.[15]

  • Gradient: A linear gradient from 50% to 100% Solvent B over 8-10 minutes is a good starting point.[15]

  • Flow Rate: 1.0 mL/min.[15]

  • Detection: UV at 220 nm (for the peptide backbone) and 254/301 nm (for the Fmoc group).

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a suitable solvent like DMSO.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and identify potential impurities.[14]

  • Objective: To verify the identity of the main component and characterize impurities based on their mass-to-charge ratio.

  • Instrumentation: An LC-MS system is ideal for separating impurities before mass analysis.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for amino acids.[16]

  • Sample Preparation: The eluent from the HPLC can be directly introduced into the mass spectrometer.

  • Expected Mass: The molecular weight of this compound is 437.49 g/mol .[1][2] The expected [M+H]⁺ ion would be approximately 438.5 m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used to confirm the identity and purity of this compound.

  • Objective: To confirm the chemical structure and identify any structural isomers or impurities.

  • Instrumentation: A 300 or 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Analysis:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the Fmoc group, the naphthyl group, and the alanine backbone. Integration of these peaks can provide a quantitative measure of purity.

    • ¹³C NMR: The carbon NMR spectrum provides further confirmation of the carbon skeleton.

Visualizing the Purity Analysis Workflow

The following diagrams illustrate the general workflow for the purity analysis of this compound and a decision-making process for selecting the appropriate analytical method.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Interpretation cluster_3 Conclusion Prep Dissolve this compound in appropriate solvent HPLC HPLC Analysis Prep->HPLC Primary Analysis NMR NMR Spectroscopy Prep->NMR Structural Confirmation MS Mass Spectrometry HPLC->MS Confirm Identity Data_Analysis Quantify Purity & Identify Impurities HPLC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Conclusion Accept or Reject Batch Data_Analysis->Conclusion

Caption: Workflow for the purity analysis of synthetic this compound.

Analytical_Method_Selection Start Purity Analysis Goal? Quant Quantitative Purity? Start->Quant Ident Identity Confirmation? Start->Ident Struct Structural Elucidation? Start->Struct HPLC Use HPLC Quant->HPLC Yes MS Use Mass Spectrometry Ident->MS Yes NMR Use NMR Struct->NMR Yes

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

The purity of this compound is a critical factor in the success of solid-phase peptide synthesis. This guide provides a framework for researchers to assess the quality of this essential building block through a combination of HPLC, mass spectrometry, and NMR spectroscopy. By implementing rigorous purity analysis and understanding the performance characteristics of this compound in comparison to its alternatives, scientists can enhance the reliability and reproducibility of their peptide synthesis endeavors, ultimately leading to higher quality research and development outcomes.

References

A Comparative Guide to the Conformational Influence of Fmoc-2-Nal-OH and Fmoc-1-Nal-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Naphthylalanine Isomers in Peptide Conformation

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide design, enabling the fine-tuning of secondary structure, stability, and biological activity. Among the most utilized of these are the isomers of N-(9-fluorenylmethoxycarbonyl)-L-naphthylalanine, Fmoc-1-Nal-OH and Fmoc-2-Nal-OH. While structurally similar, the distinct placement of the naphthyl moiety—at the C1 versus the C2 position of the naphthalene ring—imparts unique steric and electronic properties that profoundly influence peptide conformation. This guide provides an objective comparison of these two isomers, supported by experimental data, to inform their rational selection in peptide-based drug discovery and development.

Structural and Conformational Differences: A Tale of Two Isomers

The fundamental difference between 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal) lies in the connectivity of the bulky naphthyl group to the alanine backbone. In 1-Nal, the attachment at the 1-position results in greater steric hindrance compared to the 2-position attachment in 2-Nal.[1] This seemingly subtle variation has significant consequences for their preferred side-chain orientations and, consequently, their impact on the peptide backbone.

Experimental evidence, primarily from studies on β-hairpin stabilization, has revealed that 1-Nal is a superior mimic for tryptophan .[2][3] Geometric analysis shows that 1-Nal can adopt an edge-to-face aromatic interaction geometry similar to that of tryptophan, a key interaction for stabilizing β-hairpin folds.[2] In contrast, 2-Nal behaves more like a substituted phenylalanine , with its aromatic side chain interacting differently with neighboring residues.[2][3]

This difference in interaction geometry directly translates to their efficacy in promoting specific secondary structures. The strategic placement of 1-Nal residues has been shown to significantly stabilize β-hairpin conformations, a critical structural motif in many biologically active peptides.[2][3]

Quantitative Comparison of Conformational Effects

While a comprehensive quantitative comparison across various peptide scaffolds is still an area of active research, existing data from studies on β-hairpin peptides allows for a comparative analysis. The following table summarizes the key conformational effects observed for each isomer.

FeatureFmoc-1-Nal-OHThis compoundReference
Structural Analogy Tryptophan mimicSubstituted Phenylalanine mimic[2][3]
Steric Hindrance HigherLower[1]
Preferred Aromatic Interaction Edge-to-face (similar to Tryptophan)Offset-stacked or other geometries[2]
β-Hairpin Stabilization Strong stabilizationModerate stabilization[2][3]

Experimental Protocols

The following sections detail the general methodologies employed for the synthesis and conformational analysis of peptides incorporating naphthylalanine isomers.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing 1-Nal or 2-Nal is routinely achieved using standard Fmoc/tBu (tert-butyl) solid-phase peptide synthesis protocols.

General Protocol:

  • Resin Swelling: The appropriate resin (e.g., Rink Amide MBHA resin for C-terminal amides) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treatment with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (Fmoc-1-Nal-OH or this compound) is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base like N,N-diisopropylethylamine (DIEA) and then coupled to the deprotected N-terminus of the resin-bound peptide.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and by-products.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

Conformational Analysis

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

  • Sample Preparation: Purified peptides are dissolved in an appropriate buffer (e.g., phosphate buffer) to a final concentration of 0.1-1 mg/mL.[4]

  • Instrument Setup: The CD spectropolarimeter is purged with nitrogen gas. The sample is placed in a quartz cuvette with a defined path length (typically 1 mm).[4]

  • Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-260 nm).[5] Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity. The resulting spectrum is then analyzed to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution algorithms. Characteristic CD signals for β-sheets include a negative band around 218 nm and a positive band near 195 nm.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed atomic-level information about peptide conformation and dynamics in solution.

  • Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

  • Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed, including TOCSY (Total Correlation Spectroscopy) for assigning amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) for obtaining inter-proton distance restraints.

  • Data Analysis: The NMR spectra are assigned to specific protons in the peptide sequence. The NOE cross-peaks are integrated to derive distance constraints between protons that are close in space (< 5 Å). These distance constraints are then used in molecular modeling programs to calculate a family of 3D structures consistent with the experimental data.

Logical Workflow and Signaling Pathway Visualization

The choice between Fmoc-1-Nal-OH and this compound has a cascading effect on the final peptide structure and its potential biological function. This relationship can be visualized as follows:

Peptide_Conformation_Pathway cluster_Isomer_Choice Isomer Selection cluster_Structural_Properties Structural Properties cluster_Conformation Peptide Conformation cluster_Function Potential Biological Function Fmoc_1_Nal Fmoc-1-Nal-OH Steric_Hindrance_High High Steric Hindrance Fmoc_1_Nal->Steric_Hindrance_High Tryptophan_Mimic Tryptophan Mimic Fmoc_1_Nal->Tryptophan_Mimic Fmoc_2_Nal This compound Steric_Hindrance_Low Low Steric Hindrance Fmoc_2_Nal->Steric_Hindrance_Low Phenylalanine_Mimic Phenylalanine Mimic Fmoc_2_Nal->Phenylalanine_Mimic Beta_Hairpin β-Hairpin Stabilization Tryptophan_Mimic->Beta_Hairpin Promotes Edge-to-Face Interactions Other_Conformations Other/Less Defined Conformations Phenylalanine_Mimic->Other_Conformations Target_Binding Enhanced Target Binding/ Activity Beta_Hairpin->Target_Binding Other_Conformations->Target_Binding

References

A Researcher's Guide to Fmoc-2-Nal-OH: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks in solid-phase peptide synthesis (SPPS) is a critical decision that impacts both the efficiency of the synthesis and the properties of the final peptide. This guide provides a comprehensive cost-benefit analysis of using Fmoc-2-Naphthylalanine (Fmoc-2-Nal-OH), a non-canonical aromatic amino acid, in comparison to its common alternatives, Fmoc-L-Phenylalanine (Fmoc-Phe-OH) and Fmoc-1-Naphthylalanine (Fmoc-1-Nal-OH).

Executive Summary

This compound offers unique advantages for peptide design, primarily due to the introduction of a bulky, hydrophobic naphthyl group. This modification can enhance receptor binding, improve metabolic stability, and serve as a fluorescent probe. However, these benefits come at a higher financial cost compared to the standard aromatic amino acid, Fmoc-Phe-OH. The choice between this compound and its isomer, Fmoc-1-Nal-OH, depends on the desired structural conformation, with 2-Nal often acting as a sterically less hindered substitute for phenylalanine. This guide presents a detailed comparison of these options, supported by experimental data and protocols, to aid researchers in making informed decisions for their specific applications.

Performance Comparison

The incorporation of 2-Naphthylalanine into a peptide sequence can significantly influence its physicochemical properties and biological activity. Below is a comparative overview of this compound and its alternatives.

FeatureThis compoundFmoc-Phe-OHFmoc-1-Nal-OH
Molecular Weight ( g/mol ) 437.49387.43437.49
Key Structural Feature Naphthalene ring attached at the β-carbon (2-position)Phenyl ring attached at the β-carbonNaphthalene ring attached at the β-carbon (1-position)
Hydrophobicity HighModerateHigh
Steric Hindrance Moderate, often considered a substituted phenylalanine mimic[1][2]LowHigh[3]
Impact on Peptide Structure Can enhance π-stacking interactions and introduce conformational constraints.Standard aromatic residue, well-characterized structural effects.Induces significant conformational restriction due to steric bulk.
Potential for Side Reactions Standard side reactions associated with Fmoc-SPPS apply. No unique major side reactions reported.Standard side reactions for Fmoc-SPPS.Standard side reactions for Fmoc-SPPS.

Cost Analysis

A significant factor in the selection of non-canonical amino acids is their cost. The synthesis of these specialized building blocks is more complex than that of their canonical counterparts, leading to a higher price point. The table below provides an approximate price comparison from various suppliers. Prices are subject to change and may vary based on purity and quantity.

SupplierThis compound (1g)Fmoc-Phe-OH (5g)Fmoc-1-Nal-OH (1g)
Supplier A ~$170~$34~$150
Supplier B ~$230~$55 (for 25g)~$200
Supplier C ~$150~$15~$130

Note: Prices are approximate and were gathered from various chemical supplier websites. Bulk pricing may differ significantly.

Experimental Protocols

The following section details a general experimental protocol for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis. This protocol can be adapted for automated synthesizers and for the incorporation of Fmoc-Phe-OH and Fmoc-1-Nal-OH.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Protocol for a Single Coupling Cycle
  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing, treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Visualizing the Workflow and Rationale

To better understand the process and the decision-making involved, the following diagrams illustrate the experimental workflow and the logical relationships in choosing an aromatic amino acid for peptide synthesis.

Experimental_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle cluster_Post_Synthesis Post-Synthesis Processing Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Next Cycle Cleavage Cleavage from Resin (TFA Cocktail) Washing->Cleavage Final Cycle Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: A simplified workflow of Fmoc-based solid-phase peptide synthesis.

Decision_Pathway Start Start: Design of a Peptide Aromatic_Residue Need for an Aromatic Residue? Start->Aromatic_Residue Standard_Properties Standard Structural and Binding Properties? Aromatic_Residue->Standard_Properties Yes No_Aromatic No Aromatic Residue Aromatic_Residue->No_Aromatic No Enhanced_Hydrophobicity Enhanced Hydrophobicity or Fluorescence Needed? Standard_Properties->Enhanced_Hydrophobicity No Use_Phe Use Fmoc-Phe-OH Standard_Properties->Use_Phe Yes Steric_Constraint Specific Steric Constraint Required? Enhanced_Hydrophobicity->Steric_Constraint Yes Use_2Nal Use this compound Enhanced_Hydrophobicity->Use_2Nal No (Mimic Phe) Steric_Constraint->Use_2Nal Moderate Steric Bulk Use_1Nal Use Fmoc-1-Nal-OH Steric_Constraint->Use_1Nal High Steric Bulk

Caption: Decision pathway for selecting an aromatic Fmoc-amino acid.

Conclusion

The use of this compound in peptide synthesis offers a valuable tool for researchers aiming to introduce specific structural and functional modifications into their peptides. Its enhanced hydrophobicity and potential for improved biological activity must be weighed against its significantly higher cost compared to Fmoc-Phe-OH. Fmoc-1-Nal-OH presents an alternative for introducing even greater steric bulk. The choice ultimately depends on the specific goals of the research, the desired properties of the peptide, and budgetary constraints. By carefully considering the data and protocols presented in this guide, researchers can make a well-informed decision on whether the benefits of incorporating this compound justify its cost.

References

The Impact of Fmoc-2-Nal-OH on Receptor Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their pharmacological properties. One such amino acid, 2-Naphthylalanine (2-Nal), introduced into peptide synthesis via its Fmoc-protected form, Fmoc-2-Nal-OH, has demonstrated a significant impact on receptor binding affinity and selectivity. This guide provides a comparative analysis of the effects of 2-Nal substitution, supported by experimental data and detailed protocols, to inform rational drug design and development.

Enhanced Receptor Selectivity with 2-Naphthylalanine Substitution

A notable example of the influence of 2-Nal is in the development of selective agonists for the Neuromedin U (NMU) receptors, NMUR1 and NMUR2. These G-protein coupled receptors (GPCRs) are involved in a variety of physiological processes, and selective modulation is a key goal for therapeutic intervention.

Research has shown that replacing a phenylalanine (Phe) residue with 2-Nal in analogs of the short form of Neuromedin U (NMU-8) can significantly increase selectivity for the NMUR2 receptor while maintaining high agonist activity[1]. The larger aromatic surface of the naphthyl group compared to the phenyl group of phenylalanine is thought to enhance hydrophobic interactions within the receptor's binding pocket, leading to this altered affinity and selectivity profile.

Comparative Binding Affinity Data

The following table summarizes the in vitro binding affinities of various Neuromedin U-8 analogs for NMUR1 and NMUR2. The data is derived from competitive binding assays using [³H]-NMU-8 as the radioligand. While a direct comparison with a 2-Nal substituted analog at the specific Phe position is not available in the cited literature, the data for analogs with modifications at and around the C-terminal region highlight the sensitivity of this region to structural changes and the potential for achieving receptor selectivity.

Compound/AnalogSequence ModificationNMUR1 IC₅₀ (nM)NMUR2 IC₅₀ (nM)Receptor Selectivity (NMUR2/NMUR1)
NMU-8 (Reference) Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH₂1.30.80.62
Analog 1 Arg⁷ replaced with β³hArg28.1116.54.15
Analog 2 Asn⁸ modified with NMe>1000>1000-
Analog 3 Asn⁸ modified with NBzl0.74.97.0

Data adapted from a study on stabilized and selective Neuromedin U-1 receptor agonists[2]. The IC₅₀ values represent the concentration of the analog required to inhibit 50% of the specific binding of [³H]-NMU-8.

Experimental Protocols

Fmoc Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide chain is achieved through standard Fmoc-based solid-phase peptide synthesis.

General Protocol:

  • Resin Swelling: The appropriate resin (e.g., Rink Amide resin for a C-terminally amidated peptide) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (e.g., this compound) is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin. The reaction is allowed to proceed until completion.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification and Analysis: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Radioligand Receptor Binding Assay

Competitive binding assays are performed to determine the binding affinity (IC₅₀ and Kᵢ values) of the synthesized peptides.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptors (e.g., NMUR1 or NMUR2) are prepared from cultured cells (e.g., HEK293 cells) transiently or stably expressing the receptor.

  • Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA, pH 7.4).

  • Competition Reaction: A fixed concentration of a radiolabeled ligand (e.g., [³H]-NMU-8) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor peptide (the synthesized analog).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Visualizations

Neuromedin U receptors (NMUR1 and NMUR2) are G-protein coupled receptors that primarily couple to Gq/11 and can also couple to Gi proteins[3][4][5]. Upon agonist binding, they initiate downstream signaling cascades.

Neuromedin_U_Receptor_Signaling cluster_receptor Cell Membrane cluster_g_protein G-Protein Activation cluster_downstream Downstream Signaling NMU_Analog NMU Analog (e.g., with 2-Nal) NMUR NMUR1 / NMUR2 NMU_Analog->NMUR Binding Gq_11 Gq/11 NMUR->Gq_11 Activates Gi Gi NMUR->Gi Activates PLC Phospholipase C (PLC) Gq_11->PLC AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Ca2->Cellular_Response MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK cAMP ↓ cAMP AC->cAMP cAMP->Cellular_Response Modulates MAPK_ERK->Cellular_Response

Caption: Neuromedin U receptor signaling pathway.

The diagram above illustrates the primary signaling cascades initiated by the activation of Neuromedin U receptors.

Experimental_Workflow Start Start: Peptide Design SPPS Fmoc Solid-Phase Peptide Synthesis (with this compound) Start->SPPS Purification Purification (RP-HPLC) & Characterization (MS) SPPS->Purification Binding_Assay Radioligand Receptor Binding Assay Purification->Binding_Assay Data_Analysis Data Analysis (IC50, Ki determination) Binding_Assay->Data_Analysis Conclusion Conclusion: Impact on Receptor Binding Affinity Data_Analysis->Conclusion

Caption: Experimental workflow for assessing receptor binding.

This workflow outlines the key steps from peptide design and synthesis to the final analysis of receptor binding affinity.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Fmoc-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides a comprehensive, step-by-step guide for the proper disposal of Fmoc-2-Nal-OH, an amino acid derivative utilized in peptide synthesis. Adherence to these procedures is crucial for ensuring the safety of laboratory personnel and maintaining environmental compliance.

I. Chemical and Physical Properties

A clear understanding of the chemical's properties is fundamental to safe handling and disposal. The following table summarizes the key identifiers and characteristics of this compound.

PropertyValue
Chemical Name Nα-Fmoc-3-(2-naphthyl)-L-alanine
Synonyms Fmoc-3-(2-naphthyl)-L-alanine
CAS Number 112883-43-9[1]
Molecular Formula C₂₈H₂₃NO₄[1]
Molecular Weight 437.49 g/mol
Appearance Solid
Storage Temperature 2-8°C

II. Hazard Identification and Personal Protective Equipment (PPE)

According to the Safety Data Sheet (SDS), this compound has no known physical or human health hazards.[1] However, as a matter of standard laboratory practice, it is prudent to handle all chemicals with care. Inhalation of dust may cause respiratory tract irritation, ingestion may be harmful, and skin or eye contact may cause irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

PPE CategorySpecification
Eye Protection Safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or chemical-resistant apron.
Respiratory A NIOSH-approved respirator should be used if dust is generated or if ventilation is inadequate.[1]

III. Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in a manner that ensures safety and complies with all relevant regulations. Do not dispose of this compound down the drain or in regular trash.

Step 1: Collection of Waste

  • Collect all solid waste of this compound, including residual amounts, empty containers, and contaminated materials (e.g., weighing paper, gloves), in a designated and compatible hazardous waste container.

  • The container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE).

  • Ensure the container is kept tightly closed when not in use.[1]

Step 2: Labeling

  • The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant" as a precaution)

    • The date when the first waste was added to the container.

Step 3: Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, secure, and away from sources of ignition and incompatible materials.[1]

Step 4: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Waste disposal must be carried out in accordance with federal, state, and local environmental control regulations.[1]

IV. Experimental Workflow and Disposal Pathway

To provide a clear, at-a-glance understanding of the proper disposal workflow for this compound, the following diagram outlines the key steps and decision points.

cluster_0 Handling and Use cluster_1 Waste Generation and Segregation cluster_2 Disposal Procedure A Weighing and Handling of this compound B Use in Peptide Synthesis A->B Transfer to Reaction E Residual/Unused This compound A->E If Unused C Contaminated Materials (Gloves, Weighing Paper, etc.) B->C Generates D Empty this compound Container B->D Generates F Collect in Designated Hazardous Waste Container C->F D->F E->F G Label Container Correctly F->G H Store in Designated Waste Accumulation Area G->H I Arrange for Pickup by EHS or Licensed Contractor H->I

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the safe and efficient handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the use of Fmoc-2-Nal-OH, a key building block in peptide synthesis. Adherence to these protocols is crucial for establishing a secure laboratory environment and ensuring reliable research results.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) for this compound state no known hazards, others indicate potential risks if the compound is inhaled, ingested, or comes into contact with skin.[1] It may also cause skin and eye irritation.[1] Therefore, a cautious approach and the consistent use of appropriate personal protective equipment are strongly recommended.

Recommended Personal Protective Equipment (PPE):

  • Respiratory Protection: A dust respirator, such as a type N95 (US), is essential to prevent inhalation of the powder.[1][2]

  • Eye Protection: Chemical splash goggles are mandatory to protect the eyes from dust particles.[1]

  • Hand Protection: Chemical-resistant gloves should be worn at all times when handling the compound.[1][2]

  • Skin and Body Protection: A full laboratory suit or coat, along with boots, should be worn to prevent skin contact.[1]

Quantitative Data Summary

For quick reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
CAS Number 112883-43-9[1][2][3]
Molecular Formula C28H23NO4[1][2][3]
Molecular Weight 437.49 g/mol [2][3]
Appearance White to light yellow powder or crystals
Storage Temperature 2-8°C[2]
Storage Class 11 - Combustible Solids[2]

Operational and Disposal Plans: A Step-by-Step Guide

The following protocols provide a clear, procedural framework for the safe handling and disposal of this compound, from initial receipt to final waste management.

Experimental Protocols: Safe Handling and Disposal

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage.

  • Store the container in a designated, well-ventilated area, refrigerated at 2-8°C.[2]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[1]

2. Handling and Use:

  • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Avoid generating dust. Use appropriate tools for transferring the solid.[1]

  • Keep the compound away from heat and sources of ignition.[1]

3. Spill Management:

  • Small Spills: Use appropriate tools to carefully scoop the spilled material into a designated waste disposal container.[1]

  • Large Spills: Use a shovel to place the spilled material into a suitable, labeled waste container.[1]

  • In the event of a large spill, a self-contained breathing apparatus may be necessary to avoid inhalation.[1]

4. Disposal:

  • Unused Solid: Unused or expired solid this compound should be disposed of in a designated, sealed, and clearly labeled hazardous waste container.

  • Synthesis Waste: Waste generated during solid-phase peptide synthesis (SPPS), including solvents (e.g., DMF, DCM), piperidine solutions for Fmoc deprotection, and cleavage cocktails (e.g., containing trifluoroacetic acid - TFA), must be treated as hazardous waste.[4]

  • Collect all liquid waste in a properly labeled hazardous waste container, specifying the chemical constituents.[4]

  • The byproducts of Fmoc group removal, such as dibenzofulvene, are considered hazardous and must be disposed of accordingly.[4]

  • All waste disposal must be conducted in accordance with federal, state, and local environmental control regulations.[1]

Mandatory Visualization: Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of this compound, from receiving the compound to its final disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Spill & Waste Management A Receive Shipment B Inspect Container A->B C Store at 2-8°C B->C D Don PPE C->D E Work in Fume Hood D->E F Weigh & Dispense E->F G Perform Synthesis F->G I Segregate Waste (Solid & Liquid) G->I H Manage Spills H->I J Label Hazardous Waste I->J K Dispose via Institutional Protocol J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.